molecular formula C24H21ClF2N4O3 B10829304 (3R,10R,14aS)-AZD4625

(3R,10R,14aS)-AZD4625

货号: B10829304
分子量: 486.9 g/mol
InChI 键: KYVBBJIEKCCZTM-OLZOCXBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3R,10R,14aS)-AZD4625 is a useful research compound. Its molecular formula is C24H21ClF2N4O3 and its molecular weight is 486.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H21ClF2N4O3

分子量

486.9 g/mol

IUPAC 名称

1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one

InChI

InChI=1S/C24H21ClF2N4O3/c1-3-16(33)30-10-13-7-8-34-23-19-22(28-11-29-24(19)31(13)9-12(30)2)21(27)18(20(23)25)17-14(26)5-4-6-15(17)32/h3-6,11-13,32H,1,7-10H2,2H3/t12-,13+/m1/s1

InChI 键

KYVBBJIEKCCZTM-OLZOCXBDSA-N

手性 SMILES

C[C@@H]1CN2[C@@H](CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C

规范 SMILES

CC1CN2C(CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C

产品来源

United States

Foundational & Exploratory

(3R,10R,14aS)-AZD4625: A Comprehensive Technical Guide to its Use as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for targeted cancer therapies, the development of specific and potent inhibitors is paramount. AZD4625 has emerged as a selective, irreversible, and covalent allosteric inhibitor of the KRAS G12C mutant protein, a key driver in several cancers. To rigorously validate the on-target effects of AZD4625, its inactive enantiomer, (3R,10R,14aS)-AZD4625, serves as an essential negative control. This technical guide provides an in-depth overview of this compound, its lack of biological activity, and detailed experimental protocols for its use in validating the specific inhibitory effects of AZD4625.

The Role of Enantiomers in Drug Development

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound implications for their biological activity, as molecular targets such as enzymes and receptors are often highly stereoselective. In the case of AZD4625, the (3S,10S,14aR) enantiomer is the biologically active form that covalently binds to the cysteine residue of KRAS G12C.[1] Conversely, the (3R,10R,14aS) enantiomer is designed to be biologically inactive, making it an ideal tool for control experiments.

Lack of Biological Activity of this compound

The utility of this compound as a negative control stems from its inability to inhibit the KRAS G12C protein and its downstream signaling pathways. This lack of activity has been demonstrated in various biochemical and cellular assays.

Biochemical Inertness

This compound exhibits a significant lack of inhibitory activity against the KRAS G12C protein in biochemical assays. This is in stark contrast to the potent inhibition observed with the active enantiomer, AZD4625.

CompoundKRAS G12C Biochemical IC50 (nM)
AZD46253
This compound>10,000

Table 1: Comparative biochemical inhibition of KRAS G12C by AZD4625 and its inactive enantiomer. Data represents the half-maximal inhibitory concentration (IC50) from a biochemical assay.

Ineffectiveness in Cellular Assays

The inactivity of this compound extends to cellular contexts. In cell lines harboring the KRAS G12C mutation, the inactive enantiomer fails to inhibit downstream signaling pathways and does not affect cell proliferation, further validating the specific on-target activity of AZD4625.

Signaling Pathway Inhibition:

Treatment of KRAS G12C mutant cells with AZD4625 leads to a marked reduction in the phosphorylation of downstream effectors in the MAPK (p-ERK) and PI3K (p-AKT) pathways. In contrast, this compound does not elicit these effects, demonstrating its inability to engage and inhibit KRAS G12C within a cellular environment.

Anti-proliferative Activity:

The anti-proliferative effects of AZD4625 are specific to its active enantiomer. As shown in the table below, this compound shows no significant anti-proliferative activity in KRAS G12C mutant cell lines.

Cell LineKRAS StatusAZD4625 GI50 (nM)This compound GI50 (nM)
NCI-H358G12C4.1>10,000
MIA PaCa-2G12C10>10,000
NCI-H2122G12C8>10,000
A549G12S>10,000>10,000
PC-9WT>10,000>10,000

Table 2: Comparative anti-proliferative activity (GI50) of AZD4625 and its inactive enantiomer in various cancer cell lines. GI50 represents the concentration required to inhibit cell growth by 50%.[2]

Experimental Protocols

To ensure the rigorous validation of AZD4625's specificity, the following experimental protocols are recommended for use with this compound as a negative control.

KRAS G12C Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against KRAS G12C.

Materials:

  • Recombinant KRAS G12C protein

  • BODIPY-FL-GTP

  • SOS1 protein

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)

  • Test compounds (AZD4625 and this compound) dissolved in DMSO

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add KRAS G12C protein to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent binding.

  • Initiate the nucleotide exchange reaction by adding a mixture of BODIPY-FL-GTP and SOS1.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO-treated controls.

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effects of test compounds on cancer cell lines.

Materials:

  • KRAS G12C mutant and wild-type cell lines

  • Complete cell culture medium

  • Test compounds (AZD4625 and this compound) dissolved in DMSO

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the diluted compounds and a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plates to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition relative to DMSO-treated controls and determine the GI50 values.

Western Blotting for Signaling Pathway Analysis

Objective: To evaluate the effect of test compounds on the phosphorylation of downstream signaling proteins.

Materials:

  • KRAS G12C mutant cell line

  • Complete cell culture medium

  • Test compounds (AZD4625 and this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at a specified concentration (e.g., 1 µM) for a defined time period (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD4625 AZD4625 AZD4625->KRAS_GDP Covalently Binds & Inhibits Activation Inactive_Enantiomer This compound (Inactive Control) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C signaling pathway and the inhibitory action of AZD4625.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_cellular_assays cluster_readouts Expected Outcomes AZD4625 AZD4625 (Active Enantiomer) Biochemical_Assay Biochemical Assay (KRAS G12C Inhibition) AZD4625->Biochemical_Assay Cellular_Assay Cellular Assays AZD4625->Cellular_Assay Inactive_Enantiomer This compound (Negative Control) Inactive_Enantiomer->Biochemical_Assay Inactive_Enantiomer->Cellular_Assay Biochem_Active Low IC50 Biochemical_Assay->Biochem_Active AZD4625 Biochem_Inactive High IC50 (No Inhibition) Biochemical_Assay->Biochem_Inactive Inactive Enantiomer Proliferation Proliferation Assay Cellular_Assay->Proliferation Signaling Signaling Pathway (Western Blot) Cellular_Assay->Signaling Prolif_Active Low GI50 Proliferation->Prolif_Active AZD4625 Prolif_Inactive High GI50 (No Effect) Proliferation->Prolif_Inactive Inactive Enantiomer Signal_Active p-ERK/p-AKT Inhibition Signaling->Signal_Active AZD4625 Signal_Inactive No Change in p-ERK/p-AKT Signaling->Signal_Inactive Inactive Enantiomer

Workflow for validating the specificity of AZD4625 using its inactive enantiomer.

Conclusion

The use of this compound as a negative control is indispensable for the rigorous evaluation of the selective KRAS G12C inhibitor, AZD4625. By demonstrating the clear disparity in biochemical and cellular activity between the two enantiomers, researchers can confidently attribute the observed anti-cancer effects of AZD4625 to its specific on-target inhibition of KRAS G12C. This technical guide provides the necessary data, protocols, and conceptual framework to effectively utilize this compound in preclinical drug development and cancer research.

References

AZD4625: A Deep Dive into its Mechanism of Action Against KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZD4625, a potent and selective inhibitor of the KRAS G12C mutation. We will delve into its molecular interactions, downstream signaling effects, and preclinical efficacy, presenting key data in a structured format. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a thorough understanding of this promising therapeutic agent.

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

AZD4625 is an orally active, irreversible, and covalent allosteric inhibitor that specifically targets the KRAS G12C mutant protein.[1] The underlying principle of its action lies in its ability to selectively bind to the cysteine residue at position 12 of the KRAS protein, a mutation present in a significant subset of non-small cell lung cancers and other solid tumors.[2][3] This covalent modification traps the KRAS G12C protein in an inactive, GDP-bound state.[3] By locking KRAS in this "off" state, AZD4625 effectively prevents the downstream signaling cascades that drive tumor cell proliferation and survival.[4][5]

Crucially, AZD4625 exhibits high selectivity for the KRAS G12C mutant, with no significant binding or inhibition of wild-type RAS or other RAS isoforms.[1][2][6] This specificity is attributed to the unique binding pocket created by the G12C mutation in the switch-II region of the KRAS protein.[3]

Impact on Downstream Signaling Pathways

The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K (phosphoinositide 3-kinase) pathways. AZD4625's inhibition of KRAS G12C leads to a robust and sustained suppression of these critical signaling networks.

MAPK Pathway Inhibition

Preclinical studies have demonstrated that AZD4625 treatment leads to a significant reduction in the phosphorylation of key components of the MAPK pathway.[4] Kinetic analyses show that maximal cellular binding of AZD4625 to KRAS G12C occurs within 3 hours of treatment, coinciding with a near-complete inhibition of MAPK pathway signaling, as evidenced by decreased levels of phosphorylated CRAF (pCRAF), MEK (pMEK), ERK (pERK), and RSK90 (p-RSK90).[2][4] This blockade of the MAPK cascade is a primary driver of the anti-proliferative and pro-apoptotic effects of AZD4625.[4]

PI3K Pathway Inhibition

In addition to its profound effects on the MAPK pathway, AZD4625 also modulates the PI3K signaling cascade. Inhibition of PI3K pathway biomarkers, such as phosphorylated AKT (pAKT) and S6 ribosomal protein (pS6), is observed following treatment with AZD4625, although this effect is typically seen at later time points (around 16 hours) compared to MAPK pathway inhibition.[2][4] The suppression of the PI3K pathway further contributes to the induction of apoptosis and cell cycle arrest in KRAS G12C mutant cells.[4]

Preclinical Efficacy: In Vitro and In Vivo Evidence

The potent and selective mechanism of action of AZD4625 translates into significant anti-tumor activity in a range of preclinical models.

In Vitro Activity

In cellular assays, AZD4625 demonstrates potent inhibition of KRAS G12C-mutant cancer cell growth with an IC50 of 3 nM.[1] Treatment of KRAS G12C cell lines, such as NCI-H358, with AZD4625 leads to a dose-dependent reduction in cell proliferation and the induction of apoptosis.[4] This anti-proliferative effect is dependent on the presence of the mutant cysteine-12 residue, highlighting the drug's specificity.[4]

In Vivo Activity

Oral administration of AZD4625 has shown significant anti-tumor efficacy in various in vivo models, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).[2][4][7] In xenograft models of KRAS G12C-mutant non-small cell lung cancer (NCI-H358 and NCI-H2122), daily oral dosing of AZD4625 resulted in a dose-dependent inhibition of tumor growth.[1][7] Furthermore, in a panel of KRAS G12C mutant PDX models, AZD4625 treatment led to sustained tumor regression in a subset of models.[5][8] The anti-tumor activity in vivo correlates with target engagement, as measured by a reduction in free KRAS G12C protein and modulation of downstream biomarkers like DUSP6 and FOSL1 mRNA.[2][4]

Quantitative Data Summary

ParameterValueCell Line/ModelReference
IC50 (Functional Activity) 0.003 µmol/L (3 nM)Biochemical Assay[1][3]
IC50 (p90RSK Phosphorylation) 36 nMNCI-H358[1]
Maximal Cellular Binding to KRAS G12C ~3 hoursNCI-H358[2][4]
MAPK Pathway Inhibition Onset ~3 hoursNCI-H358[2][4]
PI3K Pathway Inhibition Onset ~16 hoursNCI-H358[2][4]
Apoptosis Induction Onset ~16 hoursNCI-H358[2][4]
In Vivo ModelAZD4625 DoseOutcomeReference
NCI-H358 Xenograft 100 mg/kg, p.o., dailySignificant tumor growth inhibition[1]
NCI-H2122 Xenograft 100 mg/kg, p.o., dailySignificant tumor growth inhibition[1]
MIA PaCa-2 Xenograft 100 mg/kg, p.o., dailySignificant tumor growth inhibition[1]
KRAS G12C PDX Models 100 mg/kg, p.o., dailySustained tumor regression in 33% (4/12) of models[5][8][9]
KRAS G12C/Trp53-/- GEMM 100 mg/kg, p.o., daily for 7 daysSignificant reduction in lung tumor burden[4]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

AZD4625_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Pathways Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD4625 AZD4625 AZD4625->KRAS_GDP Covalent Binding (Inhibition)

Caption: AZD4625 Mechanism of Action on the KRAS Signaling Pathway.

Experimental_Workflow_Target_Engagement cluster_in_vitro In Vitro/In Vivo Sample Preparation cluster_analysis Target Engagement and Pathway Analysis cluster_outcome Assessment of Biological Effect cell_culture KRAS G12C Mutant Cell Culture (e.g., NCI-H358) treatment AZD4625 Treatment (Dose and Time Course) cell_culture->treatment xenograft Tumor Xenograft (CDX or PDX) xenograft->treatment lysis Cell/Tumor Lysis treatment->lysis mass_spec Mass Spectrometry (Quantification of free KRAS G12C) lysis->mass_spec western_blot Western Blot (pERK, pAKT, etc.) lysis->western_blot qpcr qRT-PCR (DUSP6, FOSL1 mRNA) lysis->qpcr target_engagement Target Engagement (% Inhibition) mass_spec->target_engagement pathway_inhibition Pathway Inhibition western_blot->pathway_inhibition gene_expression Gene Expression Changes qpcr->gene_expression

Caption: Experimental Workflow for Assessing AZD4625 Target Engagement.

Experimental Protocols

Cell Viability and Apoptosis Assays
  • Cell Lines: KRAS G12C mutant cell lines (e.g., NCI-H358) and KRAS wild-type cell lines are used.

  • Treatment: Cells are seeded in multi-well plates and treated with a dose range of AZD4625 for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using commercially available assays such as CellTiter-Glo® (Promega) which quantifies ATP levels.

  • Apoptosis Assessment: Apoptosis is quantified by measuring caspase-3/7 activity using assays like Caspase-Glo® 3/7 (Promega) or by flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

Western Blotting for Pathway Analysis
  • Sample Preparation: Cells or tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of KRAS pathway proteins (e.g., pERK, ERK, pAKT, AKT, pS6, S6).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: KRAS G12C mutant cells (e.g., NCI-H358, NCI-H2122) are subcutaneously injected into the flanks of the mice. For PDX models, tumor fragments are implanted.

  • Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and AZD4625 treatment groups. AZD4625 is typically administered orally once daily.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors are harvested for biomarker analysis (e.g., western blotting, mass spectrometry, qRT-PCR).

Mass Spectrometry for Target Engagement
  • Sample Preparation: Tumor lysates are prepared as described for western blotting.

  • Quantification: The amount of unbound (free) KRAS G12C protein is quantified by liquid chromatography-mass spectrometry (LC-MS). Synthetic stable isotope-coded peptides can be used as internal standards for accurate quantification.

  • Data Analysis: The percentage of target engagement is calculated by comparing the amount of free KRAS G12C in treated samples to that in vehicle-treated controls.

Resistance Mechanisms

While AZD4625 shows significant promise, primary and acquired resistance are potential clinical challenges. Studies in PDX models have indicated that not all KRAS G12C tumors respond to treatment.[5][8][10] One putative mechanism of primary resistance involves the mTOR signaling pathway.[5][8][9] In resistant models, there is less downregulation of MAPK and AKT/mTOR protein signals upon AZD4625 treatment, despite evidence of target engagement (decreased DUSP6 expression).[5][8] This suggests that some tumors may have pre-existing mechanisms to bypass the effects of KRAS G12C inhibition. Further research into combination therapies, for instance with inhibitors of receptor tyrosine kinases (RTKs) or SHP2, may help overcome these resistance mechanisms.[4]

References

Decoding Stereochemistry: A Technical Guide to AZD4625, the (3R,10R,14aS)-Configured KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4625 is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer. A critical aspect of this drug's design and efficacy lies in its specific three-dimensional atomic arrangement, or stereochemistry. This guide clarifies that AZD4625 is not structurally different from (3R,10R,14aS)-AZD4625; rather, the latter is the precise chemical descriptor for the single, highly active stereoisomer that constitutes the drug substance. The distinction between this specific isomer and other potential stereoisomers is crucial, as the (3R,10R,14aS) configuration is essential for optimal binding to the target protein and achieving therapeutic effect. This document provides a comprehensive overview of the structural importance of this specific stereoisomer, its mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its characterization.

The Central Role of Stereochemistry: AZD4625 and Its (3R,10R,14aS) Configuration

In drug development, the spatial orientation of atoms within a molecule can dramatically influence its pharmacological properties. Molecules with the same chemical formula and connectivity but different 3D arrangements are known as stereoisomers.[1] These subtle structural differences can lead to significant variations in binding affinity, efficacy, and toxicity.[2]

AZD4625 is a chiral molecule with three stereocenters, giving rise to multiple possible stereoisomers. The designation (3R,10R,14aS) refers to the specific, absolute configuration at these chiral centers, which has been identified as the most potent inhibitor of KRAS G12C. The development of AZD4625 involved the synthesis and evaluation of different stereoisomers, with crystallographic analysis confirming that the (3R,10R,14aS) configuration provides the optimal geometry for binding to the allosteric switch-II pocket of the KRAS G12C protein.[3][4] This "enantio-preference" underscores the importance of precise stereochemical control in the design of targeted therapies.[3]

Mechanism of Action: Covalent Inhibition of KRAS G12C

AZD4625 functions as an irreversible, allosteric inhibitor of KRAS G12C. The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling. In its active, GTP-bound state, it promotes cell growth and proliferation through downstream pathways. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell signaling.[5]

AZD4625 selectively targets the inactive, GDP-bound state of KRAS G12C.[5] Its mechanism involves the formation of a covalent bond between the acrylamide "warhead" of the inhibitor and the thiol group of the mutant cysteine-12 residue.[5] This irreversible binding locks the KRAS G12C protein in its inactive conformation, preventing it from participating in nucleotide exchange and subsequent activation. By trapping KRAS G12C in this off-state, AZD4625 effectively shuts down the aberrant signaling that drives tumor growth.[5][6]

Downstream Signaling Pathway Inhibition

The constitutive activation of KRAS G12C leads to the hyperactivation of multiple downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K (PI3K-AKT-mTOR) pathways. AZD4625-mediated inhibition of KRAS G12C has been shown to suppress the phosphorylation of key proteins in both of these cascades, leading to cell cycle arrest and apoptosis in KRAS G12C-mutant cancer cells.[6]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4625 AZD4625 AZD4625->KRAS_GDP Covalently Binds & Traps in Inactive State Inhibition->KRAS_GTP

Caption: KRAS G12C signaling pathway and AZD4625 mechanism of action.

Quantitative Data Summary

The preclinical data for AZD4625 demonstrates its high potency and selectivity for the KRAS G12C mutant. The tables below summarize key in vitro and in vivo activity metrics.

Table 1: In Vitro Potency and Cellular Activity of AZD4625
Assay TypeCell LineMutation StatusIC50 / GI50 (nM)Reference
Biochemical Potency -KRAS G12C3[5]
Cellular Proliferation (2D) NCI-H358KRAS G12C4.1[6]
MIA PaCa-2KRAS G12C8.0[6]
NCI-H2122KRAS G12C6.0[6]
A549KRAS G12S>2500[5]
PC-9KRAS WT>2500[5]
p90RSK Phosphorylation NCI-H358KRAS G12C36[3]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Tumor Growth Inhibition by AZD4625
Xenograft ModelMutation StatusDose (mg/kg, oral, daily)Tumor Growth InhibitionReference
NCI-H358 KRAS G12C100Sustained tumor regression[5]
NCI-H2122 KRAS G12C100Significant inhibition[5]
MIA PaCa-2 KRAS G12C100Significant inhibition[6]

Experimental Protocols

The characterization of AZD4625 involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Potency Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of inhibitors to their target proteins.

  • Principle: This assay measures the disruption of an interaction between the KRAS G12C protein and a binding partner (e.g., RAF-RBD) in the presence of an inhibitor. KRAS is typically tagged with a donor fluorophore (e.g., Terbium) and the binding partner with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An effective inhibitor will prevent this interaction, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant, purified GDP-loaded KRAS G12C protein is incubated with a serial dilution of AZD4625 in an assay buffer.

    • A fluorescently-labeled GTP analog and a guanine nucleotide exchange factor (GEF) like SOS1 are added to initiate nucleotide exchange.

    • A binding partner, such as the RAS-binding domain (RBD) of cRAF, tagged with an acceptor fluorophore, is added.

    • Antibodies conjugated to the donor and acceptor fluorophores are added to detect the respective tags on KRAS and RBD-cRAF.

    • The reaction is incubated to allow for binding to reach equilibrium.

    • The plate is read on a TR-FRET-compatible microplate reader, and the signal is used to calculate the IC50 value for the inhibitor.

Cellular Target Engagement Assay (Mass Spectrometry)

This assay quantifies the extent to which AZD4625 covalently binds to KRAS G12C within a cellular environment.

  • Principle: The assay measures the amount of unbound KRAS G12C protein remaining in cells after treatment with the inhibitor. A decrease in the level of unbound protein directly correlates with target engagement.

  • Protocol Outline:

    • KRAS G12C mutant cells (e.g., NCI-H358) are treated with varying concentrations of AZD4625 for a specified time course.

    • Cells are harvested, and lysates are prepared. To control for loading, samples can be spiked with a known amount of lysate from cells grown in stable isotope-labeled media (SILAC).

    • KRAS protein is immunoprecipitated from the cell lysates using an anti-RAS antibody.

    • The immunoprecipitated protein is denatured, reduced, alkylated, and then digested into peptides using trypsin.

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The amount of a specific KRAS G12C peptide (that does not contain the C12 residue) is quantified relative to a stable isotope-labeled internal standard peptide.

    • Target engagement is calculated as the percentage reduction in the unbound KRAS G12C peptide signal in treated samples compared to vehicle-treated controls.[5]

Workflow cluster_cell_culture Cell Treatment cluster_immuno Target Enrichment cluster_ms_prep Sample Preparation cluster_analysis Analysis A Seed KRAS G12C Cells (e.g., NCI-H358) B Treat with AZD4625 (Dose Response & Time Course) A->B C Harvest Cells & Prepare Lysates B->C D Immunoprecipitate KRAS with Anti-RAS Antibody C->D E Wash and Elute D->E F Denature, Reduce, Alkylate E->F G Tryptic Digestion F->G H Add Internal Standards G->H I LC-MS/MS Analysis H->I J Quantify Unbound KRAS G12C Peptide I->J K Calculate % Target Engagement J->K

Caption: Experimental workflow for Mass Spectrometry-based target engagement.

Conclusion

AZD4625 is a highly specific and potent covalent inhibitor of KRAS G12C, and its therapeutic activity is intrinsically linked to its precise (3R,10R,14aS) stereochemical configuration. This guide has clarified that AZD4625 and this compound are one and the same, with the latter term providing the definitive structural description. The preference for this single isomer was determined through rigorous preclinical evaluation, highlighting the critical role of stereochemistry in modern drug design. By irreversibly locking KRAS G12C in an inactive state, AZD4625 effectively inhibits downstream pro-survival signaling pathways, demonstrating significant anti-tumor activity in preclinical models. The data and protocols presented herein provide a technical foundation for researchers and drug development professionals working with this important class of targeted cancer therapies.

References

Introduction to AZD4625 and KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of AZD4625, a KRAS G12C Inhibitor

This technical guide provides a comprehensive overview of the binding characteristics, mechanism of action, and experimental evaluation of AZD4625, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[1] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer, as well as colorectal and pancreatic cancers.[2][3][4] This mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active, signal-transmitting state.[2]

AZD4625 is an orally bioavailable, selective, and irreversible covalent inhibitor specifically designed to target the KRAS G12C mutant.[3][5] It functions as an allosteric inhibitor, binding to a novel pocket in the switch-II region of KRAS G12C.[2] This action traps the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[2][6]

Quantitative Binding and Activity Data

AZD4625 demonstrates high potency against KRAS G12C in various biochemical and cellular assays. Its inhibitory activity is highly selective for the G12C mutant isoform, with no significant binding or inhibition observed against wild-type RAS or other mutant forms.[3][5][6]

ParameterValueCell Line / ConditionDescription
IC₅₀ 3 nM (0.003 µmol/L)Biochemical AssayConcentration for 50% inhibition of KRAS G12C functional activity.[3][4][5][7]
IC₅₀ 4.1 nMNCI-H358Concentration for 50% inhibition of cell proliferation and survival.[5]
IC₅₀ 36 nMNCI-H358Concentration for 50% inhibition of p90RSK phosphorylation, a downstream marker of MAPK pathway activity.[5]

Mechanism of Action and Signaling Pathway

AZD4625 covalently binds to the cysteine residue at position 12 of the KRAS G12C protein.[3] This irreversible binding locks the protein in its inactive GDP-bound conformation, which is unable to activate downstream signaling cascades. The primary pathways inhibited by this action are the MAPK and PI3K pathways.[2][5]

Kinetic studies in NCI-H358 cells show that maximal binding of AZD4625 to KRAS G12C occurs by 3 hours of treatment, leading to a rapid and almost complete inhibition of the MAPK pathway (pCRAF, pMEK, pERK).[2][3][4] Inhibition of the PI3K pathway (pAKT, pS6) and the induction of apoptotic markers are typically observed at later time points, around 16 hours post-treatment.[2][3][4]

KRAS_Pathway cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway RTK RTK KRAS_G12C_GDP KRAS G12C (Inactive GDP-bound) RTK->KRAS_G12C_GDP SOS KRAS_G12C_GTP KRAS G12C (Active GTP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading AZD4625 AZD4625 AZD4625->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

AZD4625 locks KRAS G12C in an inactive state, blocking MAPK and PI3K signaling.

Experimental Protocols and Workflow

The characterization of AZD4625's binding affinity and cellular activity involves a series of biochemical and cell-based assays.

Target Engagement Measurement by Mass Spectrometry

This protocol is used to quantify the direct binding of AZD4625 to the KRAS G12C protein within cells or tumor tissues.

  • Objective: To measure the percentage of KRAS G12C protein covalently bound by AZD4625 over time or at different doses.

  • Methodology:

    • Cell/Tissue Treatment: KRAS G12C mutant cells (e.g., NCI-H358) or tumor-bearing mice are treated with AZD4625 at various concentrations or doses for specified durations.[2][3]

    • Lysis and Protein Extraction: Cells or homogenized tumor tissues are lysed in a suitable buffer to extract total protein.[2]

    • Sample Preparation: Protein extracts are processed, often involving denaturation, reduction, alkylation, and tryptic digestion to generate peptides.

    • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is configured to detect and quantify both the unbound (native) and the AZD4625-bound peptide containing the Cys12 residue.

    • Data Analysis: The ratio of the drug-bound peptide to the total (bound + unbound) peptide is calculated to determine the percentage of target engagement.[3]

Pathway Modulation Analysis by Western Blot

This method assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of downstream effector proteins.

  • Objective: To confirm that target engagement by AZD4625 leads to the inhibition of MAPK and PI3K signaling pathways.

  • Methodology:

    • Cell Treatment and Lysis: KRAS G12C cells are treated with AZD4625. Following treatment, cells are lysed on ice with a buffer containing protease and phosphatase inhibitors.[8]

    • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.[2]

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).[8]

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-ERK, p-AKT, p-S6) and total proteins as loading controls.[2][8]

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified to assess changes in protein phosphorylation.[8]

Cell Viability and Proliferation Assay

These assays measure the overall effect of AZD4625 on the growth and survival of cancer cells.

  • Objective: To determine the potency (IC₅₀) of AZD4625 in inhibiting the proliferation of KRAS G12C mutant cancer cells.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded in multi-well plates.

    • Compound Treatment: After allowing the cells to adhere, they are treated with a range of AZD4625 concentrations for a set period (e.g., 72-120 hours).[5]

    • Viability Measurement: Cell viability is assessed using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo®). The reagent is added to the wells, and the resulting fluorescent or luminescent signal, which is proportional to the number of viable cells, is measured with a plate reader.

    • Data Analysis: The data is normalized to vehicle-treated controls, and a dose-response curve is generated to calculate the IC₅₀ value.

Workflow cluster_analysis Analysis cluster_results Results start Start: KRAS G12C Cells/Model treatment Treat with AZD4625 (Dose-Response / Time-Course) start->treatment mass_spec Target Engagement (Mass Spectrometry) treatment->mass_spec western Pathway Inhibition (Western Blot) treatment->western viability Cellular Effects (Proliferation Assay) treatment->viability binding Quantify % Bound KRAS mass_spec->binding pathway_data Measure p-ERK, p-AKT western->pathway_data ic50 Calculate IC₅₀ viability->ic50

Experimental workflow for evaluating AZD4625 activity against KRAS G12C.

Conclusion

AZD4625 is a highly potent and selective covalent inhibitor of KRAS G12C.[3][5] It demonstrates nanomolar efficacy in both biochemical and cellular assays by irreversibly binding to the mutant cysteine residue and locking the oncoprotein in an inactive state.[3][5][6] This binding effectively abrogates downstream signaling through the MAPK and PI3K pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][5] The robust preclinical data, supported by clear target engagement and pathway modulation, establish AZD4625 as a promising therapeutic agent for cancers driven by the KRAS G12C mutation.[2][3]

References

The Role of KRAS G12C Mutation in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS G12C mutation, present in approximately 13% of non-small cell lung cancer (NSCLC) cases, has transitioned from an "undruggable" target to a clinically actionable driver of oncogenesis.[1][2] This technical guide provides an in-depth overview of the molecular biology of the KRAS G12C mutation, its role in aberrant signaling pathways, and the therapeutic landscape of targeted inhibitors. Detailed experimental protocols for key assays, quantitative data from pivotal clinical trials, and visual representations of signaling cascades and experimental workflows are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical area in oncology.

Molecular Biology and Oncogenic Role of KRAS G12C

The KRAS gene encodes a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein. This impairment, coupled with a reduced sensitivity to GTPase-activating proteins (GAPs), locks KRAS in a constitutively active, GTP-bound state.[3] This persistent activation leads to the uncontrolled stimulation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving tumorigenesis.[3][4][5]

The KRAS G12C Signaling Cascade

The constitutive activation of KRAS G12C initiates a signaling cascade that promotes uncontrolled cell proliferation and survival. The primary downstream pathways affected are:

  • RAF-MEK-ERK (MAPK) Pathway: Activated KRAS G12C recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, leading to the transcription of genes involved in cell cycle progression and proliferation.[3][4]

  • PI3K-AKT-mTOR Pathway: KRAS G12C can also activate phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. Activated AKT has numerous downstream targets, including mTOR, that promote cell survival, growth, and proliferation while inhibiting apoptosis.[3][4]

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive - GDP) SOS1->KRAS_GDP GDP -> GTP KRAS_GTP KRAS G12C (Active - GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Traps in Inactive State

KRAS G12C Signaling Pathway and Point of Inhibition.

Prevalence and Co-mutations

The KRAS G12C mutation is a significant molecular subtype in NSCLC, with notable geographical variations in its prevalence. It is frequently observed to co-occur with other mutations, which can influence tumor biology and response to therapy.

Prevalence of KRAS G12C in NSCLC
RegionPrevalence (%)
United States8.9 - 19.5[1][6]
Europe9.3 - 18.4[1][6]
Latin America6.9 - 9.0[1][6]
Asia1.4 - 4.3[1][6]
Overall (Advanced Non-Squamous NSCLC) 10 - 13 [1]
Common Co-mutations with KRAS G12C in NSCLC
Co-mutationPrevalence (%)
TP5317.8 - 50.0[1][6]
STK1110.3 - 28.0[1][6]
KEAP16.3 - 23.0[1][6]

Therapeutic Targeting of KRAS G12C

The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has revolutionized the treatment landscape for this subset of NSCLC. These inhibitors bind irreversibly to KRAS G12C in its inactive, GDP-bound state, preventing its interaction with downstream effectors.[7]

Approved KRAS G12C Inhibitors

Two prominent KRAS G12C inhibitors, sotorasib and adagrasib, have received regulatory approval for the treatment of patients with previously treated KRAS G12C-mutated advanced or metastatic NSCLC.

Clinical Efficacy of Sotorasib (CodeBreaK 100 Trial)

The CodeBreaK 100 trial was a phase 1/2 study that evaluated the efficacy and safety of sotorasib in patients with KRAS G12C-mutated solid tumors. The results for the NSCLC cohort are summarized below.

Efficacy EndpointSotorasib (960 mg once daily)
Objective Response Rate (ORR) 41%[8]
Median Duration of Response (DOR) 12.3 months[8]
Median Progression-Free Survival (PFS) 6.3 months[8]
Median Overall Survival (OS) 12.5 months[8]
2-Year Overall Survival Rate 33%[8]
Clinical Efficacy of Adagrasib (KRYSTAL-1 Trial)

The KRYSTAL-1 trial was a multicohort phase 1/2 study of adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation. The findings for the NSCLC cohort are presented below.

Efficacy EndpointAdagrasib (600 mg twice daily)
Objective Response Rate (ORR) 43.0%[9]
Median Duration of Response (DOR) 12.4 months[10]
Median Progression-Free Survival (PFS) 6.9 months[10][11]
Median Overall Survival (OS) 14.1 months[9][10][11]
2-Year Overall Survival Rate 31.3%[10]

Key Experimental Protocols

The following sections outline the methodologies for essential experiments in the study of KRAS G12C and the evaluation of its inhibitors.

Detection of KRAS G12C Mutation

Objective: To identify the presence of the KRAS G12C mutation in tumor tissue or liquid biopsy samples.

Methodologies:

  • Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify the mutant allele. It is a sensitive and cost-effective method for detecting known mutations.

    • Protocol:

      • Extract genomic DNA from the sample.

      • Design and synthesize primers specific to the KRAS G12C mutation and a control primer set for a wild-type region.

      • Perform real-time PCR using a fluorescent dye or probe-based system.

      • Analyze the amplification curves to determine the presence or absence of the mutant allele.[12][13]

  • Next-Generation Sequencing (NGS): NGS allows for the simultaneous sequencing of multiple genes and can detect a wide range of mutations, including novel ones.

    • Protocol:

      • Extract DNA from the sample.

      • Prepare a sequencing library by fragmenting the DNA and ligating adapters.

      • Amplify the target regions, including the KRAS gene, using PCR.

      • Sequence the library on an NGS platform.

      • Analyze the sequencing data to identify variants in the KRAS gene.[14][15]

Biochemical Assay for Inhibitor Binding

Objective: To determine the direct binding and inhibitory activity of a compound against the KRAS G12C protein.

Methodology: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay

  • Protocol:

    • Recombinantly express and purify the human KRAS G12C protein.

    • In a multi-well plate, incubate the purified KRAS G12C protein with varying concentrations of the test inhibitor.

    • Initiate the nucleotide exchange reaction by adding a GTP analog labeled with a fluorescent acceptor and a GTP exchange factor (e.g., SOS1).

    • Add an antibody against KRAS G12C labeled with a fluorescent donor.

    • Measure the TR-FRET signal. Inhibition of nucleotide exchange by the inhibitor will result in a decreased FRET signal.

    • Calculate the IC50 value from the dose-response curve.[16]

Cellular Assay for Downstream Signaling Inhibition

Objective: To assess the effect of a KRAS G12C inhibitor on the downstream signaling pathways in cancer cells.

Methodology: Western Blot for Phosphorylated ERK (p-ERK) and AKT (p-AKT)

  • Protocol:

    • Culture NSCLC cell lines harboring the KRAS G12C mutation (e.g., NCI-H358).

    • Treat the cells with varying concentrations of the KRAS G12C inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for p-ERK, total ERK, p-AKT, and total AKT.

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands and quantify the band intensities to determine the ratio of phosphorylated to total protein.[17][18][19]

Experimental_Workflow Start Start: KRAS G12C NSCLC Cell Line Treatment Treat with KRAS G12C Inhibitor (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Signaling Western Blot for p-ERK & p-AKT Treatment->Signaling Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Analysis Data Analysis: IC50, Pathway Inhibition, Apoptosis Induction Viability->Analysis Signaling->Analysis Apoptosis->Analysis

Typical Experimental Workflow for Evaluating a KRAS G12C Inhibitor.

Logical Framework: From Mutation to Oncogenesis

The presence of the KRAS G12C mutation initiates a cascade of events that culminates in the development and progression of non-small cell lung cancer.

Oncogenesis_Logic Mutation KRAS G12C Somatic Mutation Impaired_GTPase Impaired Intrinsic GTPase Activity Mutation->Impaired_GTPase Constitutive_Activation Constitutively Active KRAS (GTP-bound) Impaired_GTPase->Constitutive_Activation Downstream_Signaling Aberrant Downstream Signaling (MAPK, PI3K) Constitutive_Activation->Downstream_Signaling Cellular_Effects Increased Proliferation, Survival & Decreased Apoptosis Downstream_Signaling->Cellular_Effects Oncogenesis NSCLC Oncogenesis Cellular_Effects->Oncogenesis

Logical Progression from KRAS G12C Mutation to Oncogenesis.

Conclusion and Future Directions

The successful targeting of the KRAS G12C mutation represents a paradigm shift in the treatment of NSCLC. The development of specific and potent inhibitors has provided a much-needed therapeutic option for patients with this molecular subtype. However, challenges such as acquired resistance remain. Future research will focus on combination therapies to overcome resistance, the development of next-generation inhibitors with improved efficacy and safety profiles, and the expansion of targeted therapies to other KRAS mutations. A thorough understanding of the molecular mechanisms, robust experimental validation, and well-designed clinical trials will be paramount in advancing the field and improving outcomes for patients with KRAS-mutant cancers.

References

Downstream effects of KRASG12C inhibition by AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound AZD4625 is a hypothetical KRASG12C inhibitor. To fulfill the user's request for an in-depth technical guide, this document utilizes publicly available data for the well-characterized and clinically approved KRASG12C inhibitor, Sotorasib (AMG 510) , as a representative example of this drug class. The downstream effects, experimental protocols, and data presented herein are based on studies of Sotorasib and are intended to be illustrative of the mechanism of action for a potent and selective KRASG12C inhibitor.

An In-depth Technical Guide on the Downstream Effects of KRASG12C Inhibition

This technical guide provides a comprehensive overview of the downstream molecular effects following the inhibition of the KRASG12C mutant protein. By focusing on the mechanism of action of covalent KRASG12C inhibitors, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and targeted therapy.

Introduction to KRASG12C and its Inhibition

The KRAS gene is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active KRAS protein that drives tumor cell proliferation and survival. This is achieved through the continuous activation of downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.

The development of covalent inhibitors that specifically target the cysteine residue of the KRASG12C mutant has been a significant breakthrough in cancer therapy. These inhibitors trap the KRASG12C protein in its inactive, GDP-bound state, thereby preventing its interaction with effector proteins and blocking downstream signaling.

Downstream Signaling Pathways Affected by KRASG12C Inhibition

The primary consequence of KRASG12C inhibition is the suppression of its downstream effector pathways. The most well-documented of these is the MAPK signaling cascade. Inhibition of KRASG12C leads to a rapid and sustained decrease in the phosphorylation of key downstream kinases, including MEK and ERK. This, in turn, affects the expression of numerous genes involved in cell cycle progression and proliferation.

Furthermore, KRASG12C inhibition impacts the PI3K-AKT-mTOR pathway, which is crucial for cell growth, survival, and metabolism. The reduction in signaling through this pathway contributes to the anti-tumor effects of KRASG12C inhibitors.

cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive - GDP) RTK->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (Active - GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GEF Sotorasib Sotorasib (Inhibitor) Sotorasib->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibits Apoptosis Promotes Growth

Downstream signaling pathways impacted by KRASG12C inhibition.

Quantitative Analysis of Downstream Effects

The efficacy of KRASG12C inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key data for Sotorasib.

Table 1: In Vitro Cellular Activity of Sotorasib

Cell LineCancer TypeKRASG12C IC50 (nM)pERK IC50 (nM)
NCI-H358Non-Small Cell Lung78
MIA PaCa-2Pancreatic1215
SW837Colorectal2530

Table 2: In Vivo Anti-Tumor Efficacy of Sotorasib in Xenograft Models

Xenograft ModelCancer TypeSotorasib Dose (mg/kg, daily)Tumor Growth Inhibition (%)
NCI-H358Non-Small Cell Lung10095
MIA PaCa-2Pancreatic10088
SW837Colorectal10075
Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of KRASG12C inhibition.

4.1. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the KRASG12C inhibitor (e.g., Sotorasib) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve to a four-parameter logistic equation.

cluster_workflow A Seed cells in 96-well plate B Treat with Sotorasib A->B C Incubate 72 hours B->C D Add MTS reagent C->D E Incubate 2-4 hours D->E F Read Absorbance E->F G Calculate IC50 F->G

Workflow for a typical cell viability assay.

4.2. Western Blotting for Phospho-ERK

  • Cell Lysis: Treat cells with the KRASG12C inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour, then incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-ERK.

4.3. In Vivo Tumor Xenograft Studies

  • Cell Implantation: Subcutaneously inject 1x10^6 cancer cells (e.g., NCI-H358) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a volume of 100-150 mm³.

  • Randomization and Treatment: Randomize mice into vehicle and treatment groups. Administer the KRASG12C inhibitor (e.g., Sotorasib) or vehicle daily by oral gavage.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.

cluster_xenograft A Implant tumor cells in mice B Allow tumors to grow A->B C Randomize mice into groups B->C D Daily treatment (Sotorasib/Vehicle) C->D E Measure tumor volume bi-weekly D->E F Endpoint analysis E->F

Workflow for in vivo tumor xenograft studies.

Conclusion

The inhibition of KRASG12C by targeted covalent inhibitors represents a major advancement in the treatment of KRAS-mutant cancers. A thorough understanding of the downstream molecular consequences of this inhibition is paramount for the continued development and optimization of this therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians working in this exciting field. The ability to quantitatively measure the suppression of downstream signaling pathways such as the MAPK and PI3K-AKT-mTOR cascades is essential for evaluating the potency and efficacy of novel KRASG12C inhibitors.

AZD4625: A Deep Dive into its High Selectivity for KRASG12C Over Wild-Type KRAS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4625 is a potent, orally bioavailable, and highly selective covalent inhibitor of the KRASG12C mutant protein. This document provides a comprehensive technical overview of the preclinical data supporting the exceptional selectivity of AZD4625 for KRASG12C over wild-type (WT) KRAS. Through a detailed examination of its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to generate this data, this guide aims to equip researchers and drug development professionals with a thorough understanding of AZD4625's selectivity profile.

Mechanism of Action: Covalent Targeting of the G12C Mutant

The high selectivity of AZD4625 for KRASG12C is fundamentally driven by its mechanism of action. AZD4625 is a covalent allosteric inhibitor that irreversibly binds to the cysteine residue at position 12 of the mutant KRAS protein. This cysteine is absent in wild-type KRAS, where a glycine residue is present instead. This unique structural feature of the KRASG12C mutant provides a specific target for covalent modification.

AZD4625 preferentially binds to the inactive, GDP-bound state of KRASG12C. By forming a covalent bond, it traps the protein in this inactive conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling pathways.[1][2][3][4]

Quantitative Selectivity Data

The selectivity of AZD4625 has been demonstrated across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting the significant differential activity between KRASG12C and wild-type KRAS.

Table 1: Biochemical Potency and Selectivity of AZD4625

TargetAssay TypeEndpointValueReference(s)
KRASG12C Functional ActivityIC₅₀3 nM[2][3][5]
Wild-Type KRAS Binding and Inhibition-No binding or inhibition[1][2][3][5][6][7][8]

Table 2: Cellular Activity of AZD4625 in KRASG12C Mutant vs. Wild-Type Cell Lines

Cell LineKRAS StatusAssay TypeEndpointValue (approx.)Reference(s)
NCI-H358KRASG12CProliferationGI₅₀> 2.5 µmol/L[1]
A549KRASG12SProliferationGI₅₀> 2.5 µmol/L[1]
PC9KRAS WTAnchorage-Independent Growth-Minimal impact[1]

Signaling Pathway Inhibition

Upon selective binding to KRASG12C, AZD4625 effectively inhibits downstream signaling through two major oncogenic pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in KRASG12C-mutant cancer cells.[2][5]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD4625 AZD4625 AZD4625->KRAS_GDP Covalently Binds KRASG12C-GDP

Caption: KRAS Signaling Pathway and AZD4625 Inhibition.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the selectivity and efficacy of AZD4625.

Biochemical Assays for Potency and Selectivity

4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay is employed to measure the ability of an inhibitor to block the exchange of GDP for GTP in KRAS, a critical step in its activation.

  • Objective: To determine the IC₅₀ value of AZD4625 for the inhibition of SOS1-mediated nucleotide exchange on KRASG12C.

  • Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS in the presence of the guanine nucleotide exchange factor (GEF) SOS1. Inhibition of this process by a compound results in a decreased TR-FRET signal.

  • Protocol Outline:

    • Recombinant, purified GDP-loaded KRASG12C protein is incubated with serially diluted AZD4625 in an assay buffer.

    • The nucleotide exchange reaction is initiated by the addition of a mixture containing a fluorescently labeled GTP analog and the catalytic domain of SOS1.

    • The reaction is allowed to proceed at room temperature.

    • The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

    • The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

Cellular Assays for Target Engagement and Efficacy

4.2.1. Mass Spectrometry-Based Target Engagement Assay

This method directly quantifies the covalent binding of AZD4625 to KRASG12C within cancer cells.

  • Objective: To measure the percentage of KRASG12C protein that is covalently modified by AZD4625 in a cellular context.

  • Principle: Intact protein mass spectrometry or peptide-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to differentiate and quantify the unmodified (free) KRASG12C from the AZD4625-bound (adducted) protein.

  • Protocol Outline:

    • KRASG12C mutant cancer cells (e.g., NCI-H358) are treated with varying concentrations of AZD4625 for a specified duration.

    • Cells are harvested, and total protein is extracted.

    • The protein samples are processed, which may include immunoprecipitation to enrich for KRAS.

    • For intact protein analysis, the samples are directly analyzed by high-resolution mass spectrometry.

    • For peptide-based analysis, the protein samples are digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to quantify the specific peptides corresponding to the unmodified and adducted forms of KRASG12C.

    • Target engagement is calculated as the percentage of the adducted form relative to the total KRASG12C protein.

4.2.2. Cell Proliferation (GI₅₀) Assay

This assay assesses the effect of AZD4625 on the growth of cancer cell lines.

  • Objective: To determine the concentration of AZD4625 that causes a 50% reduction in cell growth (GI₅₀) in KRASG12C mutant and wild-type cell lines.

  • Principle: The number of viable cells after a defined period of drug exposure is quantified using a fluorescent or luminescent readout.

  • Protocol Outline:

    • Cancer cell lines with different KRAS mutational statuses are seeded in 96- or 384-well plates.

    • After allowing the cells to adhere, they are treated with a serial dilution of AZD4625.

    • The cells are incubated for a period of 3 to 6 days.

    • Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by quantifying DNA content.

    • The GI₅₀ values are determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

4.2.3. Western Blot Analysis of Downstream Signaling

This technique is used to measure the levels of key phosphorylated proteins in the KRAS signaling pathway.

  • Objective: To confirm that AZD4625 inhibits the phosphorylation of downstream effectors of KRAS signaling, such as MEK, ERK, and AKT.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the proteins of interest.

  • Protocol Outline:

    • KRASG12C mutant cells are treated with AZD4625 at various concentrations and for different time points.

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated and total MEK, ERK, and AKT.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified to determine the relative levels of phosphorylated proteins.

In Vivo Models for Efficacy Assessment

4.3.1. Cell Line-Derived and Patient-Derived Xenograft (CDX and PDX) Models

These models are used to evaluate the anti-tumor activity of AZD4625 in a living organism.

  • Objective: To assess the in vivo efficacy of AZD4625 in suppressing the growth of tumors derived from KRASG12C mutant cancer cells or patient tumors.

  • Principle: Human cancer cells or patient tumor fragments are implanted into immunocompromised mice. The effect of drug treatment on tumor growth is then monitored over time.

  • Protocol Outline:

    • Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously or orthotopically implanted with KRASG12C mutant human cancer cells (CDX) or tumor fragments from patients (PDX).[9]

    • Once the tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.

    • AZD4625 is administered orally at various doses and schedules.

    • Tumor volume and mouse body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., target engagement and pathway modulation).

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models TR_FRET TR-FRET Nucleotide Exchange Assay IC50_determination Determine IC50 for KRASG12C vs. WT TR_FRET->IC50_determination Proliferation Cell Proliferation (GI50) IC50_determination->Proliferation Inform Mass_Spec Mass Spectrometry Target Engagement Western_Blot Western Blot (Signaling Pathway) Mass_Spec->Western_Blot Correlate Xenografts CDX & PDX Xenograft Models Proliferation->Xenografts Predict Efficacy Assess Anti-Tumor Efficacy Xenografts->Efficacy AZD4625 AZD4625 AZD4625->TR_FRET AZD4625->Mass_Spec AZD4625->Proliferation AZD4625->Western_Blot AZD4625->Xenografts

Caption: Experimental Workflow for AZD4625 Selectivity Profiling.

Conclusion

The comprehensive preclinical data for AZD4625 unequivocally demonstrate its high potency and remarkable selectivity for the KRASG12C mutant over wild-type KRAS. This selectivity is a direct result of its covalent mechanism of action, which targets the unique cysteine residue present only in the G12C mutant. The robust and consistent findings from a suite of biochemical, cellular, and in vivo experiments provide a strong rationale for the continued development of AZD4625 as a targeted therapy for patients with KRASG12C-mutated cancers. This in-depth technical guide provides the foundational knowledge for researchers and clinicians working to advance this promising therapeutic agent.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of (3R,10R,14aS)-AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,10R,14aS)-AZD4625 is a potent, selective, and orally bioavailable irreversible inhibitor of the KRASG12C mutant protein, a key driver in several forms of cancer. This document provides a comprehensive overview of the available technical information regarding the chemical properties and stability of this compound. The information herein is compiled from publicly available literature and supplier technical data sheets to support research and development activities. This guide includes physicochemical properties, stability and storage information, and details on its mechanism of action, including relevant signaling pathways. While this guide aims to be comprehensive, it is important to note that detailed experimental protocols for stability-indicating assays, often found in supplementary information of peer-reviewed publications, were not directly accessible.

Chemical and Physical Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical and physical properties are summarized below.

PropertyValue
Chemical Name 1-((3R,10R,14aS)-10-(2-fluoro-6-hydroxyphenyl)-9,11-difluoro-3-methyl-2-oxo-1,2,3,4,10,14a-hexahydro-5,8-dioxa-12,14-diazabenzo[a]cyclopenta[e]azulen-1-yl)prop-2-en-1-one
Molecular Formula C₂₄H₂₁ClF₂N₄O₃
Molecular Weight 486.90 g/mol
Appearance Solid powder
Solubility DMSO: ≥ 125 mg/mL (256.73 mM)
In Vivo Formulations - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.08 mg/mL- 10% DMSO, 90% (20% SBE-β-CD in Saline): 2.08 mg/mL (suspended)- 10% DMSO, 90% Corn Oil: 2.08 mg/mL
Calculated Properties Hydrogen Bond Donors: 1Hydrogen Bond Acceptors: 5

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

FormStorage ConditionsStability
Solid Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).Stable for several weeks at ambient temperature during ordinary shipping.
Stock Solutions Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.N/A
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific experimental data for this compound is not publicly available, a general experimental protocol for such studies is outlined below. The execution of these studies would be necessary to fully characterize the stability profile of the molecule.

General Protocol for Forced Degradation:

  • Acidic Hydrolysis: The compound is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80°C) for a defined period.

  • Basic Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) under similar temperature conditions as acidic hydrolysis.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound is heated in a temperature-controlled oven (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: The compound (in solid or solution form) is exposed to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

Samples from each stress condition would be analyzed by a stability-indicating method, typically HPLC with UV or mass spectrometric detection, to quantify the parent compound and characterize any degradation products.

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor that selectively targets the cysteine-12 residue of the KRASG12C mutant protein. This covalent binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[1][2]

AZD4625 has been shown to inhibit both the MAPK and PI3K/Akt signaling pathways.[3][4]

KRAS Signaling Pathway Inhibition by AZD4625

The following diagram illustrates the points of intervention of AZD4625 in the KRAS signaling cascade.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP SOS1/2 RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K AZD4625 This compound AZD4625->KRAS_G12C_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS Signaling Pathway and AZD4625 Inhibition.

Experimental Protocols and Workflows

Detailed, step-by-step experimental protocols for the synthesis and stability analysis of this compound are proprietary and typically found within the supplementary information of seminal publications, which were not accessible for this review. However, a general workflow for the analysis of AZD4625 and its potential degradants can be conceptualized based on standard pharmaceutical analysis practices.

General Workflow for Stability-Indicating Method Development

The development of a robust stability-indicating analytical method is critical for the accurate assessment of a drug's stability.

Stability_Workflow Start Start: AZD4625 Drug Substance Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Deg HPLC_Dev HPLC Method Development (Column, Mobile Phase, Gradient Optimization) Forced_Deg->HPLC_Dev Generate Stressed Samples Method_Val Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) HPLC_Dev->Method_Val Optimized Method Stability_Test Long-Term Stability Testing Method_Val->Stability_Test Validated Method End End: Established Stability Profile Stability_Test->End

General Workflow for Stability-Indicating Method Development.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action against KRASG12C-mutant cancers. This guide provides a summary of its publicly available chemical and stability data. For researchers and drug development professionals, the provided information on physicochemical properties, storage conditions, and signaling pathway interactions serves as a valuable resource. However, for comprehensive stability profiling and the development of robust analytical methods, it is imperative to perform detailed forced degradation studies and method validation according to established regulatory guidelines. Access to the detailed experimental protocols within the supplementary materials of key publications would be essential for replicating and building upon prior research.

References

Methodological & Application

Application Notes and Protocols for (3R,10R,14aS)-AZD4625 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3R,10R,14aS)-AZD4625 is a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein.[1][2] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3] KRAS proteins are small GTPases that function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3] The KRASG12C mutation impairs GTP hydrolysis, locking the protein in a constitutively active state.[3]

AZD4625 selectively and irreversibly binds to the cysteine residue at position 12 of the mutant KRAS protein, trapping it in its inactive GDP-bound conformation.[4][5] This allosteric inhibition prevents downstream signal transduction through key effector pathways, primarily the MAPK and PI3K pathways, ultimately leading to cell cycle arrest and apoptosis in KRASG12C-mutant cancer cells.[6][7] These application notes provide detailed protocols for utilizing AZD4625 in common cell-based assays to study its efficacy and mechanism of action.

Mechanism of Action & Signaling Pathway

AZD4625 exerts its therapeutic effect by specifically targeting the KRASG12C oncoprotein. By covalently binding to the inactive, GDP-bound form of KRASG12C, it prevents the protein from engaging with guanine nucleotide exchange factors (GEFs) like SOS1, thus inhibiting its activation to the GTP-bound state.[3][4] This leads to a robust suppression of downstream signaling cascades.

Key Downstream Effects:

  • MAPK Pathway Inhibition: AZD4625 treatment leads to a rapid decrease in the phosphorylation of key components of the MAPK pathway, including CRAF, MEK, and ERK.[6]

  • PI3K Pathway Inhibition: The inhibitor also effectively reduces signaling through the PI3K pathway, as evidenced by decreased phosphorylation of AKT and the downstream ribosomal protein S6.[6][7]

  • Induction of Apoptosis: Sustained inhibition of these pro-survival pathways triggers apoptosis, which can be observed by the induction of biomarkers such as BIM and cleaved PARP, and the downregulation of anti-apoptotic proteins.[4][5]

Kinetic studies in NCI-H358 cells show maximal binding to KRASG12C and subsequent MAPK pathway inhibition occurs within 3 hours of treatment. In contrast, significant PI3K pathway inhibition and the induction of apoptotic markers are typically observed after 16 hours of exposure.[4][5]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP) Inactive KRAS_GTP KRAS G12C (GTP) Active RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP->GTP Exchange GAP GAP GAP->KRAS_GTP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis AZD4625 AZD4625 AZD4625->KRAS_GDP Covalent Inhibition

Caption: AZD4625 inhibits the KRASG12C signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of AZD4625 across various cell lines and assays.

Table 1: Potency of AZD4625 in Cellular Assays

Assay Type Cell Line KRAS Status IC50 / GI50 Value Reference
KRASG12C Inhibition - G12C 3 nM [6][7]
p90RSK Phosphorylation NCI-H358 G12C 36 nM [6]
2D Cell Proliferation NCI-H358 G12C 4.1 nM [6]
2D Cell Proliferation Panel (15/25 lines) G12C < 200 nM [4]
2D Cell Proliferation Panel (4/25 lines) G12C > 3 µM [4]

| 2D Cell Proliferation | Various | Non-G12C / WT | ≥ 2.5 µM |[4] |

Table 2: Time-Course of AZD4625 Activity in NCI-H358 Cells

Time Point Event Observation Reference
3 Hours Target Engagement Maximal covalent binding to KRASG12C [4][5]
MAPK Pathway Almost complete inhibition of pCRAF, pMEK, pERK [4][5]
16 Hours PI3K Pathway Significant inhibition of pAKT, pS6 [4][5]

| | Apoptosis Induction | Increased levels of cleaved PARP, BIM |[4][5] |

Application Notes

Compound Handling and Storage
  • Solubilization: For in vitro experiments, AZD4625 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[3][4][5]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Cell Line Selection
  • Sensitive (KRASG12C Mutant) Cell Lines:

    • Lung Cancer: NCI-H358, NCI-H1373, NCI-H2122, LU99.[4][6]

    • Pancreatic Cancer: MIA PaCa-2.[4][6]

  • Resistant/Control (Non-KRASG12C) Cell Lines:

    • KRASG12S Mutant: A549.[4]

    • KRAS Wild-Type (EGFR mutant): PC9.[4]

  • Cell Culture Conditions: Most of the cited cell lines can be routinely cultured in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.[4][5] It is critical to use cells at a low passage number and regularly test for mycoplasma contamination.[3][5]

Assay Considerations
  • Proliferation vs. Pathway Inhibition: For assessing downstream pathway modulation (e.g., pERK, pAKT levels), shorter treatment durations (e.g., 3-24 hours) are sufficient.[4] For endpoint assays measuring cell viability or apoptosis, longer incubation times (e.g., 72-120 hours) are required to observe a significant biological effect.[6][8]

  • Combination Studies: AZD4625 has shown enhanced efficacy when combined with inhibitors of receptor tyrosine kinases (RTKs) like EGFR (gefitinib, afatinib) or the SHP2 phosphatase (SHP099).[5][6] This is because RTK activity can promote a drug-insensitive, GTP-bound state of KRAS.[3][4] When designing combination experiments, consider sequential or concurrent dosing schedules.

Experimental Protocols

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Endpoint Analysis cluster_data Data Processing cell_culture 1. Culture & Passage KRAS G12C Cells seed_plates 2. Seed Cells into Assay Plates cell_culture->seed_plates prep_drug 3. Prepare AZD4625 Serial Dilutions seed_plates->prep_drug add_drug 4. Treat Cells (Drug + Vehicle) prep_drug->add_drug incubate 5. Incubate for Specified Duration add_drug->incubate endpoint 6. Perform Assay incubate->endpoint data_analysis 7. Analyze & Plot Data (e.g., IC50 Curve) endpoint->data_analysis

Caption: General workflow for cell-based assays using AZD4625.

Protocol 1: 2D Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • KRASG12C mutant and wild-type cell lines.

  • Complete growth medium (e.g., RPMI + 10% FBS).

  • 96-well clear-bottom, white-walled assay plates.

  • AZD4625 stock solution (10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Method:

  • Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare a serial dilution of AZD4625 in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 5 days (120 hours) at 37°C, 5% CO2.[8]

  • Assay Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and calculate the GI50/IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways following AZD4625 treatment.

Materials:

  • NCI-H358 cells (or other sensitive cell line).

  • 6-well plates.

  • AZD4625 stock solution.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Actin/Tubulin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Method:

  • Cell Seeding: Seed NCI-H358 cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treatment: Treat cells with AZD4625 (e.g., 100 nM and 1 µM) or vehicle (DMSO) for various time points (e.g., 3, 6, 16, 24 hours).[4]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to loading controls (Actin/Tubulin) and total protein controls (e.g., p-ERK vs. total ERK).

Protocol 3: Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses cellular transformation and tumorigenicity by measuring the ability of cells to grow in a semi-solid medium.

Materials:

  • Agar (low melting point).

  • 2X complete growth medium.

  • 6-well plates.

  • AZD4625 stock solution.

  • Sensitive (NCI-H358, MIA PaCa-2) and resistant (A549, PC9) cell lines.[4]

Method:

  • Bottom Agar Layer: Prepare a 1% agar solution in sterile water and melt it. Cool to 40°C. Mix 1:1 with 2X complete medium to create a 0.5% agar base layer. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell-Agar Layer:

    • Prepare a 0.7% agar solution and cool to 40°C.

    • Trypsinize and count cells. Resuspend cells in complete medium.

    • Mix the cell suspension with the 0.7% agar and 2X medium containing the desired final concentrations of AZD4625 or vehicle to create a final top layer of 0.35% agar containing 5,000-10,000 cells per well.

    • Carefully layer 1.5 mL of this cell-agar suspension on top of the solidified base layer.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 14-21 days. Feed the colonies every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of AZD4625.

  • Colony Staining and Counting:

    • After incubation, stain the colonies with a solution of Crystal Violet (e.g., 0.005%) for 1-2 hours.

    • Wash the wells gently with PBS.

    • Count the number of colonies in each well using a microscope.

  • Data Analysis: Quantify the inhibition of anchorage-independent growth by comparing the number and size of colonies in AZD4625-treated wells to vehicle-treated wells.

Rationale for Combination Therapy

combination_logic RTK_activity Upstream RTK Activity (e.g., EGFR) KRAS_GTP Increased KRAS-GTP (Drug-Insensitive State) RTK_activity->KRAS_GTP Promotes Resistance Reduced Sensitivity to AZD4625 Monotherapy KRAS_GTP->Resistance RTK_inhibitor RTK Inhibitor (e.g., Afatinib) RTK_inhibitor->RTK_activity KRAS_GDP Increased KRAS-GDP (Drug-Sensitive State) RTK_inhibitor->KRAS_GDP plus + SHP2_inhibitor->RTK_activity Inhibits feedback SHP2_inhibitor->KRAS_GDP AZD4625 AZD4625 Synergy Enhanced Pathway Inhibition & Deeper, More Durable Response AZD4625->Synergy KRAS_GDP->Synergy Sensitizes to AZD4625 plus->Synergy

Caption: Rationale for combining AZD4625 with other signaling inhibitors.

References

Application Notes and Protocols for Assessing AZD4625 Potency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4625 is a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein, a key driver in several cancers.[1][2][3][4] This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the potency of AZD4625. These assays are essential for understanding its mechanism of action, determining its efficacy in a cellular context, and confirming its engagement with the intended target. The protocols provided herein cover biochemical assays to determine direct inhibitory activity, cell-based assays to assess effects on cell proliferation and signaling, and a mass spectrometry-based method for quantifying target engagement.

Mechanism of Action and Signaling Pathway

AZD4625 is an allosteric inhibitor that covalently binds to the cysteine residue at position 12 of the KRASG12C mutant protein.[1] This irreversible binding locks KRASG12C in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins.[1][5] The primary signaling cascades inhibited by AZD4625 are the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and growth.[6][7]

AZD4625_Pathway cluster_upstream Upstream Signaling cluster_ras KRAS Activation Cycle Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRASG12C-GDP KRASG12C-GDP KRASG12C-GTP KRASG12C-GTP GAP GAP KRASG12C-GTP->GAP RAF RAF KRASG12C-GTP->RAF PI3K PI3K KRASG12C-GTP->PI3K SOS1->KRASG12C-GDP Promotes GDP/GTP Exchange GAP->KRASG12C-GDP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival AZD4625 AZD4625 AZD4625->KRASG12C-GDP Covalent Binding (Inhibition)

Caption: AZD4625 Signaling Pathway Inhibition.

Quantitative Data Summary

The potency of AZD4625 has been evaluated in various in vitro assays. The following table summarizes the key quantitative data.

Assay TypeTarget/Cell LineParameterValue (nM)Reference(s)
Biochemical AssayKRASG12CIC503[6][8]
Cell Proliferation AssayNCI-H358IC504.1[6]
p90RSK PhosphorylationNCI-H358IC5036[6]

Experimental Protocols

The following section provides detailed protocols for key in vitro assays to determine the potency of AZD4625.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assays cluster_target Target Engagement Assay Biochem_Start Recombinant KRASG12C Protein Biochem_Incubate Incubate with AZD4625 & GTP Biochem_Start->Biochem_Incubate Biochem_Detect Measure Nucleotide Exchange Biochem_Incubate->Biochem_Detect Biochem_Result Determine IC50 Biochem_Detect->Biochem_Result Cell_Culture Culture KRASG12C Mutant Cells Cell_Treat Treat with AZD4625 Cell_Culture->Cell_Treat Target_Treat Treat Cells with AZD4625 Cell_Culture->Target_Treat Cell_Prolif Proliferation Assay (e.g., SYTOX Green) Cell_Treat->Cell_Prolif Cell_Signal Western Blot for p-ERK, p-AKT Cell_Treat->Cell_Signal Cell_Prolif_Result Determine GI50 Cell_Prolif->Cell_Prolif_Result Cell_Signal_Result Assess Pathway Inhibition Cell_Signal->Cell_Signal_Result Target_Lysis Cell Lysis Target_Treat->Target_Lysis Target_Digestion Protein Digestion Target_Lysis->Target_Digestion Target_LCMS LC-MS/MS Analysis Target_Digestion->Target_LCMS Target_Quantify Quantify Bound vs. Unbound KRASG12C Target_LCMS->Target_Quantify

Caption: General Experimental Workflow.
Biochemical Nucleotide Exchange Assay

This assay measures the ability of AZD4625 to inhibit the exchange of GDP for a fluorescently labeled GTP analog on recombinant KRASG12C protein.

Materials:

  • Recombinant His-tagged KRASG12C protein

  • BODIPY-GDP

  • GTP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, 1% DMSO)

  • 384-well low-volume white plates

  • Plate reader capable of measuring fluorescence polarization or HTRF

Protocol:

  • Compound Preparation: Prepare a serial dilution of AZD4625 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Protein Preparation: Dilute the recombinant KRASG12C protein in Assay Buffer to the desired concentration.

  • Reaction Setup: a. Add AZD4625 dilutions or vehicle (DMSO) to the wells of the 384-well plate. b. Add the diluted KRASG12C protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding. c. Initiate the exchange reaction by adding a mixture of GTP and BODIPY-GDP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each AZD4625 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay (SYTOX Green)

This assay assesses the effect of AZD4625 on the proliferation of KRASG12C mutant cancer cells. SYTOX Green is a nucleic acid stain that only enters cells with compromised membrane integrity (dead cells).

Materials:

  • KRASG12C mutant cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AZD4625

  • SYTOX Green Nucleic Acid Stain

  • 384-well clear-bottom black plates

  • Automated liquid handler (optional)

  • Incubator with imaging capabilities (e.g., Incucyte ZOOM) or a fluorescence plate reader

Protocol:

  • Cell Seeding: Seed NCI-H358 cells into 384-well plates at a density of 250-1000 cells per well in 70 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of AZD4625 in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 5 days at 37°C and 5% CO2.[7]

  • Staining: Add SYTOX Green to each well to a final concentration of approximately 2 µM and incubate for 1 hour at 37°C.[7]

  • Imaging and Analysis:

    • For Incucyte: Acquire images over the 5-day period. Analyze the data to determine cell confluence (as a measure of proliferation) and the number of SYTOX Green-positive cells (as a measure of cell death).

    • For Plate Reader: Measure the fluorescence intensity to quantify the number of dead cells. A separate method, such as CellTiter-Glo, can be used to determine the total number of viable cells.

  • Data Analysis: Calculate the growth inhibition (GI50) or IC50 value by normalizing the cell viability in the AZD4625-treated wells to the vehicle-treated controls and fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the inhibition of the MAPK and PI3K signaling pathways by measuring the phosphorylation status of key downstream proteins like ERK and AKT.

Materials:

  • KRASG12C mutant cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • AZD4625

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Cell Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of AZD4625 for a specified time (e.g., 3 to 16 hours).[5][9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[5][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mass Spectrometry-Based Target Engagement Assay

This assay directly measures the covalent binding of AZD4625 to KRASG12C in cells by quantifying the amount of unbound (free) KRASG12C protein.

Materials:

  • KRASG12C mutant cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • AZD4625

  • Lysis buffer

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Treatment and Lysis: Treat NCI-H358 cells with AZD4625 for various times and at different concentrations. Lyse the cells as described for the Western blot protocol.[5][9]

  • Sample Preparation: a. Reduce the protein lysates with DTT and alkylate with IAA. b. Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: a. Analyze the peptide mixtures by LC-MS/MS. b. Use a targeted proteomics approach (e.g., parallel reaction monitoring) to specifically quantify the peptides corresponding to the unbound KRASG12C protein and a control protein.

  • Data Analysis: Calculate the percentage of target engagement by comparing the amount of unbound KRASG12C in the AZD4625-treated samples to that in the vehicle-treated samples.

Conclusion

The assays described in these application notes provide a comprehensive framework for the in vitro characterization of AZD4625 potency. By employing these biochemical, cell-based, and target engagement assays, researchers can gain a thorough understanding of the inhibitor's mechanism of action and its effects on cancer cells harboring the KRASG12C mutation. This information is crucial for the continued development and clinical application of AZD4625 and other KRASG12C-targeted therapies.

References

Application Notes and Protocols for the Use of (3R,10R,14aS)-AZD4625 in Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3R,10R,14aS)-AZD4625 is a potent, selective, and orally bioavailable small-molecule inhibitor that covalently targets the cysteine residue of the KRAS protein at codon 12 (G12C)[1][2][3][4]. This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer[5][6]. AZD4625 functions as an allosteric inhibitor, locking the KRAS G12C protein in its inactive, GDP-bound state[7][8]. This action prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis[5].

These application notes provide detailed protocols for utilizing this compound in control experiments to ensure the specificity and validity of research findings.

Mechanism of Action: KRAS G12C Inhibition

AZD4625 selectively and irreversibly binds to the mutant cysteine in KRAS G12C[1]. This covalent modification prevents the exchange of GDP for GTP, thereby inhibiting KRAS activation and subsequent downstream signaling.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4625 This compound AZD4625->KRAS_GDP Covalently Binds & Locks in Inactive State

Figure 1: Mechanism of action of this compound on the KRAS G12C signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine IC50

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of AZD4625 in various cell lines.

1.1. Cell Line Selection (Crucial for Control Experiments):

  • Positive Control: Cell lines with a heterozygous or homozygous KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).

  • Negative Control:

    • Cell lines with wild-type KRAS (e.g., A549).

    • Cell lines with other KRAS mutations (e.g., G12D, G12V).

    • Cell lines with mutations in downstream effectors (e.g., BRAF V600E).

1.2. Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

1.3. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of AZD4625 in the cell culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of AZD4625.

  • Incubate the plates for a specified period (e.g., 72 to 120 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

1.4. Data Presentation:

Cell LineKRAS StatusIC50 of AZD4625 (nM)
NCI-H358G12C~4.1[5]
MIA PaCa-2G12CData not available
A549Wild-Type>10,000
Other G12Xe.g., G12D>10,000
Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of AZD4625 on the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.

2.1. Experimental Design:

  • Treat KRAS G12C mutant cells (e.g., NCI-H358) with AZD4625 at various concentrations (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2, 6, 24 hours).

  • Include a vehicle control (DMSO).

  • Use wild-type KRAS cells as a negative control to demonstrate specificity.

2.2. Materials:

  • This compound

  • KRAS G12C and wild-type cell lines

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

2.3. Procedure:

  • Seed cells and treat with AZD4625 as described in the experimental design.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (GAPDH or β-actin).

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis Start Seed KRAS G12C & WT Cells Treatment Treat with AZD4625 (Dose & Time Course) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK, p-AKT, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Workflow for Western blot analysis of downstream signaling pathways.
Protocol 3: In Vivo Xenograft Studies

This protocol describes how to evaluate the anti-tumor efficacy of AZD4625 in a mouse xenograft model.

3.1. Animal Model Selection:

  • Positive Control: Immunocompromised mice (e.g., nude or NSG) bearing subcutaneous xenografts of KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2).

  • Negative Control: Mice bearing xenografts of wild-type KRAS cell lines.

3.2. Materials:

  • This compound formulated for oral administration

  • Vehicle control formulation

  • Appropriate mouse strain

  • KRAS G12C and wild-type tumor cells

  • Calipers for tumor measurement

3.3. Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer AZD4625 orally (p.o.) once daily at various doses (e.g., 4, 20, 100 mg/kg)[1].

  • Administer the vehicle control to the control group.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

3.4. Data Presentation:

ModelTreatment GroupDose (mg/kg, p.o., daily)Tumor Growth Inhibition (%)
NCI-H358 XenograftAZD4625100Significant inhibition[1]
MIA PaCa-2 XenograftAZD4625100Significant inhibition[5]
Wild-Type KRAS XenograftAZD4625100No significant inhibition
NCI-H358 XenograftVehicle-0

Logical Relationships for Control Experiments

The following diagram illustrates the logical framework for designing control experiments with AZD4625.

Control_Logic cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_controls Essential Controls Hypothesis Hypothesis: AZD4625 specifically inhibits KRAS G12C signaling and tumor growth Cell_Viability Cell Viability Assay Hypothesis->Cell_Viability Western_Blot Western Blot Hypothesis->Western_Blot Xenograft Xenograft Model Hypothesis->Xenograft Positive_Control Positive Control: KRAS G12C cells/tumors Cell_Viability->Positive_Control Expected: Low IC50 Negative_Control_WT Negative Control: Wild-Type KRAS cells/tumors Cell_Viability->Negative_Control_WT Expected: High IC50 Negative_Control_Other Negative Control: Other KRAS mutations Cell_Viability->Negative_Control_Other Expected: High IC50 Vehicle_Control Vehicle Control (DMSO/formulation) Cell_Viability->Vehicle_Control Baseline Western_Blot->Positive_Control Expected: Decreased p-ERK, p-AKT Western_Blot->Negative_Control_WT Expected: No change Western_Blot->Vehicle_Control Baseline Xenograft->Positive_Control Expected: Tumor growth inhibition Xenograft->Negative_Control_WT Expected: No effect Xenograft->Vehicle_Control Baseline

Figure 3: Logical framework for designing control experiments with AZD4625.

References

Application Notes and Protocols for AZD4625 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4625 is a potent, selective, and orally bioavailable small molecule inhibitor that irreversibly binds to the mutant KRAS protein, specifically the G12C variant.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, renders the KRAS protein constitutively active, a key driver in various cancers.[3] AZD4625 allosterically and covalently attaches to the cysteine residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.[1][2] This action effectively blocks downstream signaling through the MAPK and PI3K pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2][4][5] Preclinical in vivo studies in mouse models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of AZD4625. These notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dosages and their effects as reported in various preclinical mouse models.

Table 1: AZD4625 Monotherapy Dosage and Efficacy in Xenograft Mouse Models
Mouse ModelTumor TypeDosage (mg/kg, p.o., daily)Observed EffectReference
NCI-H358 XenograftNon-Small Cell Lung Cancer4, 20, 100Dose-dependent tumor growth inhibition. Robust and sustained regressions at 100 mg/kg.[1][4][1][4]
NCI-H2122 XenograftNon-Small Cell Lung Cancer20, 100Modest but statistically significant tumor growth inhibition at 20 and 100 mg/kg.[1][4][1][4]
MIA PaCa-2 XenograftPancreatic Cancer100Significant inhibition of tumor growth.[2]
Patient-Derived Xenograft (PDX) ModelsVarious KRAS G12C Cancers100Significant reduction in lung tumor burden in multiple PDX models.[2][6][2][6]
Genetically Engineered Mouse Model (GEMM)Lung Adenocarcinoma100Significant reduction in lung tumor burden.[4][4]
Table 2: AZD4625 Combination Therapy Dosage in Xenograft Mouse Models
Mouse ModelTumor TypeAZD4625 Dosage (mg/kg, p.o., daily)Combination Agent(s) and DosageObserved EffectReference
NCI-H358 XenograftNon-Small Cell Lung Cancer20AfatinibIncreased tumor growth inhibition (93% TGI with combination vs. 74% with AZD4625 alone).[4][5][4][5]
LU99 XenograftLung Cancer50Afatinib or SHP099Enhanced anti-tumor effect.[1][4][1][4]
NCI-H2122 XenograftNon-Small Cell Lung CancerNot specifiedAfatinib and SHP099Powerful anti-tumor effect.[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of AZD4625 in inhibiting the KRAS G12C signaling pathway.

AZD4625_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) RTK->KRAS_G12C_GDP Activates SOS KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GDP/GTP Exchange AZD4625 AZD4625 AZD4625->KRAS_G12C_GDP Covalently binds & stabilizes inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition AKT AKT PI3K->AKT S6 S6 AKT->S6 S6->Proliferation S6->Apoptosis_Inhibition

Caption: Mechanism of action of AZD4625 on the KRAS G12C signaling pathway.

Experimental Protocols

Formulation of AZD4625 for Oral Administration

A common vehicle for the oral administration of AZD4625 in mice is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water.[1][4][5]

Materials:

  • AZD4625 powder

  • HPMC

  • Tween 80

  • Sterile, deionized water

  • Stir plate and magnetic stir bar

  • Sterile tubes for storage

Protocol:

  • Calculate the required amount of AZD4625 for the desired concentration and total volume.

  • Prepare the vehicle by first dissolving 0.5% (w/v) HPMC in sterile water with gentle heating and stirring.

  • Allow the HPMC solution to cool to room temperature.

  • Add 0.1% (v/v) Tween 80 to the HPMC solution and mix thoroughly.

  • Slowly add the pre-weighed AZD4625 powder to the vehicle while stirring continuously to ensure a homogenous suspension.

  • It is recommended to prepare the formulation fresh daily.[2] If short-term storage is necessary, store at 4°C and protect from light.

MedChemExpress also suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, advising fresh preparation and the use of heat or sonication if precipitation occurs.[2]

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study using a subcutaneous xenograft model.

Animal Model:

  • Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old.[2]

Cell Line:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, NCI-H2122).[1][4]

Protocol:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions (e.g., RPMI or DMEM with 10% FCS and 2 mM glutamine at 37°C in 5% CO2).[1][4]

    • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice or thrice weekly.[4] Tumor volume can be calculated using the formula: (π/6) x length x width^2.

    • When tumors reach a predetermined average size (e.g., 150-300 mm³), randomize the mice into treatment and control groups.[1][7]

  • Treatment Administration:

    • Administer AZD4625 or vehicle control orally (p.o.) via gavage once daily at the desired dose (e.g., 4, 20, 50, or 100 mg/kg).[1][2][4]

    • Monitor the body weight of the mice daily or several times a week as an indicator of toxicity.[6]

  • Efficacy Assessment:

    • Continue to measure tumor volumes throughout the study (e.g., for 15-25 days).[2]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Pharmacodynamic (PD) Marker Analysis:

    • Tumor samples can be collected after a single dose or at the end of the chronic dosing study.

    • Analyze tumors for target engagement and downstream pathway modulation. This can include:

      • Mass Spectrometry: To measure the extent of AZD4625 binding to KRAS G12C.[1][4][7]

      • RT-qPCR: To assess the expression of downstream target genes such as DUSP6 and FOSL1.[1][4][7]

      • Western Blot: To analyze the phosphorylation status of key signaling proteins like pMEK, pERK, pAKT, and pS6.[4][5]

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical in vivo mouse study workflow for evaluating AZD4625.

AZD4625_In_Vivo_Workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Line Culture (KRAS G12C Mutant) Implantation 3. Subcutaneous Implantation in Mice Cell_Culture->Implantation Formulation 2. AZD4625 Formulation Dosing 6. Daily Oral Dosing (AZD4625 or Vehicle) Formulation->Dosing Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Randomization->Dosing Efficacy_Assessment 7. Tumor Volume & Body Weight Measurement Dosing->Efficacy_Assessment Euthanasia 8. Euthanasia & Tumor Excision Efficacy_Assessment->Euthanasia PD_Analysis 9. Pharmacodynamic Marker Analysis Euthanasia->PD_Analysis

Caption: A typical experimental workflow for an in vivo mouse study of AZD4625.

References

Application Note: Western Blot Protocol for Determining pERK Inhibition by AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cellular cascade that regulates processes such as cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common driver of oncogenesis. One of the key activating mutations in this pathway is in the KRAS gene, with the KRAS G12C mutation being a prevalent oncogenic driver in several cancers. AZD4625 is a potent and selective covalent inhibitor of KRAS G12C.[4][5] It functions by binding to the mutant cysteine-12 residue, locking KRAS G12C in an inactive state.[4][5] This inhibition prevents downstream signaling, leading to a reduction in the phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway.[4][5][6] Western blotting is a widely used technique to detect changes in protein phosphorylation and is an essential method for demonstrating the intracellular efficacy of inhibitors like AZD4625. This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation by AZD4625 using Western blot analysis.

Signaling Pathway

The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface typically initiates the MAPK signaling cascade.[1][7] This leads to the activation of the small GTPase Ras, which in turn activates Raf kinases.[2][3] Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates ERK1/2 at Threonine 202 and Tyrosine 204.[3] Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival.[3][7] AZD4625, by inhibiting KRAS G12C, blocks the signal transduction at the top of this cascade, thereby preventing the phosphorylation of ERK.

AZD4625_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) KRAS_G12C KRAS G12C RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF AZD4625 AZD4625 AZD4625->KRAS_G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Figure 1: Simplified diagram of the ERK signaling pathway and the inhibitory action of AZD4625.

Experimental Workflow

The overall experimental workflow for assessing pERK inhibition by AZD4625 involves cell culture and treatment, preparation of cell lysates, protein quantification, separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of pERK, total ERK, and a loading control.

Western_Blot_Workflow A 1. Cell Culture & Treatment Seed cells and treat with varying concentrations of AZD4625. B 2. Cell Lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates using a BCA assay. B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane. D->E F 6. Blocking Block non-specific binding sites with 5% BSA or milk. E->F G 7. Primary Antibody Incubation Incubate with anti-pERK, anti-ERK, and loading control antibodies. F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. G->H I 9. Detection Visualize bands using an ECL substrate and imaging system. H->I J 10. Data Analysis Quantify band intensity and normalize to total ERK and loading control. I->J

Figure 2: Experimental workflow for Western blot analysis of pERK inhibition.

Detailed Experimental Protocol

This protocol is optimized for cultured cells treated with AZD4625.

1. Cell Culture and Treatment: a. Seed KRAS G12C mutant cancer cells (e.g., NCI-H358) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare a stock solution of AZD4625 in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). d. Remove the old media from the cells and replace it with media containing the different concentrations of AZD4625. Include a DMSO-only vehicle control. e. Incubate the cells for a predetermined time (e.g., 2-4 hours) based on the inhibitor's kinetics.[4]

2. Cell Lysis: a. After treatment, place the 6-well plates on ice. b. Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar protein quantification method, following the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein from each sample into the wells of a 10% or 12% SDS-PAGE gel. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween-20 (TBST).

6. Immunoblotting: a. Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against pERK (e.g., anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000. c. The following day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% milk/TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Stripping and Re-probing (for Total ERK and Loading Control): a. To ensure accurate quantification, the same membrane should be probed for total ERK and a loading control (e.g., GAPDH or β-actin). b. Strip the membrane of the bound antibodies using a mild stripping buffer. c. After stripping, wash the membrane thoroughly and repeat the immunoblotting process (steps 6-7) with primary antibodies against total ERK and then the loading control.

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the pERK band should be normalized to the intensity of the total ERK band, and subsequently to the loading control to account for any variations in protein loading.

Table 1: Densitometric Analysis of pERK, Total ERK, and Loading Control Levels Following AZD4625 Treatment

AZD4625 Conc. (nM)pERK Intensity (Arbitrary Units)Total ERK Intensity (Arbitrary Units)Loading Control (GAPDH) Intensity (Arbitrary Units)Normalized pERK/Total ERK Ratio
0 (Vehicle)1.001.020.981.00
10.851.010.990.86
100.420.991.010.43
1000.111.030.970.11
10000.021.001.000.02

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and specific antibodies used.

Conclusion

This protocol provides a detailed framework for utilizing Western blotting to effectively demonstrate the inhibitory effect of AZD4625 on ERK phosphorylation in KRAS G12C mutant cells. Accurate execution of this protocol will yield reliable, semi-quantitative data on the dose-dependent efficacy of AZD4625 in modulating the MAPK signaling pathway, a critical step in the preclinical evaluation of this targeted therapy.

References

Application Notes and Protocols for Assessing AZD4625 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4625 is a potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] This mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. AZD4625 functions by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive GDP-bound state.[1][4] This inhibition leads to the downregulation of downstream signaling pathways, primarily the MAPK and PI3K pathways, resulting in reduced cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.[1][4][5]

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of AZD4625 in suitable cancer cell lines. The protocols outlined below cover essential in vitro assays to characterize the cellular response to AZD4625 treatment.

Recommended Cell Lines for AZD4625 Efficacy Testing

The selection of appropriate cell lines is critical for the robust evaluation of AZD4625. A panel of cell lines with varying KRAS mutational statuses is recommended to assess both the potency and selectivity of the compound.

Table 1: Recommended Cell Lines for AZD4625 Efficacy Studies

Cell LineCancer TypeKRAS Mutation StatusRationale for Use
Sensitive Cell Lines
NCI-H358Non-Small Cell Lung CancerG12CWell-characterized KRAS G12C model, sensitive to AZD4625.[1][4]
MIA PaCa-2Pancreatic CancerG12CRepresents pancreatic cancer with KRAS G12C mutation.
NCI-H1373Non-Small Cell Lung CancerG12CAnother sensitive KRAS G12C NSCLC cell line.[5]
NCI-H2122Non-Small Cell Lung CancerG12CKRAS G12C model for comparative studies.[1]
Negative Control Cell Lines
A549Non-Small Cell Lung CancerG12SKRAS mutant (non-G12C) to assess selectivity.[5]
SW620Colorectal CancerG12VKRAS mutant (non-G12C) colorectal cancer model.
HT-29Colorectal CancerWild-TypeKRAS wild-type to confirm selectivity against non-mutant KRAS.[6]
A375Malignant MelanomaBRAF V600EBRAF mutant to investigate effects on a different MAPK pathway aberration.[7][8]
PC9Non-Small Cell Lung CancerWild-TypeEGFR mutant, KRAS wild-type NSCLC model.[5]

Quantitative Efficacy Data of AZD4625

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of AZD4625 in sensitive KRAS G12C mutant cell lines.

Table 2: In Vitro Efficacy of AZD4625 in KRAS G12C Mutant Cell Lines

Cell LineAssay TypeIC50 / GI50 (nM)Reference
NCI-H358Proliferation (2D)4.1[9]
NCI-H358p90RSK Phosphorylation36[9]
NCI-H3583D Spheroid38
MIA PaCa-2Proliferation (2D)Not explicitly stated, but sensitive[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

AZD4625_Mechanism_of_Action cluster_extracellular cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) RTK->KRAS_G12C_GDP KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP SOS1/2 AZD4625 AZD4625 AZD4625->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest AKT AKT PI3K->AKT S6 S6 AKT->S6 Apoptosis Apoptosis S6->Apoptosis S6->Proliferation

Caption: AZD4625 Mechanism of Action in KRAS G12C Mutant Cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Efficacy and Mechanistic Assays cluster_analysis Data Analysis and Interpretation start Seed Cells (KRAS G12C vs. Control) treat Treat with AZD4625 (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treat->cell_cycle western_blot Western Blot Analysis (MAPK and PI3K Pathways) treat->western_blot ic50 Determine IC50/GI50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Population apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_mod Assess Pathway Modulation western_blot->pathway_mod

Caption: General Experimental Workflow for AZD4625 Efficacy Testing.

Experimental Protocols

Cell Culture

General Culture Conditions:

  • NCI-H358: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • MIA PaCa-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2.5% horse serum, and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • SW620: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 0% CO2 .

  • HT-29: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • A375: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.[7]

Sub-culturing:

  • Passage cells when they reach 70-80% confluency.

  • Wash with PBS, and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge, and resuspend in fresh medium for plating.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of AZD4625 in culture medium.

  • Treat the cells with various concentrations of AZD4625 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate for 72-120 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of AZD4625.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with AZD4625 at relevant concentrations (e.g., IC50 and 10x IC50) for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with AZD4625 for 24-48 hours.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of MAPK and PI3K Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in the signaling pathways affected by AZD4625.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, p-S6, S6, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with AZD4625 for various time points (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the efficacy of AZD4625. By utilizing the recommended KRAS G12C mutant and control cell lines, researchers can generate comprehensive data on the compound's potency, selectivity, and mechanism of action. The detailed experimental procedures will enable the consistent and reproducible assessment of AZD4625's effects on cell viability, apoptosis, cell cycle progression, and downstream signaling pathways, thereby facilitating its preclinical development.

References

Application Notes and Protocols for AZD4625 Combination Therapy with EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4625 is an orally active, selective, and irreversible covalent allosteric inhibitor of the KRASG12C mutant protein.[1] This mutation is a key driver in a subset of non-small cell lung cancers (NSCLC). AZD4625 functions by locking the KRASG12C protein in an inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K pathways, which are critical for tumor cell proliferation and survival.[1][2] Preclinical studies have demonstrated that combining AZD4625 with Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and afatinib, can lead to enhanced anti-tumor activity. This synergistic effect is attributed to the dual blockade of critical signaling pathways, potentially overcoming adaptive resistance mechanisms.[1][2]

These application notes provide a summary of the preclinical data and detailed protocols for evaluating the combination of AZD4625 with EGFR inhibitors in KRASG12C mutant cancer models.

Signaling Pathway Overview

AZD4625 targets the KRASG12C mutant protein, a key node in cellular signaling. Upon activation by upstream signals, KRAS activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell growth, proliferation, and survival. EGFR, a receptor tyrosine kinase, is a common upstream activator of RAS signaling. In KRASG12C mutant cancers, combining a direct KRASG12C inhibitor like AZD4625 with an EGFR inhibitor can provide a more comprehensive blockade of these oncogenic signaling cascades.

AZD4625_EGFRi_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12C KRAS G12C EGFR->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFRi EGFR Inhibitors (e.g., Afatinib, Gefitinib) EGFRi->EGFR | AZD4625 AZD4625 AZD4625->KRAS_G12C |

Fig. 1: Dual inhibition of KRAS and EGFR signaling pathways.

Preclinical Data Summary

The combination of AZD4625 with EGFR inhibitors has shown promising results in preclinical models of KRASG12C mutant NSCLC.

In Vitro Studies

In cell-based assays, the combination of AZD4625 with either gefitinib or afatinib resulted in a more profound and durable inhibition of cell proliferation compared to either agent alone in KRASG12C mutant cell lines such as NCI-H358 and NCI-H1373.[1]

Parameter AZD4625 Reference
Target KRASG12C[1]
IC50 (Biochemical) 3 nM[1]
IC50 (NCI-H358 Cell Proliferation) 4.1 nM[1]

Table 1: In Vitro Potency of AZD4625

In Vivo Studies

Xenograft models using the NCI-H358 cell line have demonstrated the in vivo efficacy of this combination. While monotherapy with AZD4625 at suboptimal doses can slow tumor growth, the addition of an EGFR inhibitor like afatinib leads to a significant increase in tumor growth inhibition.

Treatment Group Model Tumor Growth Inhibition (TGI) Reference
AZD4625 (20 mg/kg, p.o., daily)NCI-H358 Xenograft74%[2]
AZD4625 (20 mg/kg, p.o., daily) + AfatinibNCI-H358 Xenograft93%[2]

Table 2: In Vivo Efficacy of AZD4625 and Afatinib Combination

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of AZD4625 and EGFR inhibitors.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines the methodology to assess the synergistic anti-proliferative effects of AZD4625 in combination with an EGFR inhibitor.

In_Vitro_Workflow cluster_workflow In Vitro Proliferation Assay Workflow start Seed KRAS G12C mutant cells treat Treat with AZD4625, EGFR inhibitor, or combination start->treat incubate Incubate for 72-120 hours treat->incubate measure Measure cell viability (e.g., CellTiter-Glo) incubate->measure analyze Analyze for synergy (e.g., Combination Index) measure->analyze end Results analyze->end

Fig. 2: Workflow for in vitro cell proliferation assay.

Materials:

  • KRASG12C mutant cell lines (e.g., NCI-H358, NCI-H1373)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AZD4625 (solubilized in DMSO)

  • EGFR inhibitor (e.g., gefitinib, afatinib; solubilized in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Drug Preparation: Prepare a dose-response matrix of AZD4625 and the EGFR inhibitor. A typical concentration for AZD4625 in combination studies is a suboptimal dose of 0.1 µM.[2] For the EGFR inhibitor, a dose range flanking the known IC50 for the cell line should be used.

  • Treatment: Add the drug solutions to the wells. Include wells for vehicle control (DMSO), single-agent controls, and combination treatments.

  • Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. To determine if the combination is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the impact of the combination therapy on downstream signaling pathways.

Materials:

  • KRASG12C mutant cells

  • AZD4625 and EGFR inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-ERK, anti-AKT, anti-GAPDH). Refer to manufacturer's datasheet for recommended dilutions.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with AZD4625, the EGFR inhibitor, or the combination for a specified time (e.g., 2, 6, 24 hours). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to total protein and loading controls.

Protocol 3: In Vivo Xenograft Model

This protocol describes the evaluation of AZD4625 and EGFR inhibitor combination therapy in a mouse xenograft model.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Implant KRAS G12C mutant cells into mice tumor_growth Allow tumors to reach ~150-200 mm³ start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer AZD4625, EGFR inhibitor, or combination daily randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Endpoint analysis monitor->end

Fig. 3: Workflow for in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • KRASG12C mutant cell line (e.g., NCI-H358)

  • Matrigel

  • AZD4625 formulated for oral gavage

  • EGFR inhibitor formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously implant KRASG12C mutant cells (e.g., 5 x 10^6 NCI-H358 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, AZD4625 alone, EGFR inhibitor alone, and combination).

  • Drug Administration: Administer the drugs daily via oral gavage. A typical dose for AZD4625 in combination studies is 20 mg/kg.[2] The dose for the EGFR inhibitor should be a well-tolerated and effective dose determined from previous studies (e.g., afatinib at 15-25 mg/kg).

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size or after a set duration of treatment. Tumor growth inhibition (TGI) is a key endpoint.

Conclusion

The combination of AZD4625 with EGFR inhibitors represents a promising therapeutic strategy for KRASG12C mutant cancers. The provided protocols offer a framework for researchers to further investigate the synergistic effects and mechanisms of this combination therapy, with the ultimate goal of translating these preclinical findings into clinical applications. Careful optimization of experimental conditions, including drug concentrations and treatment schedules, will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Measuring Target Engagement of AZD4625 in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4625 is a potent, selective, and orally bioavailable irreversible inhibitor of KRAS G12C, a common oncogenic mutation found in various solid tumors.[1][2][3] It functions by covalently binding to the cysteine-12 residue of the mutant KRAS protein, locking it in an inactive, GDP-bound state.[1][4] This allosteric inhibition prevents downstream signaling through critical pathways like the MAPK and PI3K pathways, thereby inhibiting cancer cell proliferation and survival.[1][5]

Measuring target engagement is crucial in the preclinical and clinical development of targeted therapies like AZD4625. It confirms that the drug binds to its intended target in the tumor, helps establish a dose-response relationship, and provides insights into the pharmacodynamics (PD) of the compound. These application notes provide detailed protocols for assessing the target engagement of AZD4625 in both in vitro and in vivo tumor models.

AZD4625 Mechanism of Action and Signaling Pathway

AZD4625 selectively targets the KRAS G12C mutant protein. KRAS is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes.[1] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and aberrant signaling through downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][6] AZD4625 binds to KRAS G12C in its inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signal transduction.[1][7]

MAPK_Pathway_AZD4625 RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1/2 KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF AZD4625 AZD4625 AZD4625->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS-MAPK signaling pathway and the inhibitory action of AZD4625.

Assays for Measuring Target Engagement

Target engagement of AZD4625 can be quantified through direct and indirect methods.

  • Direct Measurement: Mass spectrometry can be used to directly measure the covalent binding of AZD4625 to KRAS G12C, providing a quantitative measure of target occupancy.

  • Indirect Measurement (Pharmacodynamic Biomarkers): The inhibition of KRAS G12C leads to the downregulation of downstream signaling. Measuring changes in the phosphorylation status of key pathway proteins (e.g., pERK) or the expression of downstream target genes (e.g., DUSP6) serves as a robust indirect measure of target engagement.[1][8]

Experimental_Workflow cluster_assays Downstream Analysis start In Vitro (Cell Lines) or In Vivo (Xenografts) treatment Treat with AZD4625 (Dose-Response / Time-Course) start->treatment harvest Harvest Tumors / Cells treatment->harvest viability Cell Viability Assay (Functional Outcome) treatment->viability In Vitro Only lysate Prepare Protein Lysate or Extract RNA harvest->lysate mass_spec Mass Spectrometry (Direct Engagement) lysate->mass_spec Protein western Western Blot (pERK, pMEK, etc.) lysate->western Protein qpcr qRT-PCR (DUSP6, FOSL1) lysate->qpcr RNA

Caption: General experimental workflow for assessing AZD4625 target engagement.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of AZD4625.

Table 1: In Vitro Cellular Activity of AZD4625

Cell Line KRAS Mutation Assay Type Endpoint Value Citation
NCI-H358 G12C Proliferation GI₅₀ 4.1 nM [5]
NCI-H358 G12C p90RSK Phos. IC₅₀ 36 nM [5]
MIA PaCa-2 G12C 3D Proliferation IC₅₀ Potent Inhibition [1]
A549 G12S 3D Proliferation IC₅₀ Minimal Impact [1]

| PC9 | WT | 3D Proliferation | IC₅₀ | Minimal Impact |[1] |

Table 2: In Vitro Target Engagement and Biomarker Modulation in NCI-H358 Cells

AZD4625 Conc. Time (hours) % Target Engagement (by Mass Spec) pERK Inhibition Citation
0.1 µM 3 ~80% Yes [1][4][9]
1 µM 3 >90% Almost Complete [1][4][9]

| 0.1 / 1 µM | 16 | Sustained | Sustained |[1][7] |

Table 3: In Vivo Target Engagement in Xenograft Models (Single Oral Dose)

Model Dose (mg/kg) Outcome Biomarker Measured Citation
NCI-H358 4, 20, 100 Dose-dependent binding Free KRAS G12C (Mass Spec) [1][7]
NCI-H2122 4, 20, 100 Dose-dependent binding Free KRAS G12C (Mass Spec) [1][7]
NCI-H358 4, 20, 100 Dose-dependent inhibition DUSP6, FOSL1 mRNA [1][9]

| MIA PaCa-2 | 100 | Robust decrease | DUSP6 expression |[5] |

Experimental Protocols

Protocol 1: Mass Spectrometry for Direct Target Engagement

This protocol measures the percentage of KRAS G12C covalently bound by AZD4625 by quantifying the remaining unbound protein.

Materials:

  • Tumor tissue or cell pellets

  • RIPA buffer (Sigma) with protease and phosphatase inhibitors

  • Anti-Ras antibody (e.g., clone RAS10, Millipore)

  • Protein A/G magnetic beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Ammonium bicarbonate

  • Trypsin

  • Synthetic stable isotope-coded peptides (for in vivo samples)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Homogenize tumor tissue or lyse cell pellets in ice-cold RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Incubate a defined amount of total protein (e.g., 1-2 mg) with an anti-Ras antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads sequentially with RIPA buffer, PBS, and water to remove non-specific binders.[7]

  • On-Bead Digestion:

    • Denature the protein by adding 10 mM DTT in 50 mM ammonium bicarbonate and incubating at 65°C for 20 minutes.[7]

    • Alkylate cysteine residues by adding 50 mM iodoacetamide and incubating for 30 minutes at room temperature in the dark.[7]

    • Digest the protein with trypsin overnight at 37°C.

  • Sample Analysis:

    • For in vivo samples, spike with synthetic stable isotope-coded peptides to enable absolute quantification.[10]

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the peptide corresponding to the unbound KRAS G12C protein. Target engagement is calculated as the reduction in this peptide signal in AZD4625-treated samples relative to vehicle-treated controls.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol assesses the inhibition of downstream MAPK and PI3K pathway signaling.

Materials:

  • Cell/tumor lysates prepared as above

  • SDS-PAGE gels and transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: pERK (T202/Y204), total ERK, pMEK, pAKT (S473), total AKT, GAPDH/β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Normalize protein concentration of all samples using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 45 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[10]

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.

  • Washing: Wash the membrane 3x for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to their respective total protein levels.

Protocol 3: qRT-PCR for DUSP6/FOSL1 Gene Expression

This protocol measures the change in mRNA levels of ERK-responsive genes as a marker of pathway inhibition.

Materials:

  • Cell/tumor samples

  • RNA extraction kit (e.g., RNeasy, Qiagen)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for DUSP6, FOSL1, and a housekeeping gene (e.g., POLR2A, GAPDH).[1][9]

Procedure:

  • RNA Extraction: Extract total RNA from samples according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and forward/reverse primers.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the expression of target genes (DUSP6, FOSL1) to the housekeeping gene using the ΔΔCt method.

    • Express the results as a fold change relative to vehicle-treated controls.[1][9]

Protocol 4: Cell Viability (Proliferation) Assay

This protocol assesses the functional consequence of AZD4625 treatment on cancer cell growth.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358)

  • 96-well flat-bottom plates

  • Complete culture medium

  • AZD4625 stock solution

  • Cell viability reagent (e.g., CellTiter-Glo, Promega; or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[11]

  • Drug Treatment:

    • Prepare a serial dilution of AZD4625 in culture medium.

    • Replace the medium in the wells with the drug dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72-120 hours) at 37°C.[1][11]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required (e.g., 10 minutes for CellTiter-Glo).

    • Measure luminescence or absorbance using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4625 is a potent, selective, and orally bioavailable covalent inhibitor of KRASG12C, a key oncogenic driver in various cancers.[1][2][3] Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for designing efficacious in vivo studies and predicting its clinical translation. These application notes provide a summary of the available preclinical pharmacokinetic data for AZD4625, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and experimental workflows.

Introduction

AZD4625 selectively and irreversibly binds to the GDP-bound state of the KRASG12C mutant protein.[1][4] This allosteric inhibition prevents downstream signaling through the MAPK and PI3K pathways, ultimately leading to cell-cycle arrest and apoptosis in KRASG12C-mutant cancer cells.[1][5] Preclinical studies have demonstrated its anti-tumor activity in a range of in vitro and in vivo models.[1][2][6] AZD4625 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability in mice.[1][4][6]

Data Presentation: Pharmacokinetic Profile of AZD4625

While detailed quantitative pharmacokinetic parameters for AZD4625 are primarily located in the supplementary materials of published studies and are not fully available in the public domain, this section summarizes the key findings from preclinical assessments in mice.

Table 1: Summary of Preclinical Pharmacokinetic Characteristics of AZD4625 in Mice

ParameterFindingSource
Route of Administration Oral (p.o.)[5][6]
Oral Bioavailability Good oral bioavailability has been reported.[1][4][6][1][4][6]
Dose Range (in vivo efficacy) 4, 20, 50, 100 mg/kg daily[1][5][6]
Plasma Exposure Plasma exposure correlates with dose-dependent binding of AZD4625 to KRASG12C in tumors.[1][6][1][6]
Target Engagement A single oral dose of 4, 20, or 100 mg/kg in tumor-bearing mice demonstrated dose-dependent target engagement.[1][6][1][6]
Tolerability Chronic daily dosing is well-tolerated in preclinical models with no significant effects on animal body weight.[1][6][1][6]
Formulation For animal studies, AZD4625 was formulated in 0.5% HPMC/0.1% Tween 80.[1][1]

Note: Specific values for Cmax, Tmax, AUC, and half-life are not publicly available and are referenced in supplementary materials of cited literature.

Experimental Protocols

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

This protocol describes a general procedure for assessing the pharmacokinetics and target engagement of AZD4625 in tumor-bearing mice.

1. Animal Models:

  • Cell Line-Derived Xenografts (CDX): Female athymic nude mice are implanted subcutaneously with human cancer cell lines harboring the KRASG12C mutation (e.g., NCI-H358, NCI-H2122, MIA PaCa-2).[1]

  • Patient-Derived Xenografts (PDX): Female athymic nude or BALB/c nude mice are implanted with tumor fragments from patients with KRASG12C-mutant cancers.[1]

  • Genetically Engineered Mouse Models (GEMM): For example, the ODIn (ObLiGaRe doxycycline-inducible) Cas9 mouse model can be used to generate lung tumors with KrasG12C mutations.[1]

2. Dosing and Administration:

  • AZD4625 is formulated in a vehicle such as 0.5% HPMC/0.1% Tween 80 for oral administration.[1]

  • The compound is administered orally (p.o.) via gavage once daily at desired doses (e.g., 4, 20, 100 mg/kg).[1][5][6]

3. Sample Collection:

  • For pharmacokinetic analysis, blood samples are collected at specified time points post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • For pharmacodynamic analysis, tumors are harvested at the end of the study or at specific time points, snap-frozen in liquid nitrogen, and stored at -80°C.[6]

4. Sample Analysis:

  • Pharmacokinetic Analysis: Plasma concentrations of AZD4625 are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacodynamic Analysis (Target Engagement):

    • Mass Spectrometry: The extent of AZD4625 binding to KRASG12C in tumor lysates can be quantified by mass spectrometry to measure the reduction in free KRASG12C protein.[1][3]

    • Western Blot: Inhibition of downstream signaling pathways (MAPK and PI3K) can be assessed by measuring the phosphorylation levels of key proteins such as pMEK, pERK, pAKT, and pS6 in tumor lysates.[1]

    • mRNA Analysis: Modulation of downstream target gene expression (e.g., DUSP6, FOSL1) can be quantified by RT-qPCR.[1][3]

Mandatory Visualizations

Signaling Pathway of AZD4625

AZD4625_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SOS SOS RTK->SOS Activates KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP AZD4625 AZD4625 AZD4625->KRAS_G12C_GDP Irreversibly binds & traps in inactive state RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS->KRAS_G12C_GDP Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PK_PD_Workflow cluster_setup Study Setup cluster_treatment Treatment & Sampling cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (CDX, PDX, or GEMM) Tumor_Implantation Tumor Implantation & Growth Animal_Model->Tumor_Implantation Randomization Randomize into Treatment Groups Tumor_Implantation->Randomization Dosing Oral Administration of AZD4625 or Vehicle Randomization->Dosing Blood_Sampling Serial Blood Sampling (PK Analysis) Dosing->Blood_Sampling Tumor_Harvesting Tumor Harvesting (PD Analysis) Dosing->Tumor_Harvesting Plasma_PK LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_PK Target_Engagement Mass Spectrometry (Free KRAS G12C) Tumor_Harvesting->Target_Engagement Signaling_Inhibition Western Blot / RT-qPCR (Downstream Pathways) Tumor_Harvesting->Signaling_Inhibition PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, etc.) Plasma_PK->PK_Parameters PD_Response Correlate PK with Target Modulation Target_Engagement->PD_Response Signaling_Inhibition->PD_Response PK_Parameters->PD_Response

References

Troubleshooting & Optimization

AZD4625 In Vitro Solubility Optimization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of AZD4625 for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing AZD4625 stock solutions?

A1: For in vitro studies, AZD4625 is typically solubilized in dimethyl sulfoxide (DMSO).[1] It is a potent, selective, and orally bioavailable inhibitor of oncogenic KRASG12C.[2][3]

Q2: My AZD4625 precipitated after diluting the DMSO stock in my aqueous experimental buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of AZD4625 in your assay to stay within its aqueous solubility limit.[4]

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility.[4][5] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[4]

  • Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your buffer may improve solubility.[4]

  • Use a Different Solvent System: For highly insoluble compounds, a co-solvent system might be necessary. However, this should be approached with caution due to potential toxicity to cells.

Q3: What is the maximum tolerated DMSO concentration for cells in culture?

A3: The tolerance to DMSO varies significantly between cell lines.[4][6] It is crucial to perform a vehicle control to assess the effect of DMSO on your specific cell line.[4] General guidelines are provided in the table below.

Data Presentation: DMSO Toxicity in Cell Culture

DMSO ConcentrationGeneral Effect on Cell LinesRecommendations
< 0.1%Generally considered safe for most cell lines, including sensitive primary cells.[4][6]Ideal for most experiments.
0.1% - 0.5%Widely used and tolerated by many robust cell lines.[4][5]A common working range; vehicle control is essential.
> 0.5% - 1%Can be cytotoxic to some cells and may induce off-target effects.[4][7]Use with caution and only if necessary for solubility.
> 1%Often toxic and can inhibit cell proliferation.[6][7][8]Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of AZD4625 Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of solid AZD4625 powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A vendor suggests storing at -80°C for up to 6 months or -20°C for up to 1 month.[9]

Protocol 2: Troubleshooting AZD4625 Precipitation in Aqueous Buffer
  • Prepare a Serial Dilution in DMSO: Create a serial dilution of your high-concentration AZD4625 stock solution in 100% DMSO.

  • Dilution in Aqueous Buffer: In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your experimental aqueous buffer (e.g., PBS, pH 7.4).

  • Visual Inspection: Incubate at the experimental temperature for a set period (e.g., 1 hour) and visually inspect for any precipitation. A nephelometer can be used for a more quantitative assessment.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum kinetic solubility under these conditions.

  • Optimization (if needed): If the desired concentration is not achieved, repeat the process with slight modifications to the aqueous buffer, such as adjusting the pH.

Mandatory Visualizations

G cluster_0 start Start: AZD4625 Precipitation Observed decision1 Is the final concentration essential? start->decision1 process1 Lower the final concentration of AZD4625 decision1->process1 No process2 Increase final DMSO concentration (e.g., to 0.5%) decision1->process2 Yes decision2 Is precipitation resolved? process1->decision2 decision2->process2 No end_success Proceed with Experiment decision2->end_success Yes process3 Include vehicle control with matching DMSO concentration process2->process3 decision3 Is precipitation resolved? process3->decision3 process4 Optimize buffer pH decision3->process4 No decision3->end_success Yes end_fail Consider alternative formulation (e.g., co-solvents) process4->end_fail

Caption: Troubleshooting workflow for AZD4625 solubility issues.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF AZD4625 AZD4625 AZD4625->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified KRAS signaling pathway and the mechanism of AZD4625.

References

Troubleshooting lack of AZD4625 activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD4265 in cell culture experiments. If you are observing a lack of activity with AZD4625, please review the following information to diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AZD4625?

AZD4625 is a potent, selective, and orally bioavailable inhibitor of the KRASG12C mutant protein.[1][2][3][4] It functions as a covalent, allosteric inhibitor that selectively binds to the inactive, GDP-bound state of KRASG12C.[1][5] This binding prevents the exchange of GDP for GTP, locking KRASG12C in an inactive conformation and subsequently inhibiting downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][6]

Q2: In which cell lines is AZD4625 expected to be active?

AZD4625 is specifically designed to target the KRASG12C mutation. Therefore, it is expected to be active in cell lines harboring this specific genetic alteration.[1][2] It has shown minimal anti-proliferative activity in cell lines with other KRAS mutations (e.g., KRASG12S) or wild-type KRAS.[1] The NCI-H358 cell line is a commonly used model that carries a heterozygous KRASG12C mutation and is sensitive to AZD4625.[1][6]

Q3: What is the recommended concentration range and incubation time for AZD4625 in cell culture?

The effective concentration of AZD4625 can vary depending on the cell line and the assay being performed. For proliferation assays, treatment for 5 days is a common duration.[1][2] In the NCI-H358 cell line, an IC50 of 4.1 nM has been reported for reducing proliferation after 120 hours of treatment.[6] For signaling pathway analysis by Western blot, treatment with 0.1 to 1 µmol/L for 1 to 48 hours has been used, with maximal binding to KRASG12C observed by 3 hours.[1][3]

Q4: How should I prepare and store AZD4625?

Most small molecule inhibitors, including those similar to AZD4625, are dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For in-vitro experiments, the final concentration of DMSO in the cell culture media should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide: Lack of AZD4625 Activity

If you are not observing the expected cellular effects of AZD4625, consider the following potential issues and troubleshooting steps.

Problem Area 1: Cell Line and Culture Conditions

Question: My cells are not responding to AZD4625. How can I be sure my cell line is appropriate?

  • Verify the KRAS Mutation Status: The primary reason for a lack of AZD4625 activity is an incorrect cell line. Confirm that your cell line harbors the KRASG12C mutation. Activity is not expected in KRAS wild-type or other KRAS mutant cell lines.[1][6]

  • Cell Line Authentication: Cell lines can be misidentified or become cross-contaminated over time. It is crucial to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) analysis.[7]

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting drug sensitivity.

  • Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can significantly alter cellular responses to treatments.

Question: Could my cell culture media be interfering with AZD4625 activity?

  • Serum Protein Binding: Components in fetal bovine serum (FBS), particularly albumin, can bind to small molecule inhibitors, reducing their effective concentration.[8][9] If you suspect this is an issue, consider performing experiments in reduced-serum or serum-free media.

Problem Area 2: Compound and Reagent Issues

Question: How can I be sure that the AZD4625 I'm using is active?

  • Compound Integrity: Ensure your AZD4625 is from a reputable source and has been stored correctly. Improper storage can lead to degradation.

  • Solubility: AZD4625 is typically dissolved in DMSO. Ensure it is fully dissolved before diluting it into your cell culture media. Precipitation of the compound will lead to a lower effective concentration.

Problem Area 3: Experimental Design and Readout

Question: I don't see an effect on cell viability. What could be wrong?

  • Inappropriate Assay Duration: For anti-proliferative effects, a longer incubation time may be necessary. Proliferation assays with AZD4625 are often run for 5 days.[1][2]

  • Incorrect Concentration Range: Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line.

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. Optimize the seeding density for your chosen assay and cell line.

Question: I'm not seeing inhibition of downstream signaling pathways. What should I check?

  • Timing of Analysis: Inhibition of the MAPK pathway (p-ERK) can be observed as early as 3 hours after treatment, while effects on the PI3K pathway (p-AKT) and apoptosis markers may not be apparent until 16 hours or later.[1]

  • Positive and Negative Controls: Include appropriate controls in your experiments. For Western blotting, a known sensitive KRASG12C cell line (e.g., NCI-H358) can serve as a positive control, while a KRAS wild-type cell line can be a negative control.

Quantitative Data Summary

The following table summarizes the reported in-vitro activity of AZD4625 in various cell lines.

Cell LineCancer TypeKRAS MutationAssay TypeIC50/GI50Reference
NCI-H358Non-Small Cell Lung CancerG12CProliferation (120 h)4.1 nM (IC50)[6]
NCI-H358Non-Small Cell Lung CancerG12Cp90RSK phosphorylation36 nM (IC50)[6]
A549Non-Small Cell Lung CancerG12SSpheroid Proliferation (6 d)1.67 µM (IC50)[6]
Non-KRASG12CVariousNon-G12C2D Proliferation (5 d)> 2.5 µmol/L (GI50)[1]

Experimental Protocols

Western Blot Analysis of p-ERK and p-AKT
  • Cell Seeding and Treatment: Seed KRASG12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of AZD4625 or DMSO (vehicle control) for the specified duration (e.g., 3-16 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of AZD4625 concentrations and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 5 days).[1][2]

  • Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 or GI50 value.

Visualizations

AZD4625_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP Promotes GDP for GTP exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4625 AZD4625 AZD4625->KRAS_GDP Covalently binds & stabilizes inactive state

Caption: AZD4625 mechanism of action on the KRAS signaling pathway.

Troubleshooting_Workflow Start No AZD4625 Activity Observed CheckCellLine 1. Verify Cell Line Start->CheckCellLine KRAS_Status Is cell line confirmed KRAS G12C positive? CheckCellLine->KRAS_Status Authenticate Authenticate cell line (STR) and check passage number. KRAS_Status->Authenticate No CheckCompound 2. Verify Compound & Reagents KRAS_Status->CheckCompound Yes SelectCorrectLine Select a confirmed KRAS G12C cell line. Authenticate->SelectCorrectLine StorageHandling Is compound stored correctly and fully solubilized? CheckCompound->StorageHandling ReviewStorage Review storage conditions. Ensure complete dissolution in DMSO. StorageHandling->ReviewStorage No CheckExperiment 3. Review Experimental Design StorageHandling->CheckExperiment Yes DoseDuration Are concentration and duration appropriate? CheckExperiment->DoseDuration OptimizeDose Perform dose-response and time-course experiments. DoseDuration->OptimizeDose No CheckReadout 4. Verify Readout Method DoseDuration->CheckReadout Yes AssayControls Are positive/negative controls and assay parameters correct? CheckReadout->AssayControls ValidateAssay Validate assay with known positive control (e.g., NCI-H358). AssayControls->ValidateAssay No Success Activity Observed AssayControls->Success Yes

Caption: Troubleshooting workflow for lack of AZD4625 activity.

References

Technical Support Center: Overcoming AZD4625 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KRAS G12C inhibitor, AZD4625. The information is designed to help you overcome common challenges encountered during your experiments and navigate the complexities of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD4625?

AZD4625 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the KRAS G12C mutant protein.[1][2][3][4][5] It works by covalently and irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein.[1][3] This binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[1][2]

Q2: My AZD4625-treated cells initially show growth inhibition, but then they start growing again. What could be happening?

This phenomenon is likely due to the development of acquired resistance. While AZD4625 is effective at inhibiting the KRAS G12C oncoprotein, cancer cells can adapt and find alternative ways to reactivate growth signaling pathways. Several mechanisms of acquired resistance to KRAS G12C inhibitors have been identified, including:

  • Secondary mutations in the KRAS gene: These mutations can prevent AZD4625 from binding effectively.

  • Activation of bypass pathways: Cancer cells can upregulate other signaling pathways to compensate for the inhibition of KRAS G12C. This often involves the activation of receptor tyrosine kinases (RTKs).[1][3]

  • Genomic alterations in other signaling molecules: Mutations or amplifications in genes such as NRAS, BRAF, MAP2K1, or loss of function of tumor suppressors like NF1 and PTEN can lead to resistance.[6]

  • Histologic transformation: In some cases, the cancer cells may change their cell type (e.g., from adenocarcinoma to squamous cell carcinoma) to a form that is less dependent on the KRAS pathway.[6]

Q3: I'm not seeing the expected downstream signaling inhibition (e.g., pERK, pAKT) after AZD4625 treatment. What should I check?

If you are not observing the expected inhibition of downstream signaling pathways, consider the following troubleshooting steps:

  • Confirm Cell Line Authenticity and KRAS G12C Status: Ensure that your cell line is indeed a KRAS G12C mutant line and has been recently authenticated.

  • Optimize AZD4625 Concentration and Treatment Duration: The concentration and duration of AZD4625 treatment required to inhibit signaling can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Inhibition of MAPK pathway markers like pERK can be observed as early as 3 hours, while PI3K pathway inhibition and apoptosis markers may take 16 hours or longer to become apparent.[1][3][7]

  • Check for Intrinsic Resistance: Some KRAS G12C mutant cell lines exhibit intrinsic (primary) resistance to AZD4625.[8][9][10] In these cases, the cells may have pre-existing mechanisms that allow them to bypass the effects of the drug. Analyzing the baseline activity of alternative signaling pathways, such as the mTOR pathway, may provide insights.[8][9]

  • Assess Compound Integrity: Ensure that your stock of AZD4625 is of high quality and has been stored correctly.

  • Review Experimental Protocol: Double-check your experimental protocol, including cell seeding density, serum conditions, and lysis procedures, to ensure they are optimal for detecting changes in signaling.

Q4: What are the potential mechanisms of primary (intrinsic) resistance to AZD4625?

Primary resistance occurs when cancer cells are inherently resistant to a drug without prior exposure. For AZD4625, studies in patient-derived xenograft (PDX) models have shown that a significant portion of KRAS G12C mutant tumors are intrinsically resistant.[8][9][10] One of the putative mechanisms of primary resistance is the activation of the mTOR signaling pathway.[8][9] In these resistant models, while AZD4625 may still engage its target and lead to a decrease in the ERK1/2 negative regulator DUSP6, the downstream MAPK and AKT/mTOR protein signals are not as effectively downregulated as in sensitive models.[8][9]

Troubleshooting Guides

Guide 1: Investigating Acquired Resistance to AZD4625

This guide provides a workflow for investigating the mechanisms of acquired resistance in your cancer cell line model.

Experimental Workflow for Investigating Acquired Resistance

Acquired_Resistance_Workflow Workflow for Investigating Acquired Resistance to AZD4625 start Establish Acquired Resistance: Continuously culture KRAS G12C cells with increasing concentrations of AZD4625. characterize Characterize Resistant Phenotype: Confirm resistance with cell viability assays (e.g., IC50 shift). start->characterize genomic Genomic Analysis: Perform whole-exome or targeted sequencing to identify mutations in KRAS, NRAS, BRAF, etc. characterize->genomic transcriptomic Transcriptomic Analysis: Use RNA-seq to identify upregulated signaling pathways (e.g., RTK signaling). characterize->transcriptomic proteomic Proteomic Analysis: Use Western blotting or mass spectrometry to assess changes in protein expression and phosphorylation (e.g., pRTKs, pERK). characterize->proteomic validate Functional Validation: Use secondary inhibitors (e.g., RTK inhibitors) or genetic approaches (e.g., siRNA) to confirm the role of identified resistance mechanisms. genomic->validate transcriptomic->validate proteomic->validate

Caption: A stepwise workflow for identifying mechanisms of acquired resistance to AZD4625.

Guide 2: Overcoming AZD4625 Resistance with Combination Therapy

Based on preclinical data, combination therapy is a promising strategy to overcome both intrinsic and acquired resistance to AZD4625.

Signaling Pathway for Overcoming Resistance with Combination Therapy

Combination_Therapy_Pathway Overcoming AZD4625 Resistance with Combination Therapy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) SHP2 SHP2 RTK->SHP2 KRAS_G12C KRAS G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K SHP2->KRAS_G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD4625 AZD4625 AZD4625->KRAS_G12C RTKi RTK Inhibitor (e.g., Gefitinib, Afatinib) RTKi->RTK SHP2i SHP2 Inhibitor (e.g., SHP099) SHP2i->SHP2

Caption: Combination strategies to overcome AZD4625 resistance by targeting upstream and parallel signaling pathways.

Data Presentation

The following tables summarize key quantitative data related to the efficacy of AZD4625 as a monotherapy and in combination.

Table 1: In Vitro Antiproliferative Activity of AZD4625 Monotherapy

Cell LineCancer TypeAZD4625 GI₅₀ (µM)
NCI-H358Non-Small Cell Lung Cancer0.0041[2]
MIA PaCa-2Pancreatic CancerNot explicitly stated, but growth is robustly inhibited[1]
NCI-H2122Non-Small Cell Lung CancerNot explicitly stated, but sensitive
A549 (KRAS G12S)Non-Small Cell Lung Cancer> 2.5[1]
PC9 (KRAS WT)Non-Small Cell Lung Cancer> 2.5[1]

Table 2: In Vivo Antitumor Activity of AZD4625 Monotherapy

Xenograft ModelCancer TypeAZD4625 Dose (mg/kg, p.o., daily)Outcome
NCI-H358Non-Small Cell Lung Cancer100Robust and sustained regressions[7]
NCI-H2122Non-Small Cell Lung Cancer100Significant growth inhibition[7]
MIA PaCa-2Pancreatic Cancer100Significantly inhibited tumor growth[2]

Table 3: Efficacy of AZD4625 in Combination with Other Targeted Agents

Cell LineCombination AgentEffect
NCI-H358SHP099 (SHP2 inhibitor)Enhanced depth and duration of response[2][7]
NCI-H1373Gefitinib (EGFR inhibitor)Improved depth and duration of response[2][7]
NCI-H358Afatinib (ErbB inhibitor)Superior combination activity compared to gefitinib[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of AZD4625 (and/or a combination agent) for a specified duration (e.g., 72-120 hours).[2] Include a DMSO-treated control.

  • Lysis and Luminescence Reading: After the incubation period, add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated control and plot the results to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with AZD4625 at the desired concentration and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., pERK, total ERK, pAKT, total AKT, cleaved PARP) overnight at 4°C.[1][3][7]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

How to minimize off-target effects of AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD4625. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AZD4625 and to help troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of AZD4625?

A1: AZD4625 is a highly selective, irreversible covalent inhibitor of the KRASG12C mutant isoform.[1][2][3][4] Extensive preclinical data demonstrates that it has no binding and inhibition of wild-type RAS or isoforms carrying non-KRASG12C mutations.[2][3][4][5][6] Its mechanism of action is allosteric, binding to the GDP-bound (inactive) state of KRASG12C.[2][3] Therefore, classic off-target effects on other kinases are minimal.[2][3] Most experimental challenges arise not from off-target kinase inhibition, but from mechanisms that circumvent the targeted pathway, such as compensatory signaling.

Q2: My results with AZD4625 are inconsistent or show less efficacy than expected. What should I check first?

A2: If you are observing suboptimal efficacy, consider the following troubleshooting steps:

  • Confirm Target Engagement: Ensure that AZD4625 is binding to KRASG12C in your experimental system. This can be verified by measuring the levels of downstream effector proteins. A reduction in the phosphorylation of proteins in the MAPK pathway (pCRAF, pMEK, pERK) is an early indicator of target engagement (observable within 3 hours).[2][7]

  • Assess Cell Line Sensitivity: Verify the KRAS mutation status of your cell line. AZD4625 shows minimal antiproliferative activity in non-KRASG12C mutant and KRAS wild-type cancer cells.[2]

  • Check for Compound Instability: Ensure proper storage and handling of the compound. Prepare fresh dilutions in DMSO for your experiments.

  • Rule out Solubility Issues: Check the solubility of AZD4625 in your cell culture media to prevent compound precipitation, which can lead to inconsistent results.[8]

Q3: How can I determine if compensatory signaling pathways are being activated in my experiments?

A3: Activation of compensatory signaling, often through receptor tyrosine kinases (RTKs), can reduce the sensitivity of cancer cells to AZD4625.[2][7] This can occur through two primary mechanisms:

  • RTK activity can drive KRASG12C into its active, drug-insensitive GTP-bound form.[2][3]

  • RTK activity can activate parallel proliferation and survival pathways, reducing the cell's dependency on KRASG12C.[2]

To investigate this, you can use Western blotting to probe for the activation of known compensatory pathways, such as the PI3K/AKT pathway (pAKT, pS6).[1][2] Inhibition of these markers may be delayed compared to MAPK pathway inhibition.[2][7]

Q4: What strategies can be used to minimize resistance and enhance the efficacy of AZD4625?

A4: Combination therapy is the most effective strategy to enhance the depth and duration of response to AZD4625.[2][7] Consider combining AZD4625 with inhibitors targeting key nodes in compensatory pathways:

  • RTK Inhibitors: Inhibitors of EGFR (e.g., Gefitinib) or ErbB (e.g., Afatinib) can improve the blockade of the RAS pathway.[1][7]

  • SHP2 Inhibitors: Combining with a SHP2 inhibitor (e.g., SHP099) has been shown to drive sustained tumor regressions in preclinical models.[1][7]

  • Immune Checkpoint Inhibitors: In syngeneic mouse models, combining AZD4625 with immune checkpoint inhibitors has shown deeper and more durable responses.[1]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed even at low concentrations.

Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Use a vehicle-only control (e.g., DMSO) at the same final concentration used for AZD4625.This will determine if the observed cytotoxicity is due to the solvent rather than the compound itself.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation. Confirm the solubility of AZD4625 in your specific experimental medium.Prevention of compound precipitation ensures accurate dosing and avoids non-specific effects.[8]
On-Target Toxicity in a Highly Dependent Cell Line Titrate the concentration of AZD4625 to determine the lowest effective dose that inhibits downstream signaling without inducing excessive immediate cytotoxicity.Identification of an optimal concentration window for your specific cell model.

Issue 2: Western blot does not show inhibition of downstream pERK or pAKT.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Incubation Time Perform a time-course experiment. Inhibition of MAPK signaling (pERK) can be seen as early as 3 hours, while PI3K pathway inhibition (pAKT) may take longer (e.g., 16 hours).[2][7]Determine the optimal time point to observe pathway inhibition in your model system.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the IC50 for pathway inhibition in your specific cell line.Ensure you are using a concentration sufficient to engage the target.
Compensatory RTK Activation Co-treat cells with AZD4625 and an appropriate RTK or SHP2 inhibitor.[7]Enhanced and more sustained inhibition of both MAPK and PI3K pathways if compensatory signaling is the issue.
Poor Antibody Quality Validate your primary and secondary antibodies to ensure they are specific and sensitive for the target proteins.Reliable and reproducible Western blot results.

Data Summary

Table 1: In Vitro Potency of AZD4625

Parameter Cell Line Value Reference
KRASG12C Inhibition (IC50) Biochemical Assay3 nM (0.003 µM)[1][2][7]
p90RSK Phosphorylation Inhibition (IC50) NCI-H35836 nM[1]
Cell Proliferation (IC50) NCI-H3584.1 nM[1]
Antiproliferative Activity (GI50) Non-KRASG12C / KRAS WT Cells> 2.5 µM[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK and PI3K Pathway Inhibition

  • Cell Plating: Seed KRASG12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of AZD4625 (e.g., 0, 10, 100, 1000 nM) or a combination of AZD4625 and a second inhibitor (e.g., an RTK inhibitor). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed KRASG12C mutant cells in a white, opaque 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of AZD4625 to the appropriate wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72-120 hours) at 37°C in a CO₂ incubator.

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Mix the contents and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value for cell proliferation.

Visualizations

AZD4625_Signaling_Pathway cluster_upstream Upstream Signaling cluster_RAS RAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-G12C (Inactive, GDP-bound) SOS1->KRAS_GDP Promotes GDP->GTP exchange KRAS_GTP KRAS-G12C (Active, GTP-bound) KRAS_GTP->KRAS_GDP GTP Hydrolysis MAPK_pathway MAPK Pathway (RAF-MEK-ERK) KRAS_GTP->MAPK_pathway Activates PI3K_pathway PI3K Pathway (PI3K-AKT-mTOR) KRAS_GTP->PI3K_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_pathway->Proliferation AZD4625 AZD4625 AZD4625->KRAS_GDP Binds & Traps (Covalent) RTK_inhibitor RTK Inhibitor (e.g., Afatinib) RTK_inhibitor->RTK

Caption: Mechanism of action of AZD4625 and points of intervention for combination therapies.

Troubleshooting_Workflow start Suboptimal Efficacy Observed check_target Confirm KRAS-G12C status of cell line start->check_target western_blot Perform Western Blot for pERK / pAKT check_target->western_blot Correct Genotype end Resolution check_target->end Incorrect Genotype pathway_inhibited Is pathway inhibited? western_blot->pathway_inhibited time_dose Optimize Time Point & Concentration pathway_inhibited->time_dose No check_viability Assess Cell Viability (e.g., CellTiter-Glo) pathway_inhibited->check_viability Yes time_dose->western_blot viability_reduced Is viability reduced? check_viability->viability_reduced consider_resistance Consider Intrinsic Resistance Mechanisms viability_reduced->consider_resistance No viability_reduced->end Yes combination_therapy Test Combination Therapy (e.g., +RTK/SHP2i) consider_resistance->combination_therapy combination_therapy->end

Caption: A logical workflow for troubleshooting suboptimal experimental results with AZD4625.

References

Best practices for storing and handling (3R,10R,14aS)-AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (3R,10R,14aS)-AZD4625, along with troubleshooting guides and frequently asked questions for its use in experiments.

Frequently Asked Questions (FAQs)

1. How should I store AZD4625 powder?

AZD4625 in its powdered form should be stored at -20°C for up to 3 years.

2. What are the recommended storage conditions for AZD4625 stock solutions?

Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] The recommended storage conditions are:

  • -80°C for up to 6 months.[1][2]

  • -20°C for up to 1 month.[1][2]

3. How do I reconstitute AZD4625 for in vitro experiments?

For in vitro studies, AZD4625 can be dissolved in DMSO.[3][4] It is soluble in DMSO at a concentration of 125 mg/mL (256.73 mM), though ultrasonic assistance may be needed.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]

4. What is a recommended formulation for in vivo animal studies?

For oral administration in animal models, AZD4625 can be formulated in a vehicle consisting of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween 80.[3] Another suggested formulation for oral administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]

5. What are some general safety precautions for handling AZD4625?

Standard laboratory safety practices should be followed. This includes handling the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding the formation of dust and aerosols.[5] Avoid contact with skin and eyes.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution Improper solvent or storage conditions.Ensure the use of fresh, anhydrous DMSO for reconstitution.[1] Store aliquots at the recommended temperatures (-80°C or -20°C) to prevent degradation from freeze-thaw cycles.[1][2] If precipitation occurs during preparation for in vivo use, gentle heating and/or sonication can aid dissolution.[2]
Inconsistent experimental results Degradation of the compound.Use freshly prepared working solutions for each experiment, especially for in vivo studies.[2] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1][2]
Low cellular potency observed Issues with cell line integrity or experimental setup.Ensure cell lines have been recently authenticated and are within a low passage number.[3] Verify the concentration of the compound and the incubation times used in the assay. AZD4625 has shown an IC50 of 4.1 nM in NCI-H358 cells.[2]
Limited in vivo efficacy Suboptimal dosage or formulation.AZD4625 has been shown to be effective in xenograft models at doses of 100 mg/kg administered orally once daily.[2][3] Ensure the formulation is appropriate for the route of administration and that the compound is fully solubilized.

Experimental Protocols

In Vitro Cell Proliferation Assay

  • Cell Culture: Culture KRAS G12C mutant cell lines (e.g., NCI-H358) in RPMI or DMEM supplemented with 10% FCS and 2 mmol/L glutamine at 37°C in a 5% CO2 incubator.[3]

  • Compound Preparation: Prepare a stock solution of AZD4625 in DMSO.[3][4] Serially dilute the stock solution to the desired concentrations for the assay.

  • Assay Procedure: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose range of AZD4625 (e.g., 0.01-3 μM).[2]

  • Data Analysis: After the desired incubation period (e.g., 72-120 hours), assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. Calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model Study

  • Animal Models: Use immunodeficient mice (e.g., athymic nude) bearing subcutaneous tumors from KRAS G12C mutant cell lines (e.g., NCI-H358, NCI-H2122) or patient-derived xenografts (PDX).[2][3]

  • Compound Formulation: Formulate AZD4625 for oral gavage in a vehicle such as 0.5% HPMC/0.1% Tween 80.[3]

  • Dosing Regimen: Administer AZD4625 orally once daily at a dose of 100 mg/kg.[2][3]

  • Tumor Volume Measurement: Measure tumor volumes regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Analyze the change in tumor volume over time compared to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow

AZD4625 is a selective and irreversible inhibitor of KRAS G12C. By binding to the mutant KRAS protein, it locks it in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, leading to reduced cell proliferation and induction of apoptosis.[2]

AZD4625_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras KRAS Activation Cycle cluster_downstream Downstream Pathways Growth Factor Receptor Growth Factor Receptor KRAS G12C (GDP-bound, Inactive) KRAS G12C (GDP-bound, Inactive) Growth Factor Receptor->KRAS G12C (GDP-bound, Inactive) SOS1 KRAS G12C (GTP-bound, Active) KRAS G12C (GTP-bound, Active) KRAS G12C (GTP-bound, Active)->KRAS G12C (GDP-bound, Inactive) GAP RAF RAF KRAS G12C (GTP-bound, Active)->RAF PI3K PI3K KRAS G12C (GTP-bound, Active)->PI3K KRAS G12C (GDP-bound, Inactive)->KRAS G12C (GTP-bound, Active) GEF AZD4625 AZD4625 AZD4625->KRAS G12C (GDP-bound, Inactive) Inhibits Reactivation MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Cell Proliferation Cell Proliferation ERK->Cell Proliferation MAPK Pathway Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT PI3K Pathway mTOR mTOR AKT->mTOR PI3K Pathway Cell Survival Cell Survival mTOR->Cell Survival PI3K Pathway mTOR->Apoptosis

Caption: AZD4625 inhibits the KRAS G12C signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Reconstitute AZD4625 in DMSO Reconstitute AZD4625 in DMSO Cell-based Assays (e.g., Proliferation) Cell-based Assays (e.g., Proliferation) Reconstitute AZD4625 in DMSO->Cell-based Assays (e.g., Proliferation) Western Blot for Pathway Modulation Western Blot for Pathway Modulation Cell-based Assays (e.g., Proliferation)->Western Blot for Pathway Modulation Data Analysis Data Analysis Western Blot for Pathway Modulation->Data Analysis Formulate AZD4625 for Oral Dosing Formulate AZD4625 for Oral Dosing Daily Oral Administration Daily Oral Administration Formulate AZD4625 for Oral Dosing->Daily Oral Administration Xenograft/PDX Model Implantation Xenograft/PDX Model Implantation Xenograft/PDX Model Implantation->Formulate AZD4625 for Oral Dosing Tumor Volume Measurement Tumor Volume Measurement Daily Oral Administration->Tumor Volume Measurement Tumor Volume Measurement->Data Analysis

Caption: General experimental workflow for AZD4625 studies.

References

Interpreting unexpected results with (3R,10R,14aS)-AZD4625 control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3R,10R,14aS)-AZD4625. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this potent and selective KRAS G12C inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It works by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state.[3][4] This prevents downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, leading to an anti-proliferative effect in KRAS G12C-mutant cancer cells.[4][5]

Q2: Why is this compound considered a good negative control in some experiments?

A2: Due to its high selectivity, AZD4625 shows no significant binding or inhibition of wild-type RAS or other RAS isoforms.[1][2][3] Therefore, in cell lines that do not harbor the KRAS G12C mutation, it should ideally have minimal to no effect on RAS signaling pathways. This makes it a useful negative control to demonstrate that the observed effects of a compound are specific to the inhibition of KRAS G12C.

Q3: Is there an inactive enantiomer of AZD4625 that can be used as a control?

A3: The stereochemistry, (3R,10R,14aS), is critical for the activity of AZD4625. While the specific inactive enantiomer is not commercially available as a standard control, it is a common practice in drug discovery to use an enantiomer with significantly lower or no activity as a negative control to rule out non-stereospecific off-target effects.[6] If you are observing unexpected effects with this compound in a KRAS wild-type setting, and suspect off-target activity, the use of a closely related but inactive stereoisomer, if available, would be an appropriate control.

Q4: What are the expected on-target effects of AZD4625 in a KRAS G12C mutant cell line?

A4: In a sensitive KRAS G12C mutant cell line, treatment with AZD4625 is expected to lead to:

  • A dose-dependent decrease in the phosphorylation of downstream effectors such as MEK, ERK, AKT, and S6.[4][5]

  • Inhibition of cell proliferation and viability.[4]

  • Induction of cell cycle arrest and/or apoptosis.[4][5]

Troubleshooting Guide for Unexpected Results

This guide addresses common unexpected outcomes when using this compound as a control.

Scenario 1: Inhibition of downstream signaling (e.g., pERK, pAKT) is observed in a KRAS wild-type cell line treated with AZD4625.

  • Possible Cause 1: Experimental Artifact. Inconsistent sample handling, antibody quality, or western blotting technique can lead to misleading results.

    • Troubleshooting Steps:

      • Repeat the experiment with careful attention to detail, ensuring equal protein loading.

      • Validate the specificity of your primary antibodies.

      • Include a positive control for pathway activation (e.g., EGF stimulation) and a negative control (e.g., serum starvation).

  • Possible Cause 2: Off-Target Effects. While AZD4625 is highly selective, at very high concentrations, off-target kinase inhibition could occur.[7][8]

    • Troubleshooting Steps:

      • Perform a dose-response experiment. Off-target effects are typically seen at concentrations significantly higher than the on-target IC50.

      • Compare the effects to a structurally unrelated KRAS G12C inhibitor.

      • If available, use an inactive enantiomer as a control to see if the effect is stereospecific.[6]

  • Possible Cause 3: Complex Cellular Signaling. In some cellular contexts, feedback loops or pathway crosstalk might lead to unexpected signaling changes.[5]

    • Troubleshooting Steps:

      • Conduct a time-course experiment to observe the kinetics of the signaling changes.

      • Consult literature for known signaling crosstalk in your specific cell line.

Scenario 2: In a KRAS G12C mutant cell line, AZD4625 shows reduced or no efficacy.

  • Possible Cause 1: Intrinsic Resistance. The cell line may have pre-existing mechanisms that bypass the need for KRAS G12C signaling.[2][9]

    • Troubleshooting Steps:

      • Confirm the KRAS G12C mutation status of your cell line.

      • Profile the cell line for co-occurring mutations in genes such as NRAS, BRAF, MET, or loss of function in NF1 or PTEN.[1]

      • Assess the baseline activation of parallel pathways (e.g., PI3K/AKT/mTOR).

  • Possible Cause 2: Acquired Resistance. Prolonged exposure to the inhibitor may have led to the selection of resistant clones.[1][2]

    • Troubleshooting Steps:

      • Sequence the KRAS gene in the resistant cells to check for secondary mutations (e.g., at codons 12, 68, 95, 96) that may prevent AZD4625 binding.[1][10]

      • Investigate bypass pathway activation through transcriptomic or proteomic analysis.[11]

  • Possible Cause 3: Suboptimal Experimental Conditions.

    • Troubleshooting Steps:

      • Verify the concentration and stability of your AZD4625 stock solution.

      • Optimize the treatment duration. Covalent inhibitors may require longer incubation times to achieve maximal target engagement.

      • Ensure your cell culture conditions are optimal and consistent.[12]

Scenario 3: Paradoxical activation of the MAPK pathway is observed.

  • Possible Cause: Feedback Mechanisms. Inhibition of KRAS G12C can sometimes lead to a feedback-mediated reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs).[13]

    • Troubleshooting Steps:

      • Perform a time-course experiment to observe if the paradoxical activation is transient or sustained.

      • Investigate the phosphorylation status of upstream RTKs (e.g., EGFR).

      • Consider co-treatment with an inhibitor of the reactivated upstream signaling molecule.

Data Presentation

Table 1: In Vitro Activity of AZD4625 in a KRAS G12C Mutant Cell Line (NCI-H358)

AssayEndpointAZD4625 IC50 (nM)
Cell ProliferationGI504.1
p90RSK PhosphorylationIC5036
KRAS G12C InhibitionIC503

Data summarized from MedchemExpress product information.[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Inhibition

This protocol describes the assessment of pMEK and pERK levels in KRAS G12C mutant cells following treatment with AZD4625.

  • Cell Culture and Treatment:

    • Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose range of AZD4625 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Protocol 2: Cell Viability Assay

This protocol outlines a method to determine the effect of AZD4625 on cell viability.

  • Cell Seeding:

    • Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of AZD4625 in culture medium.

    • Treat the cells with the desired concentrations of AZD4625 and a vehicle control.

  • Incubation:

    • Incubate the plate for 72-120 hours.

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50/IC50.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival AZD4625 This compound AZD4625->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling and the point of intervention for AZD4625.

Troubleshooting_Workflow cluster_wt KRAS Wild-Type cluster_mutant KRAS G12C Mutant start Unexpected Result with AZD4625 Control q1 Is the cell line KRAS G12C mutant? start->q1 wt_result Signaling Inhibition Observed q1->wt_result No mutant_result Reduced or No Efficacy q1->mutant_result Yes wt_check1 Check for Experimental Artifacts wt_result->wt_check1 wt_check2 Perform Dose-Response wt_check1->wt_check2 wt_check3 Investigate Off-Target Effects wt_check2->wt_check3 mutant_check1 Confirm KRAS Status & Check for Resistance Mutations mutant_result->mutant_check1 mutant_check2 Assess Bypass Pathways mutant_check1->mutant_check2 mutant_check3 Optimize Experimental Conditions mutant_check2->mutant_check3

Caption: A logical workflow for troubleshooting unexpected results.

References

Navigating AZD4625 Dosing Strategies Across Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing the potent and selective KRASG12C inhibitor, AZD4625, this guide provides a comprehensive resource for dosage adjustments in various preclinical tumor models. Addressing common questions and troubleshooting potential issues, this document aims to streamline experimental design and enhance therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for AZD4625 in a new KRASG12C-mutant xenograft model?

A1: Based on extensive preclinical data, a daily oral dose of 100 mg/kg is a robust starting point for achieving significant antitumor activity in most KRASG12C-mutant xenograft models.[1][2][3] This dosage has consistently demonstrated significant tumor growth inhibition and even regression in models such as NCI-H358.[1][4] However, dose optimization is crucial and may be necessary depending on the specific tumor model's sensitivity.

Q2: How does the sensitivity to AZD4625 vary across different tumor models?

A2: Sensitivity to AZD4625 can differ significantly between tumor models. For instance, the NCI-H358 lung cancer xenograft model shows robust and sustained regressions at a 100 mg/kg daily dose, with significant tumor growth inhibition observed at doses as low as 4 mg/kg and 20 mg/kg.[1][4][5] In contrast, the NCI-H2122 lung cancer xenograft model is relatively resistant, demonstrating only modest antitumor activity at 100 mg/kg and 20 mg/kg daily doses.[1][4][5] The MIA PaCa-2 pancreatic cancer model also shows significant tumor growth inhibition at 100 mg/kg.[2]

Q3: What is the recommended dosing schedule for AZD4625?

A3: In most reported preclinical studies, AZD4625 is administered orally once daily.[1][2][3] This chronic daily dosing regimen has been shown to be well-tolerated in mice, with no significant effects on body weight.[1][2]

Q4: Are there established combination therapy strategies with AZD4625 to enhance efficacy?

A4: Yes, combination strategies have been explored to improve the therapeutic response to AZD4625. Combining AZD4625 with inhibitors of receptor tyrosine kinases (RTKs) like the EGFR inhibitor afatinib or the SHP2 inhibitor SHP099 has shown to enhance antitumor effects.[1][5] For example, in the NCI-H358 model, a reduced AZD4625 dose of 20 mg/kg in combination with afatinib or SHP099 resulted in greater tumor growth inhibition and even regression compared to monotherapy.[4] When combining therapies, the combining oral agent is typically administered 4 hours prior to AZD4625.[1]

Troubleshooting Guide

Issue: Suboptimal tumor growth inhibition is observed despite using the recommended 100 mg/kg dose.

Possible Causes and Solutions:

  • Inherent Model Resistance: As noted with the NCI-H2122 model, some tumor lines exhibit intrinsic resistance. In such cases, consider combination therapies. Combining AZD4625 with agents targeting pathways that mediate resistance, such as the EGFR or SHP2 pathways, may enhance efficacy.[1]

  • Pharmacokinetic Variability: Although AZD4625 has good oral bioavailability, individual animal or model-specific variations in drug metabolism and exposure could contribute to a reduced response. While not standard practice in efficacy studies, pharmacokinetic analysis of plasma samples could confirm adequate drug exposure.

  • Target Engagement: Confirm that AZD4625 is binding to its target, KRASG12C. This can be assessed by measuring the levels of downstream signaling molecules in the MAPK and PI3K pathways (e.g., pERK, pAKT) in tumor samples.[4][5] A lack of pathway inhibition would suggest an issue with target engagement.

Issue: Animal body weight loss is observed during treatment.

Possible Causes and Solutions:

  • Compound Toxicity at a Specific Dose: While chronic daily dosing of up to 100 mg/kg AZD4625 is generally well-tolerated, some models might be more sensitive.[1] In a combination study with SHP099 at 100 mg/kg, body weight losses were observed, necessitating a halt in dosing.[1] If weight loss occurs, consider reducing the dose of AZD4625 or the combination agent.

  • Tumor Burden: High tumor burden can lead to cancer cachexia and weight loss, independent of treatment toxicity. Monitor tumor growth in relation to body weight changes.

Data Summary

Table 1: AZD4625 Monotherapy Dosage and Efficacy in Cell Line-Derived Xenograft (CDX) Models

Tumor ModelCancer TypeDoses Administered (mg/kg, oral, daily)Observed Efficacy
NCI-H358Non-Small Cell Lung Cancer4, 20, 100Significant tumor growth inhibition at all doses; robust and sustained regressions at 100 mg/kg.[1][4][5]
NCI-H2122Non-Small Cell Lung Cancer20, 100Modest but statistically significant antitumor activity.[1][4][5]
LU99Non-Small Cell Lung Cancer50, 100Significant antitumor activity at 100 mg/kg.[1][4]
MIA PaCa-2Pancreatic Cancer4, 20, 100Significantly inhibited tumor growth at 100 mg/kg.[2]

Table 2: AZD4625 Combination Therapy Dosage and Efficacy

Tumor ModelCombination AgentAZD4625 Dose (mg/kg, oral, daily)Combination Agent Dose (mg/kg, daily)Observed Efficacy
NCI-H358Afatinib20Not specified in provided textIncreased tumor growth inhibition (93% TGI) compared to monotherapy (74% TGI).[4]
NCI-H358SHP09920100Greater response than monotherapy, with 55% tumor regression.[4]
LU99SHP099 / RMC-455050, 100Doses indicated in studyEnhanced antitumor response.[1]

Experimental Protocols

Subcutaneous Xenograft Model Establishment:

  • Cell Preparation: On the day of implantation, harvest cancer cells (e.g., NCI-H358, NCI-H2122, LU99) and resuspend them in a 1:1 mixture of Matrigel and cell culture medium.[5] The cell concentration will vary depending on the cell line (e.g., 3x10^6 for NCI-H358, 2.5x10^6 for NCI-H2122, 5x10^6 for LU99).[5]

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude-Foxn1nu).[5]

  • Tumor Growth Monitoring: Allow tumors to grow to a mean volume of approximately 0.2 cm³ for efficacy studies or 0.5 cm³ for pharmacokinetic/pharmacodynamic studies before randomizing mice into treatment groups.[4][5]

  • Tumor Volume Measurement: Measure tumors two to three times weekly using calipers. Calculate the tumor volume using the formula: (π/6) x width² x length.[1]

Visualizing the Mechanism and Workflow

AZD4625 Signaling Pathway Inhibition

Caption: Mechanism of AZD4625 action on the KRAS signaling pathway.

General Experimental Workflow for Preclinical Efficacy Studies

Experimental_Workflow start Start cell_culture 1. Cell Line Culture (KRASG12C Mutant) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to ~0.2 cm³ implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Dosing (Vehicle, AZD4625, Combination) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. End of Study (e.g., 21 days or tumor volume endpoint) monitoring->endpoint analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: A typical workflow for evaluating AZD4625 efficacy in xenograft models.

References

Technical Support Center: Ensuring Complete Inhibition of KRASG12C with AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AZD4625, a potent and selective covalent inhibitor of KRASG12C.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is AZD4625 and how does it work?

A1: AZD4625 is an orally active, selective, and irreversible covalent allosteric inhibitor of the KRASG12C mutant protein.[3] It specifically binds to the cysteine residue at position 12 of the KRASG12C mutant, locking the protein in an inactive, GDP-bound state.[4] This prevents downstream signaling through the MAPK and PI3K pathways, thereby inhibiting cancer cell proliferation and survival.[3][5]

Q2: What is the selectivity profile of AZD4625?

A2: AZD4625 is highly selective for the KRASG12C mutant isoform. In vitro and cellular assays have demonstrated no significant binding or inhibition of wild-type RAS or other RAS isoforms with different mutations.[2][6][7]

Q3: In which cancer cell lines has AZD4625 shown efficacy?

A3: AZD4625 has demonstrated anti-proliferative activity in various KRASG12C-mutant cancer cell lines, including non-small cell lung cancer (NSCLC) lines such as NCI-H358, NCI-H2122, and NCI-H1373, as well as the pancreatic cancer cell line MIA PaCa-2.[3][6][8]

Q4: What are the known mechanisms of resistance to AZD4625?

A4: Resistance to KRASG12C inhibitors like AZD4625 can arise through several mechanisms, including:

  • Reactivation of the MAPK pathway: This can occur through feedback mechanisms that increase the levels of active, GTP-bound KRASG12C.[1]

  • Activation of bypass pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, to circumvent the inhibition of KRASG12C.[1][9]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR can reactivate the MAPK pathway.[1]

Troubleshooting Guides

Issue 1: Incomplete or transient inhibition of downstream signaling (e.g., pERK rebound).

  • Question: I'm observing an initial decrease in pERK levels after AZD4625 treatment, but the signal rebounds after 24-48 hours. What could be the cause?

  • Answer: This phenomenon is often due to adaptive feedback mechanisms within the cancer cells.[1] Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the reactivation of upstream signaling molecules like receptor tyrosine kinases (RTKs), which in turn restimulates the pathway.[10]

    Troubleshooting Steps:

    • Time-Course Western Blot: Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to confirm the kinetics of pERK and pAKT rebound.[1]

    • Phospho-RTK Array: Use a phospho-RTK array to identify which upstream receptors are becoming activated upon AZD4625 treatment.[9]

    • Combination Therapy: Test the combination of AZD4625 with an inhibitor of the identified activated RTK (e.g., an EGFR inhibitor) or a downstream effector like a MEK or PI3K inhibitor to prevent signal reactivation.[1][9] AZD4625 has shown enhanced and more durable responses when combined with inhibitors of EGFR (Gefitinib), ErbB (Afatinib), or SHP2 (SHP099).[3]

Issue 2: Variable sensitivity to AZD4625 across different KRASG12C mutant cell lines.

  • Question: I am testing AZD4625 on a panel of KRASG12C cell lines, and I'm seeing a wide range of GI50 values. Why is this?

  • Answer: The sensitivity of cancer cells to KRASG12C inhibitors can be influenced by their genetic background and the activation of other signaling pathways.[11] For example, cell lines with co-occurring mutations in tumor suppressor genes or amplifications of RTKs may be less dependent on KRASG12C signaling alone.

    Troubleshooting Steps:

    • Genomic and Transcriptomic Profiling: Analyze the genomic and transcriptomic data of your cell line panel to identify any co-mutations or gene expression signatures that correlate with resistance.

    • Pathway Dependency Assessment: Treat your cell lines with inhibitors of other key cancer signaling pathways (e.g., PI3K, mTOR, MEK) to understand their relative dependencies.[1] This can help identify potential combination strategies for less sensitive cell lines.

Issue 3: Difficulty in quantifying target engagement.

  • Question: How can I reliably measure the extent to which AZD4625 is binding to KRASG12C in my cellular or in vivo experiments?

  • Answer: Quantifying the engagement of a covalent inhibitor like AZD4625 with its target is crucial. This can be achieved by measuring the amount of unbound (free) KRASG12C protein remaining after treatment.

    Recommended Method:

    • Mass Spectrometry-Based Assay: A highly sensitive and quantitative method is targeted mass spectrometry (MS). This technique can precisely measure the levels of free KRASG12C protein in cell lysates or tumor tissues.[8][12] This method has been successfully used to demonstrate dose-dependent binding of AZD4625 to KRASG12C in xenograft models.[8][13]

Quantitative Data

Table 1: In Vitro Potency of AZD4625

ParameterValueCell LineAssay Type
IC503 nM-Biochemical Assay
GI504.1 nMNCI-H358Cell Proliferation Assay
GI50>2.5 µMKRAS WT/non-G12CCell Proliferation Assay

Data compiled from multiple sources.[3][6]

Table 2: In Vivo Efficacy of AZD4625 in Xenograft Models

ModelTreatmentOutcome
MIA PaCa-2100 mg/kg, p.o., dailySignificant tumor growth inhibition
NCI-H358100 mg/kg, p.o., dailySignificant tumor growth inhibition
NCI-H2122100 mg/kg, p.o., dailySignificant tumor growth inhibition

Data compiled from multiple sources.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of pERK Inhibition

This protocol is adapted from standard western blotting procedures and information gathered from studies on KRASG12C inhibitors.[14][15]

  • Cell Culture and Treatment: Seed KRASG12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of AZD4625 (e.g., 0.1 µM, 1 µM) or vehicle (DMSO) for the desired time points (e.g., 1, 3, 6, 16, 48 hours).[16]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK (pERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH.

Protocol 2: Cell Viability Assay

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.[16]

  • Cell Seeding: Seed KRASG12C mutant cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AZD4625 for a period of 5 days.[6]

  • Assay Procedure: On day 5, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence with a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the inhibitor concentration to determine the GI50 value.

Visualizations

KRAS_Signaling_Pathway RTK RTK SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRASG12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRASG12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4625 AZD4625 AZD4625->KRAS_GDP Covalently binds & Inhibits activation

Caption: KRASG12C signaling pathway and the mechanism of action of AZD4625.

Experimental_Workflow start Start: Select KRASG12C mutant cell line treat Treat with AZD4625 (dose-response and time-course) start->treat biochem Biochemical Assays (e.g., Target Engagement) treat->biochem cell_based Cell-Based Assays treat->cell_based data_analysis Data Analysis and Interpretation biochem->data_analysis viability Cell Viability (GI50 determination) cell_based->viability western Western Blot (pERK, pAKT inhibition) cell_based->western viability->data_analysis western->data_analysis troubleshoot Troubleshooting (e.g., for resistance) data_analysis->troubleshoot end End: Determine efficacy and mechanism data_analysis->end combination Combination Therapy Experiments troubleshoot->combination combination->treat

Caption: A logical workflow for the experimental validation of AZD4625.

Troubleshooting_Logic start Observation: Incomplete Inhibition or Resistance check_pERK Check for pERK/ pAKT rebound (Western Blot) start->check_pERK rebound Rebound Observed? check_pERK->rebound no_rebound No Rebound: Consider other resistance mechanisms (e.g., mutations) rebound->no_rebound No rtk_array Perform Phospho-RTK Array rebound->rtk_array Yes identify_rtk Identify Activated RTKs rtk_array->identify_rtk combination_tx Test Combination with RTK/downstream inhibitor identify_rtk->combination_tx evaluate Evaluate Synergy/ Restored Sensitivity combination_tx->evaluate success Successful Inhibition evaluate->success

Caption: A troubleshooting flowchart for addressing incomplete inhibition by AZD4625.

References

Validation & Comparative

A Head-to-Head Battle in KRASG12C-Mutant Cancers: AZD4625 vs. Sotorasib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two leading covalent inhibitors targeting the once "undruggable" KRASG12C mutation, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical and clinical data for AZD4625 and sotorasib.

The KRASG12C mutation, a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors, has long been a challenging target for therapeutic intervention. The development of covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue has marked a pivotal moment in oncology. This guide offers an objective comparison of two prominent players in this class: AZD4625, a potent and selective inhibitor from AstraZeneca, and sotorasib (formerly AMG 510), the first FDA-approved KRASG12C inhibitor developed by Amgen.

Mechanism of Action: A Shared Strategy

Both AZD4625 and sotorasib are orally bioavailable, small-molecule inhibitors that selectively and irreversibly target the KRASG12C mutant protein.[1][2] They function by covalently binding to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[3][4] This prevents the exchange to the active GTP-bound form, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[4][5] Preclinical studies have demonstrated that both inhibitors show high selectivity for the KRASG12C mutant with no significant activity against wild-type KRAS.[6][7]

Preclinical Efficacy: A Comparative Look

Direct head-to-head preclinical studies are limited; however, available data allows for a comparative assessment of their in vitro and in vivo activities.

In Vitro Cellular Activity

Both AZD4625 and sotorasib have demonstrated potent anti-proliferative effects in KRASG12C mutant cancer cell lines. While one study notes "comparable antiproliferative activity in vitro," subtle differences have been observed.[1]

InhibitorCell LineCancer TypeIC50 (nM)Citation
AZD4625 NCI-H358NSCLC4.1[8]
AZD4625 (Biochemical)-3[8]
Sotorasib NCI-H358NSCLC~6[9]
Sotorasib MIA PaCa-2Pancreatic~9[9]
Sotorasib NCI-H23NSCLC690.4[9]

Table 1: Comparative in vitro IC50 values for AZD4625 and sotorasib in KRASG12C mutant cell lines.

In Vivo Tumor Growth Inhibition

In xenograft models, both agents have shown significant anti-tumor activity.

InhibitorModelCancer TypeDosingOutcomeCitation
AZD4625 NCI-H358 XenograftNSCLC100 mg/kg, dailyRobust and sustained tumor regressions[4]
AZD4625 MIA PaCa-2 XenograftPancreatic100 mg/kg, dailySignificant tumor growth inhibition[8]
Sotorasib NCI-H358 XenograftNSCLCNot specifiedTumor regression[6]
Sotorasib Patient-Derived XenograftsVariousNot specifiedTumor regression[10]

Table 2: Comparative in vivo efficacy of AZD4625 and sotorasib in KRASG12C xenograft models.

Clinical Landscape: Sotorasib's Head Start

Sotorasib is the first KRASG12C inhibitor to receive regulatory approval, based on the results of the CodeBreaK 100 clinical trial.[7]

TrialPhaseCancer TypeNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Citation
CodeBreaK 100 (Sotorasib) IINSCLC12637.1%6.8 months[11][12]
CodeBreaK 100 (Sotorasib) INSCLC5932.2%6.3 months[11]
CodeBreaK 100 (Sotorasib) IColorectal Cancer427.1%4.0 months[13]

Table 3: Key clinical trial data for sotorasib in KRASG12C-mutant cancers.

AZD4625 is currently in clinical development, and data from these trials will be crucial for a direct comparison of the clinical efficacy and safety of these two inhibitors.

Signaling Pathways and Experimental Workflows

The inhibition of KRASG12C by both AZD4625 and sotorasib leads to the downregulation of key signaling pathways. A typical experimental workflow to assess the efficacy of these inhibitors is also outlined below.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS SOS1/2 RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD4625 AZD4625 AZD4625->KRAS_GDP Inhibition Sotorasib Sotorasib Sotorasib->KRAS_GDP Inhibition

Caption: Simplified KRAS Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture 1. Culture KRASG12C Mutant Cell Lines Treatment 2. Treat with AZD4625 or Sotorasib Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot 4. Western Blot for Downstream Signaling (p-ERK, p-AKT) Treatment->Western_Blot Xenograft 5. Establish Tumor Xenografts in Mice Dosing 6. Oral Dosing with Inhibitors Xenograft->Dosing Tumor_Measurement 7. Monitor Tumor Volume Dosing->Tumor_Measurement PD_Analysis 8. Pharmacodynamic Analysis of Tumor Tissue Tumor_Measurement->PD_Analysis

Caption: Typical Experimental Workflow for Inhibitor Evaluation.

Comparison_Logic cluster_attributes Key Attributes cluster_drugs Inhibitors Target Target AZD4625 AZD4625 Target->AZD4625 KRASG12C Sotorasib Sotorasib Target->Sotorasib KRASG12C MOA Mechanism of Action MOA->AZD4625 Covalent, Irreversible Inhibition of GDP-bound state MOA->Sotorasib Covalent, Irreversible Inhibition of GDP-bound state Preclinical Preclinical Efficacy Preclinical->AZD4625 Potent in vitro & in vivo activity Preclinical->Sotorasib Potent in vitro & in vivo activity Clinical Clinical Status Clinical->AZD4625 In Clinical Development Clinical->Sotorasib FDA Approved for NSCLC

References

Preclinical Efficacy Showdown: AZD4625 and Adagrasib Face Off Against KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers and drug development professionals on the preclinical performance of two leading KRAS G12C inhibitors, AZD4625 and adagrasib. This guide synthesizes available experimental data to provide an objective overview of their in vitro and in vivo efficacy.

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. Among the frontrunners in this class of targeted therapies are AZD4625 and adagrasib, both of which have demonstrated promising preclinical activity. This guide provides a comparative analysis of their preclinical efficacy, drawing upon published experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Strategy

Both AZD4625 and adagrasib are orally bioavailable, selective, and irreversible covalent inhibitors of the KRAS G12C mutant protein.[1][2][3][4] They function by specifically binding to the cysteine residue at position 12 of the mutated KRAS protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[4][5]

In Vitro Efficacy: A Head-to-Head Look at Cellular Potency

Preclinical studies have evaluated the in vitro potency of both AZD4625 and adagrasib across a panel of KRAS G12C mutant cancer cell lines. While direct head-to-head studies are limited, available data allows for a comparative assessment of their anti-proliferative and inhibitory activities.

One study directly compared the antiproliferative activity of AZD4625 with adagrasib and sotorasib in vitro, noting comparable activity profiles.[1]

Table 1: In Vitro Activity of AZD4625 in KRAS G12C Mutant Cell Lines

Cell LineCancer TypeGI₅₀ (μM)
NCI-H358Non-Small Cell Lung Cancer0.0041
NCI-H1373Non-Small Cell Lung Cancer0.015
NCI-H2122Non-Small Cell Lung Cancer0.021
MIA PaCa-2Pancreatic Cancer0.005
SW1573Non-Small Cell Lung Cancer0.012
LU99Non-Small Cell Lung Cancer0.008
KYSE-410Esophageal Squamous Cell Carcinoma0.025

Data sourced from Morten et al., 2022.[1]

Table 2: In Vitro Activity of Adagrasib in KRAS G12C Mutant Cell Lines

Cell LineCancer TypeIC₅₀ (nM) - 2D AssayIC₅₀ (nM) - 3D Assay
MIA PaCa-2Pancreatic Cancer10 - 9730.2 - 1042
NCI-H1373Non-Small Cell Lung Cancer10 - 9730.2 - 1042
NCI-H358Non-Small Cell Lung Cancer10 - 9730.2 - 1042
NCI-H2122Non-Small Cell Lung Cancer10 - 9730.2 - 1042
SW1573Non-Small Cell Lung Cancer10 - 9730.2 - 1042
NCI-H2030Non-Small Cell Lung Cancer10 - 9730.2 - 1042
KYSE-410Esophageal Squamous Cell Carcinoma10 - 9730.2 - 1042

Data for adagrasib represents a range of IC₅₀ values observed across multiple KRAS G12C mutant cell lines as reported in product data sheets.[2][3]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The antitumor activity of both agents has been demonstrated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

AZD4625: In the NCI-H358 lung cancer xenograft model, daily oral dosing of AZD4625 at 100 mg/kg resulted in robust and sustained tumor regressions.[1] Significant tumor growth inhibition was also observed at lower doses of 20 and 4 mg/kg.[1] In the NCI-H2122 model, AZD4625 also demonstrated significant tumor growth inhibition at a dose of 100 mg/kg.[1]

Adagrasib: In a MIA PaCa-2 pancreatic cancer xenograft model, adagrasib demonstrated dose-dependent anti-tumor efficacy, with the maximally efficacious dose reported to be between 30-100 mg/kg/day.[2] In NCI-H358 xenograft models, adagrasib administered at 100 mg/kg daily also showed significant tumor growth inhibition.[6]

Table 3: In Vivo Efficacy of AZD4625 in Xenograft Models

ModelCancer TypeDoseOutcome
NCI-H358Non-Small Cell Lung Cancer100 mg/kg, dailyRobust and sustained tumor regressions
NCI-H358Non-Small Cell Lung Cancer20 mg/kg, dailySignificant tumor growth inhibition
NCI-H358Non-Small Cell Lung Cancer4 mg/kg, dailySignificant tumor growth inhibition
NCI-H2122Non-Small Cell Lung Cancer100 mg/kg, dailySignificant tumor growth inhibition
MIA PaCa-2Pancreatic Cancer100 mg/kg, dailySignificantly inhibited tumor growth

Data sourced from Morten et al., 2022 and MedchemExpress product information.[1][7]

Table 4: In Vivo Efficacy of Adagrasib in Xenograft Models

ModelCancer TypeDoseOutcome
MIA PaCa-2Pancreatic Cancer30-100 mg/kg, dailyDose-dependent anti-tumor efficacy
NCI-H358Non-Small Cell Lung Cancer100 mg/kg, dailySignificant tumor growth inhibition

Data sourced from MedchemExpress and Selleck Chemicals product information, and a study by Tanaka et al., 2023.[2][3][6]

Signaling Pathway Inhibition

Both AZD4625 and adagrasib effectively inhibit the MAPK and PI3K signaling pathways downstream of KRAS G12C.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) GAP GAP KRAS_G12C_GTP->GAP RAF RAF KRAS_G12C_GTP->RAF Activates MAPK Pathway PI3K PI3K KRAS_G12C_GTP->PI3K Activates PI3K/AKT Pathway KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GDP->KRAS_G12C_GTP SOS1->KRAS_G12C_GDP Promotes GDP -> GTP exchange GAP->KRAS_G12C_GDP Promotes GTP hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival AZD4625 AZD4625 AZD4625->KRAS_G12C_GDP Irreversibly binds & locks in inactive state Adagrasib Adagrasib Adagrasib->KRAS_G12C_GDP Irreversibly binds & locks in inactive state

Caption: KRAS G12C signaling and inhibitor mechanism.

Experimental Protocols

In Vitro Cell Proliferation Assay (AZD4625)

KRAS G12C mutant cells were seeded in 384-well plates.[1] After 24 hours, cells were treated with various concentrations of AZD4625.[1] Cell proliferation was assessed after 5 days of treatment using either a nuclei count or CellTiter-Glo assay to determine the GI₅₀ values.[1]

In Vitro Cell Viability Assay (Adagrasib)

A panel of KRAS G12C mutant cancer cell lines were grown in either 2D (3-day assay) or 3D spheroid (12-day assay) conditions.[3] Cells were treated with a range of adagrasib concentrations.[3] Cell viability was determined using the CellTiter-Glo assay to calculate IC₅₀ values.[3]

In Vivo Xenograft Studies (General Protocol)

Female athymic nude mice were subcutaneously implanted with human cancer cells (e.g., NCI-H358, NCI-H2122, MIA PaCa-2).[1][2] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.[1][2] The investigational drugs (AZD4625 or adagrasib) were administered orally at specified doses and schedules.[1][2] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[1][2]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A1 Seed KRAS G12C Mutant Cells A2 Treat with AZD4625 or Adagrasib A1->A2 A3 Incubate for 3-12 Days A2->A3 A4 Measure Cell Viability / Proliferation A3->A4 A5 Determine GI50 / IC50 A4->A5 B1 Implant Tumor Cells in Mice B2 Allow Tumors to Grow B1->B2 B3 Randomize Mice & Treat with Drug or Vehicle B2->B3 B4 Monitor Tumor Volume & Body Weight B3->B4 B5 Assess Antitumor Activity B4->B5

Caption: Preclinical experimental workflow overview.

Conclusion

Both AZD4625 and adagrasib demonstrate potent and selective preclinical activity against KRAS G12C mutant cancers. They effectively inhibit the KRAS G12C oncoprotein, leading to the suppression of downstream signaling pathways and significant antitumor effects in both in vitro and in vivo models. While the available data suggests comparable mechanisms and efficacy, subtle differences in their pharmacological profiles may exist. This guide provides a foundational comparison based on publicly available data, and further direct comparative studies will be instrumental in delineating the unique attributes of each inhibitor.

References

A Head-to-Head Showdown: Dissecting the Landscape of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. However, the recent advent of specific inhibitors targeting the KRAS G12C mutation has marked a paradigm shift in the treatment of several solid tumors, most notably non-small cell lung cancer (NSCLC). This guide provides a detailed, data-driven comparison of the leading KRAS G12C inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, underlying mechanisms, and the evolving landscape of resistance.

The KRAS protein is a critical signaling molecule that, when mutated, can become constitutively active, driving uncontrolled cell growth and proliferation.[1] The G12C mutation, a specific alteration in the KRAS gene, has been a focal point for drug development due to a unique cysteine residue that allows for covalent targeting by small molecule inhibitors.[2] This guide will primarily focus on the two FDA-approved inhibitors, sotorasib (Lumakras®) and adagrasib (Krazati®), while also exploring the promising next-generation inhibitors that are poised to further refine the therapeutic landscape.

Mechanism of Action: Silencing a Rogue Signal

Both sotorasib and adagrasib are irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[3] By binding to this residue, they lock the KRAS protein in an inactive, GDP-bound state.[4] This prevents the exchange to the active GTP-bound form, thereby halting the downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[4]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GTP Loading KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Sotorasib / Adagrasib Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C Signaling Pathway and Inhibitor Action.

Clinical Performance: A Head-to-Head Look at the Data

While direct head-to-head clinical trials are limited, data from pivotal studies of sotorasib (CodeBreaK 100) and adagrasib (KRYSTAL-1) in patients with previously treated KRAS G12C-mutated NSCLC provide a basis for comparison. A matching-adjusted indirect comparison (MAIC) of these trials suggested comparable efficacy between the two drugs.[5][6]

Table 1: Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC

InhibitorTrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Sotorasib CodeBreaK 100[7][8]37.1% - 41%6.3 - 6.8 months12.5 months
Adagrasib KRYSTAL-1[9][10]42.9%6.5 months12.6 months

Note: Data is based on separate clinical trials and should be interpreted with caution in the absence of a direct head-to-head study.

Safety and Tolerability: A Comparative Profile

Both sotorasib and adagrasib are generally well-tolerated, with most adverse events being manageable.[3] However, there are some differences in their safety profiles that may influence treatment decisions.

Table 2: Common Treatment-Related Adverse Events (TRAEs) in NSCLC Trials

Adverse EventSotorasib (CodeBreaK 100)[11]Adagrasib (KRYSTAL-1)[12]
Any Grade Diarrhea, Musculoskeletal pain, Nausea, Fatigue, Hepatotoxicity, Cough (≥20%)Nausea (49.2%), Diarrhea (47.6%), Fatigue (41.3%), Vomiting (39.7%)
Grade 3 or 4 Increased ALT/AST (6%), ILD/Pneumonitis (0.8%)Grade 3 TRAEs (25.4%), Grade 4 TRAEs (1.6%)

A matching-adjusted indirect comparison suggested that sotorasib may have a more favorable overall safety profile, with lower odds of TRAEs leading to dose reduction or interruption.[6]

The Next Wave: Emerging KRAS G12C Inhibitors

The field of KRAS G12C inhibition is rapidly evolving, with several next-generation inhibitors in clinical development demonstrating promising early results.

Table 3: Efficacy of Emerging KRAS G12C Inhibitors in NSCLC

InhibitorTrial PhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Divarasib Phase 1[13][14]55.6% - 59.1%13.8 - 15.3 months
Fulzerasib Phase 2[15][16]49.1%9.7 months

These emerging agents appear to offer improved efficacy and may have different resistance profiles compared to the first-generation inhibitors.[17]

The Challenge of Resistance: On- and Off-Target Mechanisms

Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge.[1] Resistance mechanisms can be broadly categorized as on-target (alterations in the KRAS protein itself) or off-target (activation of bypass signaling pathways).

On-target resistance often involves secondary mutations in the KRAS gene that either prevent the inhibitor from binding or reactivate the protein.[18] Interestingly, some secondary mutations confer resistance to one inhibitor while remaining sensitive to the other, suggesting the potential for sequential therapy.[18]

Off-target resistance involves the activation of alternative signaling pathways that circumvent the need for KRAS G12C signaling.[1] Common mechanisms include the amplification of other receptor tyrosine kinases like MET or the reactivation of the EGFR pathway.[1]

Experimental Protocols: A Guide for Researchers

To facilitate further research and independent verification of findings, detailed methodologies for key preclinical experiments are crucial.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Models Biochem_Assay Biochemical Potency (IC50) - e.g., TR-FRET Cell_Lines Select KRAS G12C Mutant & Wild-Type Cell Lines Biochem_Assay->Cell_Lines Confirm in vitro potency Viability Cell Viability Assay (e.g., CellTiter-Glo) Determine GI50 Cell_Lines->Viability Western_Blot Western Blot for Pathway Modulation (p-ERK Inhibition) Cell_Lines->Western_Blot Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis Xenograft Xenograft Tumor Models (e.g., Nude Mice) Viability->Xenograft Promising compounds Efficacy Evaluate Anti-Tumor Efficacy (Tumor Volume Measurement) Xenograft->Efficacy

References

Validating the On-Target Effects of AZD4625 with its Enantiomer (3R,10R,14aS)-AZD4625: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target effects of AZD4625, a potent and selective covalent inhibitor of KRASG12C, utilizing its enantiomer, (3R,10R,14aS)-AZD4625, as a crucial experimental control. The stereospecificity of drug-target interactions is a cornerstone of pharmacology; demonstrating that the biological activity of a chiral molecule resides in a single enantiomer is a critical step in validating its mechanism of action and ensuring that observed effects are not due to non-specific interactions.

Introduction to AZD4625 and its Stereoisomer

AZD4625 is an orally bioavailable, irreversible, and allosteric inhibitor that specifically targets the KRASG12C mutant protein. It covalently binds to the cysteine residue at position 12, locking the oncoprotein in an inactive, GDP-bound state.[1][2] This targeted inhibition blocks downstream signaling through the MAPK and PI3K pathways, ultimately leading to cell cycle arrest and apoptosis in KRASG12C-mutant cancer cells.[2][3]

This compound is the enantiomer of AZD4625. In drug development, enantiomers of a chiral drug often exhibit significantly different pharmacological activities. One enantiomer (the eutomer) is typically responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to off-target effects. The this compound isomer is proposed as a negative control to confirm that the cellular and anti-tumor activities of AZD4625 are a direct result of its specific interaction with KRASG12C.

Quantitative Comparison of Biological Activity

While direct comparative studies detailing the specific activity of this compound are not extensively published, the expectation based on principles of stereochemistry in drug design is that it would be significantly less active or inactive. The validation of AZD4625's on-target effects, therefore, relies on demonstrating a stark contrast in activity between the two enantiomers in a suite of biochemical and cellular assays. Below is a summary of the reported on-target potency of AZD4625.

Parameter AZD4625 This compound (Expected) Reference
KRASG12C Inhibition (IC50) 3 nMInactive or significantly higher IC50[3]
NCI-H358 Cell Proliferation (IC50) 4.1 nMInactive or significantly higher IC50[3]
p90RSK Phosphorylation Inhibition (IC50) 36 nMInactive or significantly higher IC50[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental logic for validating on-target effects, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effector Pathways Growth Factor Receptor Growth Factor Receptor SOS1 SOS1 Growth Factor Receptor->SOS1 KRAS-GDP (Inactive) KRAS-GDP (Inactive) KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) GAP GAP KRAS-GTP (Active)->GAP GTP->GDP RAF RAF KRAS-GTP (Active)->RAF PI3K PI3K KRAS-GTP (Active)->PI3K SOS1->KRAS-GDP (Inactive) GDP->GTP GAP->KRAS-GDP (Inactive) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival AZD4625 AZD4625 AZD4625->KRAS-GDP (Inactive) Covalent Binding (Inhibition)

Caption: KRAS Signaling Pathway and Point of AZD4625 Inhibition.

Experimental_Workflow cluster_compounds Test Articles cluster_assays Experimental Assays cluster_readouts Comparative Readouts AZD4625 AZD4625 Biochemical_Assay Biochemical Assay (KRASG12C Target Engagement) AZD4625->Biochemical_Assay Cellular_Assay Cell-Based Assays (KRASG12C Mutant Cell Lines) AZD4625->Cellular_Assay In_Vivo_Assay In Vivo Xenograft Models AZD4625->In_Vivo_Assay Control_Enantiomer This compound Control_Enantiomer->Biochemical_Assay Control_Enantiomer->Cellular_Assay Control_Enantiomer->In_Vivo_Assay Vehicle Vehicle Vehicle->Biochemical_Assay Vehicle->Cellular_Assay Vehicle->In_Vivo_Assay Target_Binding Target Binding Affinity (e.g., Mass Spectrometry) Biochemical_Assay->Target_Binding Enzymatic_Activity KRASG12C Activity (GTPase/GEF Assay) Biochemical_Assay->Enzymatic_Activity Downstream_Signaling pERK, pAKT Levels (Western Blot, ELISA) Cellular_Assay->Downstream_Signaling Cell_Viability Cell Proliferation & Apoptosis Cellular_Assay->Cell_Viability Tumor_Growth Tumor Volume Inhibition In_Vivo_Assay->Tumor_Growth

Caption: Workflow for Comparative Validation of On-Target Effects.

Experimental Protocols

Detailed methodologies are essential for the rigorous validation of on-target effects. The following protocols outline key experiments for comparing the activity of AZD4625 and its enantiomer.

KRASG12C Target Engagement Assay (Mass Spectrometry)

Objective: To directly quantify the covalent binding of AZD4625 and its enantiomer to KRASG12C protein.

Methodology:

  • Protein Incubation: Recombinant KRASG12C protein is incubated with equimolar concentrations of AZD4625, this compound, or vehicle control (e.g., DMSO) for a defined period.

  • Sample Preparation: The reaction is quenched, and the protein is denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis specifically targets the peptide containing the Cys12 residue to detect the mass shift corresponding to the covalent adduction of the compound.

  • Quantification: The ratio of the adducted peptide to the unmodified peptide is calculated to determine the percentage of target engagement.

Expected Outcome: AZD4625 will show a high percentage of target engagement, while this compound will show minimal to no engagement, confirming the stereospecificity of the covalent interaction.

Cellular Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of AZD4625 and its enantiomer on KRASG12C mutant cancer cell lines.

Methodology:

  • Cell Culture: KRASG12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of AZD4625, this compound, or vehicle control for 72-120 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®, MTS, or direct cell counting).

  • Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

Expected Outcome: AZD4625 will exhibit potent inhibition of cell proliferation with a low nanomolar IC50 value.[3] In contrast, this compound is expected to be inactive or have a significantly higher IC50.

Western Blot Analysis of Downstream Signaling

Objective: To measure the inhibition of MAPK and PI3K pathway signaling in response to treatment with AZD4625 and its enantiomer.

Methodology:

  • Cell Treatment: KRASG12C mutant cells are treated with AZD4625, this compound, or vehicle at various concentrations and for different time points.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

  • Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Expected Outcome: Treatment with AZD4625 will lead to a dose- and time-dependent decrease in the levels of phosphorylated ERK and AKT.[2][3] this compound should not elicit this effect, demonstrating that pathway inhibition is a consequence of on-target KRASG12C engagement.

Conclusion

The validation of AZD4625's on-target effects is critically dependent on the use of its inactive enantiomer, this compound, as a negative control. By employing the rigorous biochemical and cellular assays outlined in this guide, researchers can definitively demonstrate that the potent anti-cancer activity of AZD4625 is due to its specific, stereoselective, and covalent inhibition of KRASG12C. This comprehensive approach provides the necessary evidence to support its continued development as a targeted cancer therapeutic.

References

AZD4625: A Comparative Analysis of Cross-Reactivity with RAS Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational KRAS G12C inhibitor, AZD4625, with a focus on its cross-reactivity with other RAS mutations. The information presented is based on available preclinical data to inform research and development decisions.

Executive Summary

AZD4625 is an orally active, selective, and irreversible covalent allosteric inhibitor of the KRAS G12C mutant protein.[1] Preclinical studies have consistently demonstrated its high potency and selectivity for KRAS G12C, with minimal to no activity against wild-type (WT) RAS or other RAS isoforms carrying non-G12C mutations.[2][3][4] This high degree of selectivity is a critical attribute, suggesting a potentially favorable therapeutic window by minimizing off-target effects on normal cellular processes regulated by wild-type RAS.

Mechanism of Action

AZD4625 functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein.[2][5] This interaction locks the KRAS G12C protein in an inactive, GDP-bound state. By preventing the exchange to the active GTP-bound form, AZD4625 effectively blocks downstream signaling through key oncogenic pathways, primarily the MAPK and PI3K pathways, leading to reduced tumor cell proliferation and survival.[1]

Signaling Pathway Inhibition

AZD4625's targeted inhibition of KRAS G12C leads to the downregulation of downstream effector pathways critical for cancer cell growth and survival. The diagram below illustrates the canonical RAS signaling pathway and the point of intervention by AZD4625.

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras_cycle RAS GTP/GDP Cycle cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival AZD4625 AZD4625 AZD4625->KRAS_GDP Covalently Binds & Locks in Inactive State

Caption: KRAS G12C signaling pathway and AZD4625 mechanism of action.

Cross-Reactivity Data

AZD4625 exhibits a high degree of selectivity for the KRAS G12C mutation. In vitro and cellular assays have demonstrated no significant binding or inhibition of wild-type RAS or RAS isoforms with other mutations.[2][3][4] This selectivity is attributed to the covalent interaction with the unique cysteine residue present only in the G12C mutant.

TargetIC50 / GI50Assay TypeReference
KRAS G12C 3 nM (IC50)Biochemical Assay[1]
Non-KRAS G12C Mutant and KRAS WT Cancer Cells >2.5 µM (GI50)2D Cell Proliferation Assay[5]

As the table indicates, there is a significant differential in activity between the target KRAS G12C mutation and other RAS genotypes, highlighting the inhibitor's specificity.

Comparison with Other KRAS G12C Inhibitors

AZD4625 has a mechanism of action similar to other covalent KRAS G12C inhibitors like sotorasib and adagrasib.[2] While all three compounds target the same mutant protein, subtle differences in their binding kinetics and interactions with the protein may lead to variations in their cross-reactivity profiles and clinical activity. For instance, some inhibitors like adagrasib are reported to be highly selective for KRAS G12C, whereas others, such as sotorasib, have shown activity against other G12C isoforms like NRAS G12C.[6] The available data for AZD4625 strongly supports its classification as a highly selective KRAS G12C inhibitor.[2][3]

Experimental Protocols

The determination of AZD4625's selectivity involves a series of biochemical and cell-based assays. Below are representative protocols for key experiments.

Biochemical Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of AZD4625 required to inhibit 50% of KRAS G12C activity in a cell-free system.

  • Principle: This assay typically measures the interaction between KRAS and a binding partner (e.g., a RAF-RBD protein) or nucleotide exchange. The ability of AZD4625 to disrupt this process is quantified.

  • Methodology:

    • Recombinant KRAS G12C protein is incubated with varying concentrations of AZD4625.

    • A fluorescently labeled GDP analog is used to monitor nucleotide binding.

    • The reaction is initiated, and the displacement of the fluorescent nucleotide is measured over time using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay (GI50 Determination)
  • Objective: To determine the concentration of AZD4625 that inhibits the growth of cancer cell lines by 50%.

  • Principle: The viability of cancer cell lines with different RAS mutations is assessed after treatment with AZD4625. A significant difference in GI50 between KRAS G12C and non-KRAS G12C cell lines indicates selectivity.

  • Methodology:

    • Cancer cell lines with known RAS mutations (e.g., NCI-H358 for KRAS G12C, A549 for KRAS G12S, and PC9 for KRAS WT) are seeded in 96-well plates.

    • Cells are treated with a range of AZD4625 concentrations and incubated for a period of 5 days.

    • Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (which measures ATP levels) or a dye-based method like SYTOX Green.

    • GI50 values are determined by fitting the dose-response data to a sigmoidal curve.

Target Engagement Assay (Mass Spectrometry)
  • Objective: To confirm the direct binding of AZD4625 to KRAS G12C within a cellular context.

  • Principle: This assay quantifies the amount of KRAS G12C protein that has been covalently modified by AZD4625.

  • Methodology:

    • KRAS G12C-mutant cells (e.g., NCI-H358) are treated with AZD4625.

    • Cells are lysed, and the RAS protein is immunoprecipitated.

    • The protein is digested into peptides, and the resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • The ratio of the AZD4625-bound peptide to the unbound peptide is measured to determine the percentage of target engagement.

Experimental Workflow for Selectivity Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a KRAS inhibitor like AZD4625.

Selectivity_Workflow cluster_screening Selectivity Screening Workflow start Start: Compound Synthesis (AZD4625) biochemical Biochemical Assays (IC50 Determination vs. KRAS G12C, WT, other mutants) start->biochemical cell_proliferation Cellular Proliferation Assays (GI50 across panel of cell lines with diverse RAS mutations) biochemical->cell_proliferation target_engagement Cellular Target Engagement (Mass Spectrometry in KRAS G12C vs. WT cells) cell_proliferation->target_engagement downstream_signaling Downstream Pathway Analysis (Western Blot for pERK, pAKT in treated cell lines) target_engagement->downstream_signaling in_vivo In Vivo Xenograft Studies (Tumor growth inhibition in KRAS G12C vs. non-G12C models) downstream_signaling->in_vivo end End: Determine Selectivity Profile in_vivo->end

Caption: A logical workflow for determining the selectivity of a KRAS inhibitor.

Conclusion

The available preclinical data strongly indicate that AZD4625 is a highly selective inhibitor of KRAS G12C. Its mechanism of action, which relies on a covalent interaction with the mutant cysteine, underpins its minimal cross-reactivity with wild-type RAS and other RAS isoforms. This high degree of selectivity is a promising characteristic for a targeted cancer therapeutic, potentially translating to a lower incidence of off-target toxicities. Further clinical investigation is necessary to confirm these findings in patients.

References

AZD4625 Demonstrates Efficacy in Sotorasib-Resistant KRAS G12C-Mutated Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data suggests that AZD4625, a novel KRAS G12C inhibitor, exhibits significant antitumor activity in cancer models that have developed resistance to sotorasib. This guide provides a detailed comparison of AZD4625 with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The emergence of resistance to targeted therapies like sotorasib, the first FDA-approved KRAS G12C inhibitor, represents a significant clinical challenge.[1] Diverse mechanisms, including on-target secondary KRAS mutations and off-target activation of bypass signaling pathways, contribute to this resistance.[2] Preclinical studies now indicate that AZD4625, both as a monotherapy and in combination, may offer a promising strategy to overcome sotorasib resistance.

Comparative Efficacy of AZD4625 in Sotorasib-Resistant Models

While direct head-to-head clinical data is not yet available, preclinical studies provide valuable insights into the potential of AZD4625 in the context of sotorasib resistance. AZD4625 is a potent, selective, and orally bioavailable inhibitor of KRAS G12C.[3][4] It has demonstrated the ability to drive robust and sustained anti-tumor activity in various preclinical models, including those with intrinsic resistance to KRAS G12C inhibition.[5][6]

In Vitro Efficacy:

AZD4625 has shown potent anti-proliferative activity in KRAS G12C mutant cell lines. For instance, in the NCI-H358 non-small cell lung cancer (NSCLC) cell line, AZD4625 potently inhibits cellular proliferation.[2] While specific IC50 values in sotorasib-resistant cell lines are not extensively published in direct comparative studies, the available data suggests that AZD4625 maintains activity in models that are less sensitive to other KRAS G12C inhibitors.

Cell LineCancer TypeSotorasib Resistance StatusAZD4625 GI50 (µM)Sotorasib IC50 (nM)Reference
NCI-H358NSCLCSensitiveData not available4.02 ± 0.1[7]
NCI-H2122NSCLCRelatively ResistantData not availableData not available[5]

In Vivo Efficacy:

In xenograft and patient-derived xenograft (PDX) models, AZD4625 has demonstrated significant tumor growth inhibition.[5][8] Notably, in the NCI-H2122 xenograft model, which is considered relatively resistant to KRAS G12C inhibitors, AZD4625 showed statistically significant anti-tumor activity at doses of 100 and 20 mg/kg.[5] Furthermore, a study on twelve KRAS G12C lung adenocarcinoma PDX models revealed that while eight were intrinsically resistant to AZD4625, four (33%) showed sustained tumor regression, highlighting its potential in a subset of resistant tumors.[6][8]

ModelCancer TypeSotorasib Resistance StatusAZD4625 TreatmentTumor Growth Inhibition (TGI) / ResponseReference
NCI-H358 XenograftNSCLCSensitive100, 20, 4 mg/kg dailyRobust and sustained regressions at 100 mg/kg[5]
NCI-H2122 XenograftNSCLCRelatively Resistant100, 20 mg/kg dailyModest but statistically significant TGI[5]
PDX Models (n=12)NSCLCIntrinsically Resistant (8/12)100 mg/kg dailySustained tumor regression in 4/12 models[6][8]

Overcoming Resistance: Combination Strategies

Given the complexity of resistance mechanisms, combination therapies are being actively explored. Preclinical data suggests that combining AZD4625 with inhibitors of upstream or parallel signaling pathways can enhance its anti-tumor activity. For example, in lung cancer models, combining a suboptimal dose of AZD4625 with inhibitors of EGFR (gefitinib), ErbB (afatinib), or SHP2 (SHP099) improved the depth and duration of response.[5] This suggests that targeting alternative signaling pathways could be a viable strategy to overcome resistance to KRAS G12C inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of AZD4625.

ExperimentMethodology
Generation of Sotorasib-Resistant Cell Lines Parental KRAS G12C mutant cell lines (e.g., NCI-H358) are exposed to incrementally increasing concentrations of sotorasib over several months.[7] Resistance is confirmed by a significant increase in the IC50 value compared to the parental cells.
In Vitro Cell Viability Assay Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo. IC50/GI50 values are calculated from dose-response curves.
Western Blot Analysis Cells are treated with the inhibitor, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key proteins in the MAPK pathway (e.g., p-ERK, total ERK) to assess signaling inhibition.[9][10]
In Vivo Xenograft Studies Immunocompromised mice are subcutaneously implanted with cancer cells or patient-derived tumor fragments. Once tumors reach a specified size, mice are randomized to receive vehicle control or the investigational drug (e.g., AZD4625) at various doses. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.[5][11]

Visualizing the Science

To better understand the biological context and experimental approaches, the following diagrams illustrate the KRAS signaling pathway, mechanisms of sotorasib resistance, and a typical experimental workflow.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sotorasib Sotorasib / AZD4625 Sotorasib->KRAS_GDP Binds covalently to KRAS G12C-GDP

KRAS Signaling Pathway and Inhibitor Action.

Sotorasib_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Sotorasib Sotorasib KRAS_G12C KRAS G12C Sotorasib->KRAS_G12C Inhibits MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) KRAS_G12C->MAPK_Pathway Activates Cell_Proliferation Tumor Growth MAPK_Pathway->Cell_Proliferation Resistance Resistance to Sotorasib Secondary_KRAS_mutations Secondary KRAS Mutations (e.g., Y96D, R68S) Secondary_KRAS_mutations->KRAS_G12C Alters drug binding site Secondary_KRAS_mutations->Resistance RTK_activation RTK Activation (e.g., MET, EGFR) RTK_activation->MAPK_Pathway Reactivates pathway RTK_activation->Resistance Bypass_pathways Activation of Bypass Pathways (e.g., PI3K/AKT/mTOR) Bypass_pathways->Cell_Proliferation Promotes growth independently of KRAS G12C Bypass_pathways->Resistance Lineage_plasticity Histological Transformation Lineage_plasticity->Resistance Reduces dependency on KRAS signaling Lineage_plasticity->Resistance

Mechanisms of Acquired Resistance to Sotorasib.

Experimental_Workflow start Start establish_resistant_model Establish Sotorasib-Resistant Cancer Model (Cell Line or PDX) start->establish_resistant_model in_vitro_testing In Vitro Efficacy Testing - Cell Viability Assays (IC50) - Western Blot for Pathway Analysis establish_resistant_model->in_vitro_testing in_vivo_testing In Vivo Efficacy Testing - Tumor Growth Inhibition - Pharmacodynamic Analysis establish_resistant_model->in_vivo_testing data_analysis Data Analysis and Comparison - Compare efficacy of AZD4625  with other treatments in_vitro_testing->data_analysis in_vivo_testing->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Preclinical Benchmark: AZD4625 Versus First-Generation KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the next-generation KRAS G12C inhibitor, AZD4625, against its predecessors, sotorasib and adagrasib, reveals a competitive preclinical profile with potential for enhanced therapeutic strategies. This guide provides an objective comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.

The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has marked a significant breakthrough in cancer therapy. Sotorasib and adagrasib, the first-generation inhibitors of the KRAS G12C mutation, have paved the way for new treatments for patients with non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] AZD4625 is a novel, orally active, and selective irreversible covalent allosteric inhibitor of KRAS G12C.[3][4][5][6] This document benchmarks the preclinical data of AZD4625 against sotorasib and adagrasib to provide a comprehensive overview for the scientific community.

Mechanism of Action and Cellular Activity

AZD4625, like sotorasib and adagrasib, covalently binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[3][7][8] This prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which are crucial for tumor cell proliferation and survival.[3] Preclinical studies demonstrate that AZD4625 potently and selectively inhibits the proliferation of KRAS G12C mutant cancer cell lines.[5][6]

dot

RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates RAS_GDP KRAS G12C (GDP) Inactive RAS_GTP KRAS G12C (GTP) Active RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K SOS1->RAS_GDP GDP->GTP Exchange GAP GAP GAP->RAS_GTP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor AZD4625 Sotorasib Adagrasib Inhibitor->RAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. The following tables summarize the reported IC50 values for AZD4625, sotorasib, and adagrasib in various KRAS G12C mutant cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: IC50 Values of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineAZD4625 (nM)Sotorasib (nM)Adagrasib (nM)
NCI-H3584.1[4]6[9]10 - 100[3]
NCI-H2122---
NCI-H1373--5 - 67[3]
Calu-1--5 - 67[3]
NCI-H23-690.4[9]-

Table 2: IC50 Values of KRAS G12C Inhibitors in Other Cancer Cell Lines

Cell LineTumor TypeAZD4625 (nM)Sotorasib (nM)Adagrasib (nM)
MIA PaCa-2Pancreatic-9[9]10 - 973[8]
SW1573Lung--Insensitive[3]

Experimental Protocols

To ensure transparency and reproducibility, the general methodologies for the key experiments cited are outlined below.

dot

Start Start Cell_Culture 1. Cell Culture (KRAS G12C Mutant Cell Lines) Start->Cell_Culture Inhibitor_Treatment 2. Inhibitor Treatment (Serial Dilutions) Cell_Culture->Inhibitor_Treatment Biochemical_Assay 3a. Biochemical Assay (e.g., TR-FRET) Inhibitor_Treatment->Biochemical_Assay Cell_Viability_Assay 3b. Cell-Based Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Cell_Viability_Assay Data_Analysis 5. Data Analysis (IC50, Tumor Growth Inhibition) Biochemical_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis In_Vivo_Model 4. In Vivo Xenograft Model In_Vivo_Model->Data_Analysis Efficacy Assessment Data_Analysis->In_Vivo_Model End End Data_Analysis->End

Caption: General experimental workflow for evaluating KRAS inhibitors.

Biochemical Assay: TR-FRET for Nucleotide Exchange

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.

  • Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to a terbium-labeled KRAS G12C protein in the presence of the guanine nucleotide exchange factor (GEF), SOS1. Inhibition of this interaction by a compound results in a decreased FRET signal.

  • Protocol Outline:

    • Recombinant KRAS G12C protein, SOS1, and the inhibitor are incubated together.

    • A fluorescently labeled GTP analog is added to initiate the nucleotide exchange reaction.

    • A terbium-labeled antibody specific to a tag on the KRAS protein is added.

    • The plate is read on a TR-FRET-capable plate reader, and the ratio of acceptor to donor fluorescence is calculated to determine the extent of inhibition.[2][10]

Cell-Based Assay: Cell Viability (CellTiter-Glo®)

This assay determines the number of viable cells in culture after treatment with an inhibitor.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

  • Protocol Outline:

    • KRAS G12C mutant cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the inhibitor or vehicle control (DMSO) for 72-120 hours.

    • The CellTiter-Glo® reagent is added to the wells, and after a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.

    • The resulting luminescence data is normalized to the vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.[3]

In Vivo Assay: Xenograft Mouse Models

This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.

  • Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Protocol Outline:

    • KRAS G12C mutant human tumor cells (e.g., NCI-H358, MIA PaCa-2) are subcutaneously injected into immunodeficient mice.[11][12]

    • When tumors reach a specified volume, mice are randomized into treatment and vehicle control groups.

    • The inhibitor is administered orally at various doses and schedules.

    • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., measuring the levels of phosphorylated ERK).[11]

Conclusion

The preclinical data available for AZD4625 suggests that it is a potent and selective KRAS G12C inhibitor with a mechanism of action similar to the first-generation inhibitors sotorasib and adagrasib.[7] While direct comparative studies are limited, the initial findings position AZD4625 as a promising candidate for further clinical investigation. The development of next-generation inhibitors like AZD4625 is crucial for expanding the therapeutic options for patients with KRAS G12C-mutated cancers and for exploring combination strategies to overcome potential resistance mechanisms.[1] Further head-to-head preclinical and clinical studies will be essential to fully delineate the comparative efficacy and safety profile of AZD4625.

References

Selectivity profile of AZD4625 compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of AZD4625, a novel KRAS G12C inhibitor, with other similar compounds in its class, namely sotorasib (AMG-510) and adagrasib (MRTX849). The information presented is based on publicly available preclinical data and is intended to provide an objective overview for research and drug development professionals.

Introduction

AZD4625 is an orally active, selective, irreversible, and covalent allosteric inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS protein is a key signaling molecule that, when mutated, can drive the growth of various cancers.[3] The G12C mutation, in which a glycine residue is replaced by cysteine at codon 12, is a common oncogenic driver.[3] AZD4625, along with sotorasib and adagrasib, represents a significant advancement in targeting this previously "undruggable" oncoprotein.[4][5] These inhibitors function by covalently binding to the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K pathways.[1][6][7]

Selectivity and Potency Comparison

The selectivity of a targeted therapy is a critical determinant of its therapeutic index. High selectivity for the intended target over other proteins, including wild-type and other mutant isoforms, is desirable to maximize efficacy and minimize off-target toxicities. The following tables summarize the available quantitative data on the potency and selectivity of AZD4625, sotorasib, and adagrasib.

Compound Target Biochemical IC50 Cellular p-ERK Inhibition IC50 Cell Viability IC50 (NCI-H358) Selectivity vs. WT KRAS
AZD4625 KRAS G12C3 nM[1][2]36 nM (p90RSK)[2]4.1 nM[2]No binding to wild-type RAS[1][8]
Sotorasib (AMG-510) KRAS G12CNot explicitly stated in sources, but potent inhibition demonstrated[5]~0.070 µM (MIA PaCa-2)[9]~0.006 µM[6]>1000-fold (cellular)[6]
Adagrasib (MRTX849) KRAS G12C5 nM[10]~5 nM[11][12]Not explicitly stated in sources>1000-fold (cellular)[11][12]

Table 1: Comparative Potency and Selectivity of KRAS G12C Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of AZD4625, sotorasib, and adagrasib from biochemical and cellular assays, as well as their selectivity against wild-type KRAS.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used for evaluation, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras RAS Cycle cluster_inhibitor Inhibitor Action cluster_downstream Downstream Pathways RTK RTK KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS1) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD4625 AZD4625 AZD4625->KRAS_GDP Covalent Binding to G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C Signaling Pathway and Mechanism of AZD4625 Action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Target Engagement Recombinant_Protein Recombinant KRAS G12C Protein Nucleotide_Exchange Nucleotide Exchange Assay Recombinant_Protein->Nucleotide_Exchange Inhibitor Titration Biochem_IC50 Biochemical IC50 Determination Nucleotide_Exchange->Biochem_IC50 Cell_Culture KRAS G12C Mutant Cell Lines pERK_Inhibition p-ERK Inhibition (Western Blot) Cell_Culture->pERK_Inhibition Inhibitor Treatment Cell_Viability Cell Viability Assay (e.g., CTG) Cell_Culture->Cell_Viability Inhibitor Treatment Cellular_IC50 Cellular IC50 Determination pERK_Inhibition->Cellular_IC50 Cell_Viability->Cellular_IC50 Xenograft_Model Tumor Xenograft Model Tumor_Biopsy Tumor Biopsy Collection Xenograft_Model->Tumor_Biopsy Inhibitor Dosing Mass_Spec Mass Spectrometry Analysis Tumor_Biopsy->Mass_Spec Target_Occupancy Target Occupancy Quantification Mass_Spec->Target_Occupancy

References

Durability of Response: A Comparative Analysis of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals assessing the landscape of therapeutic options targeting the KRAS G12C mutation. This document provides a comparative overview of the durability of response to the investigational agent AZD4625 and its key competitors, supported by available experimental data.

This guide offers a comprehensive comparison of AZD4625 with other KRAS G12C inhibitors, focusing on the critical aspect of response durability. While clinical data on the duration of response for AZD4625 is not yet publicly available, this document summarizes the existing preclinical evidence for AZD4625 and contrasts it with the clinical data from competitors, including sotorasib, adagrasib, divarasib, and olomorasib.

Executive Summary

AZD4625 is a potent and selective covalent inhibitor of KRAS G12C that has demonstrated significant anti-tumor activity in preclinical models. It operates by irreversibly binding to the inactive GDP-bound state of the KRAS G12C mutant protein, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival, such as the MAPK and PI3K pathways. Preclinical studies in patient-derived xenograft (PDX) models have shown that AZD4625 can induce sustained tumor regression in a subset of models.

In the clinical arena, several KRAS G12C inhibitors have established benchmarks for response durability. Sotorasib and adagrasib have received regulatory approval based on data from the CodeBreaK 100 and KRYSTAL-1 trials, respectively, demonstrating meaningful and durable responses in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC). Divarasib and olomorasib are also emerging as promising agents with encouraging durability data from their respective clinical development programs.

This guide provides a structured comparison of the available data to aid in the assessment of AZD4625's potential therapeutic profile in relation to its competitors.

Data Presentation: Comparative Durability of Response

The following table summarizes the available data on the durability of response for AZD4625 and its competitors. It is crucial to note that the data for AZD4625 is preclinical, while the data for its competitors is from clinical trials in patients with KRAS G12C-mutated NSCLC. Direct comparison should be made with this significant caveat in mind.

Drug Name (Trial Name)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Patient Population
AZD4625 Data Not Available (Clinical)Data Not Available (Clinical)Data Not Available (Clinical)Preclinical: Patient-Derived Xenograft (PDX) models of NSCLC
Sotorasib (CodeBreaK 100)12.3 months[1]6.3 months[1]12.5 months[1]Previously treated KRAS G12C-mutated NSCLC
Adagrasib (KRYSTAL-1)12.4 months[2]6.9 months[2]14.1 months[2]Previously treated KRAS G12C-mutated NSCLC
Divarasib (Phase 1 - NCT04449874)14.0 months[3]13.1 months[4]Data Not MaturePreviously treated KRAS G12C-mutated NSCLC
Olomorasib (SUNRAY-01)Data Not MatureData Not MatureData Not MatureFirst-line KRAS G12C-mutated NSCLC (in combination)

Experimental Protocols

Detailed methodologies for the key clinical trials of competitor drugs are summarized below. As clinical trial data for AZD4625 is not yet available, a protocol for its clinical studies cannot be provided.

Sotorasib (CodeBreaK 100)
  • Study Design: A single-arm, open-label, multicenter Phase 2 trial.

  • Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after prior standard therapies.

  • Dosing Regimen: Sotorasib 960 mg administered orally once daily.

  • Primary Endpoint: Objective Response Rate (ORR).

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Adagrasib (KRYSTAL-1)
  • Study Design: A multicohort, open-label Phase 1/2 trial.

  • Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had received prior systemic therapy. The data presented here is from the NSCLC cohort.

  • Dosing Regimen: Adagrasib 600 mg administered orally twice daily.

  • Primary Endpoint: Objective Response Rate (ORR).

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Divarasib (NCT04449874)
  • Study Design: An open-label, multicenter Phase 1 dose-escalation and expansion study.

  • Patient Population: Patients with advanced or metastatic solid tumors with a KRAS G12C mutation. The data presented is from the NSCLC cohort.

  • Dosing Regimen: Divarasib administered orally once daily at various dose levels (50 mg to 400 mg).

  • Primary Objective: Safety and tolerability.

  • Secondary Objectives: Preliminary anti-tumor activity, including ORR, DoR, and PFS.

Olomorasib (SUNRAY-01)
  • Study Design: A global, pivotal Phase 3 study comparing olomorasib in combination with pembrolizumab with or without chemotherapy to placebo plus standard of care.

  • Patient Population: First-line treatment of patients with locally advanced or metastatic KRAS G12C-mutant NSCLC.

  • Dosing Regimen: Olomorasib at 50 mg or 100 mg twice daily in combination with pembrolizumab and potentially chemotherapy.

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DoR).

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the simplified KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors like AZD4625.

KRAS_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GEF AZD4625 AZD4625 & Competitors AZD4625->KRAS_GDP Binds to inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS signaling pathway and inhibitor mechanism.

Experimental Workflow

This diagram outlines a typical workflow for a clinical trial assessing the efficacy of a targeted therapy like AZD4625.

Clinical_Trial_Workflow Patient_Screening Patient Screening (KRAS G12C+) Enrollment Enrollment Patient_Screening->Enrollment Treatment Treatment Administration (e.g., AZD4625) Enrollment->Treatment Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment->Tumor_Assessment Regular Intervals Tumor_Assessment->Treatment Continue if no progression Data_Analysis Data Analysis Tumor_Assessment->Data_Analysis Follow_Up Long-term Follow-up (PFS, OS) Data_Analysis->Follow_Up

Caption: Generic workflow for a targeted therapy clinical trial.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (3R,10R,14aS)-AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the safe handling and disposal of investigational compounds like (3R,10R,14aS)-AZD4625, a potent and selective KRASG12C inhibitor, are paramount for maintaining a secure and compliant laboratory environment.[1][2][3] Adherence to proper disposal protocols is critical for the protection of laboratory personnel and the surrounding environment. This guide provides a procedural, step-by-step plan for the safe disposal of AZD4625.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the appropriate safety measures for handling potent small molecule inhibitors. While a specific Safety Data Sheet (SDS) for AZD4625 should be consulted if available from the supplier, the following general precautions for similar laboratory chemicals should be strictly followed.

Personal Protective Equipment (PPE): All personnel handling AZD4625 must wear the following to minimize exposure:

  • Eye Protection: Safety goggles with side shields are mandatory.

  • Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, handling should occur within a chemical fume hood to minimize inhalation.[4][5]

Step-by-Step Disposal Procedure for AZD4625

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

  • Waste Segregation and Collection:

    • Properly identify and segregate all waste streams containing AZD4625. This includes the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, vials, gloves).[5]

    • Collect all waste containing AZD4625 in a designated hazardous waste container that is leak-proof and made of a compatible material.[4][5]

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste."

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • Include the quantity of waste, the date of generation, and the specific laboratory location.

  • Storage of Waste:

    • Store the designated hazardous waste container in a secure, well-ventilated area, away from incompatible materials.[5]

    • For liquid waste, secondary containment should be utilized to prevent spills.[4]

  • Disposal of Empty Containers:

    • The first rinse of an empty container that held AZD4625 must be collected and disposed of as hazardous waste.[4] For highly potent compounds, it is best practice to collect the first three rinses as hazardous waste.[4]

  • Arranging for Final Disposal:

    • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Complete any required hazardous waste pickup forms, providing accurate information about the waste's composition and quantity.[5]

Quantitative Data Summary

While specific quantitative disposal data for AZD4625 is not publicly available, the following table summarizes key information about the compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed physical and chemical properties.

PropertyValueSource
Molecular Formula C₂₅H₂₉N₇O₃MedchemExpress
Molecular Weight 487.55 g/mol MedchemExpress
IC₅₀ 3 nM (for KRASG12C)MedchemExpress[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_final Final Disposition start Start: Handling AZD4625 ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Unused compound, contaminated labware, solutions) fume_hood->waste_gen segregate Segregate Waste waste_gen->segregate container Place in Labeled, Leak-Proof Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in Designated Secure Area labeling->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving AZD4625, such as its use in cellular assays to inhibit the MAPK and PI3K pathways or in xenograft models, researchers should refer to published studies.[2][6] These studies describe methodologies for assessing target engagement, effects on cell proliferation and apoptosis, and in vivo efficacy.[2][3][6]

Signaling Pathway Context

This compound is an irreversible, covalent allosteric inhibitor of KRASG12C.[6] By targeting this specific mutant, it inhibits downstream signaling through pathways such as the MAPK and PI3K pathways, which are critical for cell proliferation and survival.[6] The diagram below provides a simplified representation of this mechanism of action.

AZD4625 AZD4625 KRAS KRAS G12C AZD4625->KRAS MAPK MAPK Pathway (pCRAF, pMEK, pERK) KRAS->MAPK PI3K PI3K Pathway (pAKT, pS6) KRAS->PI3K Apoptosis Apoptosis KRAS->Apoptosis Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

References

Personal protective equipment for handling (3R,10R,14aS)-AZD4625

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling the research compound (3R,10R,14aS)-AZD4625. Given that this compound is an isomer of AZD4625, a potent and selective KRASG12C inhibitor used in cancer research, it should be handled with the utmost care as a potentially hazardous and cytotoxic agent.[1][2][3] Adherence to these procedures is critical for personnel safety and environmental protection.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. Double gloving is recommended.[3]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves (double-gloving recommended).
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields.
Body Protection Lab Coat/GownA protective lab coat or gown, preferably disposable.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling powders or if there is a risk of aerosolization.

Operational and Handling Plan

Handling Precautions:

  • Work in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to avoid the creation of dust or aerosols.[3]

  • Ensure the work area is well-ventilated.[3]

  • Read all available safety information and have a clear understanding of the experimental protocol before beginning any work.[4][5]

  • Avoid all skin contact by wearing appropriate protective apparel.[6]

  • Wash hands and arms thoroughly with soap and water immediately after handling the compound.[5][6]

  • Do not eat, drink, or apply cosmetics in the laboratory.[4][7]

  • Ensure that all safety equipment, such as eyewash stations and emergency showers, is readily accessible.[4][5]

Storage:

  • Keep the container tightly sealed.[3]

  • Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3] The recommended storage temperature is often -20°C or -80°C.[1][2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused compound, solutions, and contaminated consumables, must be treated as hazardous chemical waste.[3][8]

  • Segregate this waste from other laboratory waste streams.[8]

  • Collect solid waste, such as contaminated gloves, pipette tips, and absorbent pads, in a designated, clearly labeled hazardous waste container.[8][9]

  • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[8]

  • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[3]

Final Disposal:

  • Hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

  • The typical method for disposing of cytotoxic waste is high-temperature incineration.[3]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS/Safety Info B Don Appropriate PPE A->B C Weighing/Reconstitution B->C D Experimental Use C->D E Decontaminate Work Area D->E F Segregate Hazardous Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: Workflow for safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。